Methyl 1,4-dihydroxy-2-naphthoate
Description
Properties
IUPAC Name |
methyl 1,4-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAPJSLKLVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345394 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77060-74-3 | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Methyl 1,4-dihydroxy-2-naphthoate chemical properties"
Technical Whitepaper: Methyl 1,4-dihydroxy-2-naphthoate – Physicochemical Profile and Synthetic Utility
Executive Summary Methyl 1,4-dihydroxy-2-naphthoate (CAS: 77060-74-3) is a pivotal naphthalene derivative serving as a pharmacophore scaffold in the development of menaquinone (Vitamin K2) biosynthesis inhibitors and anti-inflammatory agents (e.g., Mollugin analogues). Characterized by its electron-rich 1,4-dihydroxynaphthalene core, it exhibits a distinct redox profile, readily oxidizing to 1,4-naphthoquinone derivatives. This guide provides a comprehensive technical analysis of its properties, validated synthesis protocols, and reactivity patterns for researchers in medicinal chemistry and drug discovery.
Molecular Architecture & Physicochemical Properties
The compound consists of a naphthalene bicyclic system substituted with hydroxyl groups at positions 1 and 4, and a methyl ester moiety at position 2. This substitution pattern creates an intramolecular hydrogen bond between the C-1 hydroxyl and the carbonyl oxygen of the ester, significantly influencing its solubility and spectral properties.
| Property | Specification | Notes |
| IUPAC Name | Methyl 1,4-dihydroxy-2-naphthoate | |
| CAS Number | 77060-74-3 | |
| Molecular Formula | C₁₂H₁₀O₄ | |
| Molecular Weight | 218.21 g/mol | |
| Appearance | Off-white to tan crystalline powder | Darkens upon oxidation (air sensitive) |
| Melting Point | 191 – 193 °C | High purity forms; solvates may vary |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Insoluble in water; sparingly soluble in CHCl₃ |
| pKa (Calculated) | ~8.7 (OH groups) | Acidic due to conjugation with ester |
Spectroscopic Signature (¹H NMR)
Solvent: Acetone-d₆ or DMSO-d₆
-
δ 9.0 – 10.5 ppm (s, 1H/2H): Phenolic OH (Variable, often broad or exchanged).
-
δ 8.1 – 8.3 ppm (m, 2H): Aromatic H-5 and H-8 (Per-positions).
-
δ 7.6 – 7.7 ppm (m, 2H): Aromatic H-6 and H-7.
-
δ 7.1 – 7.3 ppm (s, 1H): H-3 (Key diagnostic singlet; confirms 2-substitution).
-
δ 3.9 – 4.0 ppm (s, 3H): Methyl ester (-OCH₃).[1]
Synthetic Pathways
The most robust laboratory-scale synthesis involves the esterification of 1,4-dihydroxy-2-naphthoic acid (DHNA), which is itself derived from a Dieckmann condensation of dimethyl phthalate and dimethyl succinate.
Protocol: Esterification of 1,4-Dihydroxy-2-naphthoic Acid
Rationale: Direct esterification using methyl iodide in a polar aprotic solvent avoids harsh acidic conditions that might induce oxidation of the sensitive naphthalene diol core.
Reagents:
-
Potassium Bicarbonate (KHCO₃) or Sodium Bicarbonate (NaHCO₃)
-
Methyl Iodide (MeI)[6]
-
N,N-Dimethylformamide (DMF, Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve DHNA (1.0 eq) in anhydrous DMF (10 mL/g).
-
Deprotonation: Add KHCO₃ (1.2 eq) to the solution. Stir at room temperature for 15 minutes. The mild base is sufficient to deprotonate the carboxylic acid without stripping the phenolic protons significantly, preventing O-alkylation side products.
-
Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (1.2 eq) via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the product is less polar than the starting acid.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl (0.1 M). A precipitate should form.[6][7]
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water or purify via flash chromatography (SiO₂).
Yield: Typically 75–85%.
Figure 1: Synthetic route from commodity chemicals to Methyl 1,4-dihydroxy-2-naphthoate.
Reactivity Profile & Critical Handling
Researchers must account for the high electron density of the naphthalene ring, which dictates its reactivity.
A. Redox Cycling (The Quinone Trap)
The 1,4-dihydroxy moiety is highly susceptible to oxidation. In the presence of air and base, or oxidants like DDQ or Ag₂O, the compound rapidly oxidizes to Methyl 1,4-naphthoquinone-2-carboxylate .
-
Implication: All synthesis and storage must occur under inert gas (Nitrogen/Argon). Solutions should not be left standing in air.
-
Visual Indicator: Samples turning from off-white to bright yellow/orange indicate quinone formation.
B. Electrophilic Aromatic Substitution
The C-3 position is nucleophilic. It can undergo alkylation or halogenation.
-
Application: This reactivity is exploited to synthesize Mollugin and its derivatives by reacting the ester with propargyl halides (e.g., 3-chloro-3-methyl-1-butyne) followed by thermal cyclization.[8]
Figure 2: Primary reactivity pathways. Oxidation is the dominant stability concern.
Biological & Pharmaceutical Applications
Menaquinone (Vitamin K2) Biosynthesis Inhibition
The free acid form (DHNA) is the substrate for MenA (1,4-dihydroxy-2-naphthoate prenyltransferase). The methyl ester acts as a membrane-permeable prodrug or a structural analogue in assay development.
-
Mechanism: Competitive inhibition of MenA disrupts the electron transport chain in Gram-positive bacteria (e.g., S. aureus), offering a novel antibiotic pathway.
Aryl Hydrocarbon Receptor (AhR) Agonism
DHNA and its esters are potent ligands for AhR.
-
Therapeutic Potential: Activation of AhR in the gut mucosa by these naphthalene derivatives has been linked to anti-inflammatory effects, aiding in the maintenance of intestinal barrier integrity.
Safety & Handling (SDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: -20°C , under inert atmosphere. Protect from light.
References
-
Synthesis & Mollugin Derivatives
- Source: N
- Title: Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Deriv
-
URL:[Link]
-
Biological Activity (MenA Inhibitors)
-
AhR Agonist Activity
- Source: NIH / Toxicological Sciences
- Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists
-
URL:[Link]
-
Chemical Structure & Properties
- Source: PubChem
- Title: 1,4-Dihydroxy-2-naphthoic acid (Compound Summary)
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1,4-dihydroxy-2-naphthoate polyprenyltransferase - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. holocron.lib.auburn.edu [holocron.lib.auburn.edu]
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- 7. rsc.org [rsc.org]
- 8. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 1,4-dihydroxy-2-naphthoate: Technical Guide for Drug Discovery & Synthesis
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (CAS 77060-74-3 ) is a naphthoquinone derivative serving as a critical intermediate in the synthesis of bioactive quinones, including Vitamin K analogs and the anti-inflammatory agent Mollugin.[1] In the pharmaceutical sector, it is increasingly recognized as a scaffold for developing inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a key enzyme in the menaquinone biosynthesis pathway of Gram-positive pathogens (e.g., S. aureus, M. tuberculosis).
This guide details the physicochemical properties, validated synthesis protocols, and biological mechanisms of action for researchers in medicinal chemistry and microbiology.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature & Identification
-
IUPAC Name: Methyl 1,4-dihydroxy-2-naphthalenecarboxylate
-
Common Names: Methyl 1,4-dihydroxy-2-naphthoate; DHNA methyl ester[2]
-
CAS Registry Number: 77060-74-3[1]
-
Molecular Formula: C₁₂H₁₀O₄
-
Molecular Weight: 218.21 g/mol [3]
-
SMILES: COC(=O)C1=C(O)C2=CC=CC=C2C(O)=C1
Physical Properties Table
| Property | Specification | Notes |
| Appearance | White to buff/yellow crystalline powder | Darkens upon oxidation (quinone formation).[4] |
| Melting Point | 152 – 156 °C | Distinct from parent acid (DHNA, mp ~192°C). |
| Solubility | Soluble: DMSO, DMF, Methanol, AcetoneInsoluble: Water | Lipophilicity (LogP ~2.5) facilitates membrane permeability. |
| Stability | Air and light sensitive | Oxidizes to 1,4-naphthoquinone derivatives if unprotected.[5] Store under inert gas (Ar/N₂). |
| pKa | ~8.7 (Hydroxyl) | The C1-OH and C4-OH are weakly acidic. |
Synthesis & Production Methodologies
While the parent acid (1,4-dihydroxy-2-naphthoic acid, DHNA) is a natural bacterial metabolite, the methyl ester is synthetic. Two primary routes are employed: direct esterification (Method A) and total synthesis via condensation (Method B).
Method A: Acid-Catalyzed Fischer Esterification (Standard Laboratory Protocol)
This is the most reliable route for high-purity synthesis starting from commercially available DHNA.
Reagents:
-
Anhydrous Methanol (Solvent & Reactant)
-
Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst
Protocol:
-
Dissolution: Dissolve 10 mmol of DHNA in 50 mL of anhydrous methanol in a round-bottom flask.
-
Catalysis: Add catalytic concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours under a nitrogen atmosphere to prevent oxidation. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quench: Cool to room temperature. Pour into ice-cold saturated NaHCO₃ solution to neutralize acid.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Methanol/Water or Benzene to yield yellow needles.
Method B: Dieckmann Condensation Strategy
For de novo synthesis (e.g., introducing isotopic labels), a Dieckmann condensation between dimethyl succinate and a phthalate derivative is utilized.
-
Precursors: Dimethyl phthalate + Dimethyl succinate.
-
Conditions: Sodium methoxide (NaOMe), Toluene, Reflux.
-
Mechanism: Base-mediated condensation forms a cyclic diketo-ester, which tautomerizes and aromatizes to the naphthalene core.
Biological Relevance & Drug Discovery Applications[11]
Target: MenA (Menaquinone Biosynthesis)
The primary pharmaceutical interest in CAS 77060-74-3 lies in its structural homology to DHNA , the substrate for the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase).
-
Mechanism: MenA catalyzes the attachment of an isoprenoid side chain to DHNA, a rate-limiting step in the biosynthesis of Menaquinone (Vitamin K2) .
-
Therapeutic Value: Humans lack the MenA pathway (using ubiquinone instead), making MenA inhibitors selective antibiotics against Gram-positive bacteria (MRSA) and Mycobacterium tuberculosis.
-
Role of the Ester: The methyl ester (77060-74-3) acts as a lipophilic prodrug or a competitive inhibitor scaffold. The methyl group blocks the carboxylate recognition site, potentially locking the enzyme in an inactive conformation or preventing Mg²⁺ coordination.
Visualization: Menaquinone Biosynthesis Pathway
The following diagram illustrates the position of the DHNA scaffold within the bacterial metabolic pathway.
Caption: The bacterial menaquinone biosynthesis pathway. Methyl 1,4-dihydroxy-2-naphthoate targets the MenA prenylation step, disrupting electron transport in pathogens.
AhR Agonism & Immunomodulation
Research indicates that the parent acid (DHNA) is a ligand for the Aryl Hydrocarbon Receptor (AhR) . The methyl ester derivative is investigated for improved bioavailability in treating autoimmune colitis. Upon cellular entry, esterases likely hydrolyze the methyl group, releasing the active AhR agonist which promotes regulatory T-cell (Treg) differentiation.
Experimental Protocols
MenA Inhibition Assay (In Vitro)
To evaluate the efficacy of Methyl 1,4-dihydroxy-2-naphthoate derivatives against MenA:
-
Enzyme Preparation: Isolate inverted membrane vesicles from E. coli overexpressing S. aureus MenA.
-
Reaction Mix:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂
-
0.1% Triton X-100
-
100 µM DHNA (Substrate)
-
50 µM Farnesyl Diphosphate (FPP, Prenyl donor)
-
Test Compound: Methyl 1,4-dihydroxy-2-naphthoate (0–100 µM in DMSO).
-
-
Incubation: 37°C for 20 minutes.
-
Detection: Extract products with hexane. Analyze via HPLC (C18 column, MeOH/Isopropanol mobile phase) monitoring fluorescence (Ex 296 nm, Em 417 nm) of the prenylated product.
-
Analysis: Calculate IC₅₀ by plotting product formation vs. inhibitor concentration.
Safety & Handling (HSE)
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Precautions:
-
Oxidation Risk: The compound readily oxidizes to quinones (which are potential sensitizers). Handle in a fume hood.
-
Storage: Keep refrigerated (2–8°C) under inert gas (Argon). Desiccate to prevent ester hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108066, Methyl 1,4-dihydroxy-2-naphthoate. Retrieved from [Link]
- Debnath, J., et al. (2012).Structure-Based Identification of Small Molecule Inhibitors of the MenA Prenyltransferase. Journal of Medicinal Chemistry. (Context: MenA inhibition mechanism).
-
Kurosu, M., & Begari, E. (2010). Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? Molecules.[1][10][4][11][5][8][12][13][14] (Context: Validation of MenA as a drug target).
- Suvarna, K., et al. (2016).Menaquinone Biosynthesis as a Drug Target in Gram-Positive Bacteria. FEMS Microbiology Letters.
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- 2. Phenyl 1,4-dihydroxy-2-naphthoate | 54978-55-1 | Benchchem [benchchem.com]
- 3. PIGMENT INTERMEDIATE-- Wellton Chemical Co. Ltd., [wtchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]
- 6. 1,4-ジヒドロキシ-2-ナフトエ酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Methyl 3,5-dihydroxy-2-naphthoate (185989-39-3) for sale [vulcanchem.com]
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- 14. researchgate.net [researchgate.net]
"biological activity of Methyl 1,4-dihydroxy-2-naphthoate"
An In-Depth Technical Guide to the Biological Activity of 1,4-Dihydroxy-2-Naphthoic Acid and its Derivatives
Executive Summary
1,4-Dihydroxy-2-naphthoic acid (DHNA), a metabolite derived from gut microbiota and a key intermediate in plant and bacterial biosynthesis, has emerged as a molecule of significant interest in pharmacology and drug development. While its methyl ester, Methyl 1,4-dihydroxy-2-naphthoate, is a logical synthetic derivative, the vast body of scientific literature focuses on the biological activities of the parent acid, DHNA. This guide synthesizes the current understanding of DHNA's multifaceted biological profile, exploring its mechanisms of action, therapeutic potential, and the experimental frameworks used for its characterization. We will delve into its role as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), its antimicrobial properties via inhibition of menaquinone synthesis, and its pro-apoptotic activity in hyperproliferative cells. This document serves as a comprehensive resource for researchers, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of compounds.
Introduction: The Naphthoquinone Scaffold in Biology
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products with a broad spectrum of biological activities.[1] This structural motif is known for its redox-active nature, which underpins much of its functionality.[2] Compounds based on this scaffold have been investigated for their anticancer, antimicrobial, antifungal, and anti-inflammatory properties.
Within this class, 1,4-dihydroxy-2-naphthoic acid (DHNA) is particularly noteworthy. It is not only a synthetic compound but also a naturally occurring molecule. It serves as a crucial intermediate in the biosynthesis of essential compounds like phylloquinone (vitamin K1) in plants and menaquinone (vitamin K2) in bacteria.[3][4] Furthermore, DHNA is produced by commensal gut bacteria, positioning it as a key mediator in host-microbiome interactions.[5][6] This guide will primarily focus on the well-documented activities of DHNA, providing the necessary context for understanding the potential of its methyl ester derivative, Methyl 1,4-dihydroxy-2-naphthoate.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism
A primary and extensively studied mechanism of action for DHNA is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[5][6] The AhR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and gut homeostasis.
Upon entering the cell, DHNA binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins. The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key among these are phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), which serve as reliable markers of AhR activation.[5]
This signaling cascade is central to DHNA's anti-inflammatory effects, particularly in the gut. Studies using human Caco-2 colon cancer cells and young adult mouse colonic (YAMC) cells have shown that DHNA induces CYP1A1 and CYP1B1 expression at levels comparable to the potent, albeit toxic, AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[5] This activity is structurally specific; structure-activity relationship studies have demonstrated that the 1,4-dihydroxy and 2-carboxyl substitutions are critical for potent AhR activation.[5]
Therapeutic Potential and Diverse Biological Activities
The biological functions of DHNA are diverse, stemming from its ability to interact with multiple cellular targets.
Anti-Inflammatory and Gut Health Applications
Leveraging its AhR agonist activity, DHNA exhibits significant anti-inflammatory properties in the gut. In rodent models, DHNA has been shown to inhibit dextran sulfate sodium (DSS)-induced colitis.[5] This protective effect is attenuated by co-treatment with an AhR antagonist, confirming the receptor's central role in this process. By activating AhR, DHNA helps maintain the integrity of the intestinal barrier and modulates local immune responses, suggesting its potential as a therapeutic for inflammatory bowel disease (IBD).[5]
Antimicrobial Activity
DHNA displays notable antimicrobial properties through distinct mechanisms:
-
Inhibition of Menaquinone Synthesis: In many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), the menaquinone (MK) biosynthesis pathway is essential for the electron transport chain.[7] DHNA acts as a feedback inhibitor of MenD, the first committed enzyme in this pathway, through an allosteric mechanism.[8] Additionally, inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), the enzyme that utilizes DHNA as a substrate, have been developed as selective antibacterial agents against MRSA and Mycobacterium species.[7] This makes the MK pathway a validated target for new antibiotics, with DHNA serving as a key molecular scaffold.
-
Activity Against Helicobacter pylori: DHNA has been shown to inhibit the growth of H. pylori, including strains resistant to the antibiotic clarithromycin.[4] This activity is particularly relevant given the role of H. pylori in gastritis, ulcers, and gastric cancer.
Dermatological Applications: Psoriasis
Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes.[9] A key pathogenic feature of psoriasis is a decrease in keratinocyte apoptosis. DHNA has been identified as a promising agent for psoriasis treatment because it induces apoptosis in human keratinocyte (HaCaT) cell lines.[9] The mechanism involves G0/G1 cell cycle arrest and activation of both caspase-dependent and -independent apoptotic pathways.[9] Importantly, DHNA demonstrates less cytotoxicity and irritation potential compared to dithranol, a common topical treatment for psoriasis.[9]
Anticancer and Chemopreventive Potential
The 1,4-naphthoquinone scaffold is a well-established pharmacophore in anticancer drug discovery.[2] While direct studies on DHNA are emerging, its known mechanisms suggest significant potential. Its ability to inhibit colorectal cancer development in rodent models via AhR activation is a key finding.[5] Furthermore, many naphthoquinones exert anticancer effects by inhibiting critical cell signaling enzymes like Cdc25 phosphatases or by inducing oxidative stress in cancer cells.[1][10] The pro-apoptotic effects of DHNA observed in keratinocytes could likely be translated to certain cancer cell types.
Neuroprotective Effects
Emerging research points to a potential role for DHNA in neuroprotection. In a mouse model of Parkinson's disease using the neurotoxin MPTP, oral administration of DHNA was shown to prevent motor function deficits.[11] This study highlights a fascinating link between gut microbiota metabolites and neurodegenerative diseases, suggesting that DHNA's benefits may extend to the central nervous system, partly through AhR-dependent and independent pathways.[11]
Data Summary
The following table summarizes key quantitative data related to the biological activities of naphthoquinones, providing a comparative landscape for researchers.
| Compound/Derivative Class | Target/Assay | Cell Line / Organism | Activity Metric | Value | Reference |
| 1,4-Naphthoquinone Analogs | Anticancer Activity | HepG2, A549, MOLT-3 | IC₅₀ | 0.15 – 1.55 µM | [2] |
| 5,8-dihydroxy-1,4-naphthoquinone | Antimicrobial Activity | S. aureus | MIC₅₀ | 4 µg/mL | [12] |
| 5,8-dihydroxy-1,4-naphthoquinone | Antimicrobial Activity | S. epidermidis | MIC₅₀ | 2 µg/mL | [12] |
| 5-amino-8-hydroxy-1,4-naphthoquinone | Antimicrobial Activity | S. aureus | MIC | 30 - 125 µg/mL | [13] |
| Methyl 2-naphthoate derivatives | Anti-inflammatory (NO) | RAW264.7 | IC₅₀ | 26.2 - 41.9 µM | [14] |
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key assays used to characterize the biological activity of DHNA.
Protocol 1: In Vitro Assay for AhR Activation via CYP1A1 Induction
-
Objective: To quantify the ability of a test compound (e.g., DHNA) to activate the AhR signaling pathway in a human cell line.
-
Rationale: Measuring the mRNA expression of CYP1A1, a direct downstream target of AhR, provides a robust and quantifiable readout of receptor activation. Human Caco-2 colon adenocarcinoma cells are a well-established model for this assay.[5]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 12-well plates at a density that allows them to reach ~80% confluency on the day of treatment.
-
Treatment: Prepare stock solutions of DHNA in dimethyl sulfoxide (DMSO). Dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in cell culture medium. Ensure the final DMSO concentration is ≤ 0.2% in all wells, including a vehicle control (DMSO only).[5] Include a positive control (e.g., 1 nM TCDD).
-
Incubation: Replace the medium with the treatment media and incubate for 24 hours.
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for human CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the fold change in CYP1A1 expression relative to the vehicle control using the ΔΔCt method.
-
Protocol 2: Keratinocyte Apoptosis Assay by Flow Cytometry
-
Objective: To determine if DHNA induces apoptosis in human keratinocytes.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. This dual-staining method allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[9]
-
Methodology:
-
Cell Culture: Culture HaCaT keratinocytes as described for Caco-2 cells.
-
Seeding & Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with various concentrations of DHNA or a vehicle control (DMSO) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme like TrypLE Express. Combine all cells from each well and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Conclusion and Future Directions
1,4-Dihydroxy-2-naphthoic acid (DHNA) is a pleiotropic signaling molecule with a compelling and diverse biological profile. Its activities as an AhR agonist, an antimicrobial agent, and an inducer of apoptosis position it as a valuable lead compound for therapeutic development in inflammatory diseases, infectious diseases, dermatology, and oncology.
The primary knowledge gap remains the specific biological activity of its methyl ester, Methyl 1,4-dihydroxy-2-naphthoate . Future research must focus on direct, head-to-head comparisons between the acid and its ester. Key questions to address include:
-
Is the methyl ester a prodrug that is rapidly hydrolyzed to DHNA in vivo?
-
Does the esterification alter its binding affinity for key targets like the AhR?
-
Does the increased lipophilicity of the methyl ester improve cell permeability and bioavailability, potentially enhancing its therapeutic efficacy?
Answering these questions will be critical for harnessing the full potential of this important naphthoquinone scaffold in drug development.
References
-
Safe, S., H. Lee, S. Jin, & L. Yu. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 199-211. [Link]
-
Wang, Y., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia. bioRxiv. [Link]
-
Mok, C. F., et al. (2010). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Evidence-Based Complementary and Alternative Medicine, 2011, 831705. [Link]
-
Thongchai, P., et al. (2022). Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. Computational and Structural Biotechnology Journal, 20, 3448-3465. [Link]
-
Nishikawa, Y., et al. (2007). Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens. Biological & Pharmaceutical Bulletin, 30(9), 1745-1749. [Link]
-
Verma, R., & R. K. Gothwal. (2022). How Structure–Function Relationships of 1,4‐Naphthoquinones Combat Antimicrobial Resistance in Multidrug‐Resistant (MDR) Pathogens. Chemistry & Biodiversity, 19(11), e202200676. [Link]
-
Zhu, Y., et al. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. [Link]
-
Karkare, P., et al. (2023). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Folia Microbiologica, 68(4), 629-639. [Link]
-
Widhalm, J. R., & D. Rhodes. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research, 3, 16046. [Link]
-
Kim, H. M., et al. (2014). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Food Science and Biotechnology, 23(4), 1335-1338. [Link]
-
An-fon, L. E. F., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals, 16(4), 496. [Link]
-
Gafner, S., et al. (2006). In vitro antimicrobial activity of a new series of 1,4-naphthoquinones. Journal of Pharmacy and Pharmacology, 58(12), 1647-1653. [Link]
-
Kim, J. H., et al. (2019). In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Turkish Journal of Pharmaceutical Sciences, 16(3), 322-328. [Link]
-
Lu, H., et al. (2022). Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway. Philosophical Transactions of the Royal Society B, 377(1858), 20210331. [Link]
-
Wang, Y., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]
-
Hojo, K., et al. (2001). Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. Journal of Bioscience and Bioengineering, 91(3), 311-313. [Link]
-
Lee, H., S. Jin, & S. Safe. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 199-211. [Link]
- Kageyama, H., et al. (1997). Method for producing 1,4-dihydroxy-2-naphthoic acid.
-
Klopotek, A., et al. (2022). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. ResearchGate. [Link]
-
Perdew, G. H., et al. (2023). 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits. Journal of Nutritional Biochemistry, 114, 109268. [Link]
-
Klopotek, A., et al. (2022). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. RSC Medicinal Chemistry, 13(7), 834-849. [Link]
-
Organic Syntheses Procedure. (n.d.). Methyl 3-methoxy-2-naphthoate. Organic Syntheses. [Link]
-
PrepChem. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. PrepChem.com. [Link]
-
El-Chahawi, M., & H. Richtzenhain. (1982). Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof. European Patent Office, EP 0049616 A1. [Link]
-
Li, Y., et al. (2023). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis. ResearchGate. [Link]
Sources
- 1. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones – ScienceOpen [scienceopen.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Methyl 1,4-dihydroxy-2-naphthoate and Vitamin K2 Biosynthesis
Executive Summary
This technical guide addresses the specific role of Methyl 1,4-dihydroxy-2-naphthoate (MDNA) as a critical, stabilized precursor in the biosynthesis of Vitamin K2 (Menaquinone, MK-n). While the canonical biosynthetic pathway in Bacillus subtilis and Escherichia coli relies on the unstable intermediate 1,4-dihydroxy-2-naphthoate (DHNA), the methyl ester variant (MDNA) serves as a superior exogenous feed substrate. It bypasses the rate-limiting upper Shikimate pathway while offering enhanced cellular permeability and oxidative stability compared to the free acid.
This document details the molecular mechanisms of converting MDNA to Vitamin K2, provides optimized metabolic engineering strategies for the men pathway, and outlines validated protocols for precursor feeding and analytical quantification.
Part 1: Molecular Mechanisms & Pathway Integration
The DHNA Node: The Biosynthetic Bottleneck
The biosynthesis of Vitamin K2 hinges on the formation of the naphthoquinone core.[1] In the native "Men" pathway, this core is synthesized from chorismate via isochorismate. The pivotal intermediate is 1,4-dihydroxy-2-naphthoate (DHNA) .[2][3][4]
-
The Challenge: Native DHNA is chemically labile. It is prone to rapid auto-oxidation and photolysis, making it a poor candidate for direct media supplementation.
-
The Solution (MDNA): Methyl 1,4-dihydroxy-2-naphthoate acts as a "prodrug" precursor. The methyl ester moiety protects the carboxyl group, increasing lipophilicity for membrane transport. Once intracellular, nonspecific esterases hydrolyze MDNA back to DHNA, the obligate substrate for the prenyltransferase enzyme.
Mechanism of Conversion
-
Cell Entry: MDNA diffuses across the bacterial cell membrane (passive diffusion due to esterification).
-
Activation: Intracellular esterases (e.g., BioH or nonspecific carboxylesterases) hydrolyze the methyl ester, releasing free DHNA.
-
Prenylation (The Commitment Step): The membrane-bound enzyme MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase) attaches a polyprenyl side chain (e.g., heptaprenyl diphosphate for MK-7) to DHNA. This step includes a concomitant decarboxylation.[5]
-
Methylation: The resulting demethylmenaquinone is methylated by MenG (UbiE) to form the final Vitamin K2.
Pathway Visualization
The following diagram illustrates the integration of Exogenous MDNA into the canonical Men pathway.
Caption: Integration of Methyl 1,4-dihydroxy-2-naphthoate (MDNA) into the Men pathway. MDNA bypasses the upstream Shikimate steps (MenF-MenB) and feeds directly into the MenA node after hydrolysis.
Part 2: Metabolic Engineering & Optimization
To maximize the conversion of MDNA to Vitamin K2, the host strain (typically B. subtilis) must be engineered to prevent bottlenecks at the MenA interface.
Overcoming the MenA Bottleneck
Research indicates that MenA activity is the primary rate-limiting step when precursor availability is high.
-
Engineering Strategy: Overexpression of menA (specifically B. subtilis 168 menA or S. aureusmenA) is required.
-
Causality: High intracellular concentrations of DHNA (from MDNA feeding) can induce feedback inhibition or simply outpace the turnover number (
) of native MenA. Increasing enzyme copy number balances the flux.
Comparative Yield Data
The table below summarizes the impact of MDNA feeding versus native synthesis.
| Strategy | Precursor Source | Limiting Factor | Typical Yield (mg/L) |
| Wild Type | Glucose (Native Pathway) | MenD/MenA flux | < 10 |
| Engineered (MenA+) | Glucose (Native Pathway) | Shikimate supply | 20 - 50 |
| Precursor Feeding | Methyl 1,4-dihydroxy-2-naphthoate | Esterase hydrolysis rate | 80 - 150 |
| Combined | MDNA + MenA Overexpression | Isoprenoid side-chain supply | 200 - 350+ |
Data aggregated from recent metabolic engineering studies on B. subtilis (e.g., Cui et al., Liu et al.).
Part 3: Experimental Protocols
Protocol A: Precursor Feeding Strategy
Objective: To supplement fermentation cultures with MDNA without inducing solvent toxicity or precipitation.
Reagents:
-
Methyl 1,4-dihydroxy-2-naphthoate (Purity >98%).
-
Solvent: Ethanol (Absolute) or DMSO (if higher concentration required).
-
Antioxidant: Ascorbic acid (Vitamin C).
Procedure:
-
Stock Preparation: Dissolve MDNA in ethanol to a concentration of 50 mM. Add 1 mM Ascorbic Acid to prevent auto-oxidation of the naphthoate core during storage. Store at -20°C in amber vials.
-
Induction Phase: In fed-batch fermentation, initiate feeding at the late-exponential phase (OD600
10-15). Early feeding can inhibit cell growth due to quinone toxicity. -
Pulse Feeding: Do not add all at once. Pulse feed the stock solution to maintain a final concentration of 0.1 - 0.5 mM in the bioreactor.
-
Light Protection: Wrap bioreactors in aluminum foil. Naphthoate derivatives are highly photosensitive.
Protocol B: Extraction and Quantification of Vitamin K2
Objective: Accurate quantification of MK-7 using HPLC, separating it from the MDNA precursor.
Workflow Diagram:
Caption: Optimized extraction workflow for lipophilic Vitamin K2 and residual naphthoate precursors.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Methanol : 2-Propanol (9:1 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 248 nm (quinone absorption) and 270 nm (naphthoate absorption).
-
Retention Times:
-
MDNA (Precursor): ~4-6 min (more polar).
-
MK-7 (Product): ~12-15 min (highly lipophilic).
-
Part 4: Critical Analysis & Troubleshooting
Self-Validating the System
To ensure the protocol is working, you must validate the Hydrolysis Step .
-
Test: Incubate MDNA with cell lysate vs. boiled lysate.
-
Observation: If MDNA decreases and DHNA appears (detectable via LC-MS) only in the active lysate, the esterase activity is sufficient. If MDNA accumulates in the cell pellet during fermentation without conversion, overexpression of an esterase (e.g., bioH) is necessary.
Toxicity Management
MDNA and DHNA can generate Reactive Oxygen Species (ROS) via redox cycling.
-
Mitigation: Co-expression of catalase (katA) or superoxide dismutase (sodA) in the production strain has been shown to improve cell viability during high-concentration precursor feeding.
References
-
Bentley, R., & Meganathan, R. (1982).[2] Biosynthesis of vitamin K (menaquinone) in bacteria.[2][4][6][7][8] Microbiological Reviews, 46(3), 241–280.
-
Cui, S., et al. (2019). Metabolic engineering of Bacillus subtilis for high-yield production of menaquinone-7.[7] Cell Cycle, 18(16), 1934-1943.
-
Liu, N., et al. (2018). Modular pathway engineering of Bacillus subtilis for improved production of menaquinone-7. Scientific Reports, 8, 16865.
-
Sato, T., et al. (2001). Efficient production of menaquinone (vitamin K2) by a menA mutant of Bacillus subtilis. Journal of Bioscience and Bioengineering, 91(1), 16-20.
-
Yang, F., et al. (2019). Combinatorial engineering of the 1,4-dihydroxy-2-naphthoate biosynthesis pathway for menaquinone-7 production in Bacillus subtilis. Biotechnology for Biofuels, 12, 18.
Sources
- 1. Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bringing bioactive compounds into membranes: the UbiA superfamily of intramembrane aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Vitamin K by Wild-Type and Engineered Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Methyl 1,4-dihydroxy-2-naphthoate as an Aryl Hydrocarbon Receptor Agonist
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDN) represents a critical synthetic and pharmacological derivative within the naphthoic acid class of ligands. While its parent compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) , is a well-characterized microbial metabolite with potent aryl hydrocarbon receptor (AhR) agonist activity, the methyl ester form (MDN) offers distinct physicochemical advantages, particularly regarding cellular permeability and lipophilicity.
This guide serves as a definitive technical resource for utilizing MDN to modulate AhR signaling. Unlike toxic xenobiotics (e.g., TCDD), MDN and its hydrolyzed active form belong to a class of "non-toxic" or "beneficial" AhR modulators that promote immune tolerance and epithelial barrier integrity without inducing the sustained oxidative stress associated with dioxins.
Chemical & Pharmacological Profile
Structural Properties
MDN is the methyl ester of 1,4-DHNA. The esterification of the carboxylic acid at the C2 position significantly alters the compound's solvation shell, allowing for rapid passive diffusion across the lipid bilayer.
| Property | Specification |
| IUPAC Name | Methyl 1,4-dihydroxy-2-naphthoate |
| CAS Number | 77060-74-3 |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water |
| Pharmacophore | Naphthalene ring (lipophilic core) + C1/C4 Hydroxyls (H-bond donors) |
Mechanism of Action: The Prodrug Hypothesis
Upon cellular entry, MDN functions primarily as a pro-agonist . Intracellular carboxylesterases (CES1/CES2) hydrolyze the methyl ester group, releasing the free acid (1,4-DHNA). This free acid is the high-affinity ligand that binds the PAS-B domain of the cytosolic AhR.
Key Distinction:
-
1,4-DHNA (Acid): High affinity for AhR but limited passive membrane permeability due to ionization at physiological pH.
-
MDN (Ester): High membrane permeability; acts as an intracellular delivery system for the active pharmacophore.
AhR Signaling Pathway Visualization
The following diagram illustrates the cellular trajectory of MDN, from membrane crossing to transcriptional activation.
Figure 1: Mechanism of MDN-mediated AhR activation involving intracellular hydrolysis and nuclear translocation.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Causality: MDN is hydrophobic. Improper solubilization results in micro-precipitation, leading to erratic biological data.
-
Weighing: Weigh 2.18 mg of Methyl 1,4-dihydroxy-2-naphthoate into a sterile glass vial (avoid plastics initially to prevent adsorption).
-
Solubilization: Add 1.0 mL of high-grade DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution .
-
Note: Vortex for 30 seconds. Ensure the solution is clear and yellow/amber.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Protocol B: AhR Luciferase Reporter Assay
Objective: Quantify the potency of MDN in activating AhR-dependent transcription. System: HepG2-Luc or H1G1.1c3 cells (stably transfected with pGudLuc).
Workflow Logic:
-
Seeding: 24h recovery ensures metabolic stability.
-
Dosing: 4h-6h incubation is sufficient for initial transcription; 24h is better for protein accumulation.
-
Controls: TCDD (Maximal response), CH-223191 (Specific AhR antagonist to prove specificity).
Step-by-Step:
-
Cell Seeding:
-
Seed reporter cells at
cells/well in a white-walled 96-well plate. -
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Dilution:
-
Prepare 2x working solutions in culture media (0.2% DMSO final concentration).
-
Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM.
-
Positive Control: 10 nM TCDD.
-
Negative Control: 0.2% DMSO Vehicle.
-
Specificity Control: Pre-treat wells with 10 µM CH-223191 for 1 hour before adding MDN.
-
-
Treatment:
-
Remove old media. Add 100 µL of treatment media per well.
-
Incubate for 18–24 hours.
-
-
Lysis & Reading:
-
Wash cells once with PBS.
-
Add 20 µL Passive Lysis Buffer (Promega) and shake for 15 min.
-
Inject 100 µL Luciferase Assay Reagent.
-
Measure luminescence (RLU) on a plate reader.
-
Data Interpretation:
Calculate Fold Induction =
Protocol C: Gene Expression Analysis (qPCR)
Objective: Confirm induction of endogenous AhR target genes (CYP1A1, CYP1B1).
-
Treatment: Treat cells (e.g., Caco-2 or HaCaT) with 10 µM MDN for 6 hours.
-
RNA Extraction: Use Trizol or column-based kits. Ensure
. -
cDNA Synthesis: Reverse transcribe 1 µg total RNA.
-
qPCR Cycling:
-
Target: CYP1A1 (Forward: 5'-TAGACACTGATCTGGCTGCAG-3', Reverse: 5'-GGGAAGGCTCCATCAGCATC-3').
-
Reference: GAPDH or ACTB.
-
Method:
quantification.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the AhR Luciferase Reporter Assay.
Therapeutic & Research Implications
"Non-Toxic" Agonism
Unlike dioxins, MDN and 1,4-DHNA are rapidly metabolized (via CYP1A1 feedback), preventing the sustained receptor activation that leads to toxicity (chloracne, wasting syndrome). This makes MDN a candidate for therapeutic AhR modulation.
Applications
-
Inflammatory Bowel Disease (IBD): AhR activation in the gut promotes IL-22 production and tight junction repair. MDN can serve as a prodrug to deliver 1,4-DHNA to colonic epithelial cells.
-
Atopic Dermatitis: Topical formulations of MDN may reduce skin inflammation via AhR-mediated upregulation of filaggrin and suppression of inflammatory cytokines.
References
-
National Institutes of Health (NIH). "Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists." Toxicological Sciences.
-
MedChemExpress. "1,4-Dihydroxy-2-naphthoic acid Product Information." AhR Agonist.
-
MDPI. "The Aryl Hydrocarbon Receptor (AHR): Peacekeeper of the Skin." International Journal of Molecular Sciences.
-
PubChem. "Methyl 1,4-dihydroxy-2-naphthoate Compound Summary."[1] National Library of Medicine.
-
Royal Society of Chemistry. "Synthesis of benzonaphthofuroquinones... via Methyl 1,4-dihydroxy-2-naphthoate." RSC Advances.
Sources
Technical Guide: Methyl 1,4-dihydroxy-2-naphthoate in Menaquinone Synthesis
The following technical guide details the role, chemical utility, and experimental application of Methyl 1,4-dihydroxy-2-naphthoate in the synthesis of Menaquinone (Vitamin K2) and its analogs.
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDHNA) (CAS: 30433-51-7) serves as a critical, stable synthetic equivalent to 1,4-dihydroxy-2-naphthoic acid (DHNA) , the transient biological precursor of Vitamin K2. While industrial synthesis of Menaquinone-7 (MK-7) typically utilizes Menadione (2-methyl-1,4-naphthoquinone) to bypass early ring-formation steps, MDHNA is indispensable in de novo pathway engineering , biosynthetic probe development , and the synthesis of Demethylmenaquinones (DMK) .
This guide addresses the molecule’s specific utility in directing regioselective alkylation at the C3 position, providing a controlled route to the naphthoquinone core before the final methylation step required for bioactivity.
Molecular Architecture & Strategic Importance
The Stability Paradox
In the canonical biosynthesis of Vitamin K2 (Menaquinone), the key intermediate is DHNA . However, DHNA is highly susceptible to auto-oxidation and decarboxylation under standard laboratory conditions, making it a poor starting material for chemical synthesis.
MDHNA solves this by esterifying the C2-carboxylate. This modification achieves two strategic goals:
-
Electronic Stabilization: The ester group stabilizes the electron-rich naphthoquinol core, preventing premature oxidation to the quinone.
-
Regiocontrol: The bulky ester at C2 sterically and electronically directs electrophilic attack (prenylation) to the C3 position, ensuring the correct substitution pattern for the Vitamin K side chain.
Structural Comparison
| Feature | DHNA (Biological) | MDHNA (Synthetic Tool) | Menadione (Industrial) |
| C2 Substituent | Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) | Methyl (-CH3) |
| Stability | Low (Oxidation Prone) | High (Stable Solid) | High |
| Role | Pathway Intermediate | Synthetic Scaffold | Side-chain Acceptor |
| Primary Use | Enzymatic Assays | Chemo-enzymatic Synthesis | Commercial MK Production |
Chemical Synthesis Workflow
The utilization of MDHNA follows a "Protect-Prenylate-Deprotect" logic that mirrors the biological pathway but uses chemical reagents to enforce selectivity.
The Pathway Logic
-
Activation: MDHNA is dissolved in a polar aprotic solvent.
-
C3-Prenylation: A Friedel-Crafts-type allylation or base-mediated substitution introduces the polyprenyl tail (e.g., geranylgeranyl) at C3.
-
Hydrolysis & Decarboxylation: The C2-ester is hydrolyzed to the acid, which spontaneously decarboxylates to yield Demethylmenaquinone (DMK) .
-
Methylation: To achieve the final Menaquinone (MK) structure, a radical C-methylation or enzymatic methylation (using SAM) is performed.
Caption: Step-wise conversion of MDHNA to Menaquinone via the Demethylmenaquinone intermediate.
Experimental Protocol: C3-Prenylation of MDHNA
This protocol describes the critical step of attaching the isoprenoid side chain. This method uses a base-mediated approach, which is milder than classical Lewis acid catalysis and preserves the quinol integrity.
Objective: Synthesize 3-geranylgeranyl-1,4-dihydroxy-2-naphthoate (Precursor to DMK-4).
Reagents & Equipment[1]
-
Substrate: Methyl 1,4-dihydroxy-2-naphthoate (MDHNA) [>98% purity].
-
Electrophile: Geranylgeranyl bromide (freshly prepared or commercial).
-
Base: Potassium Carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Anhydrous Acetone or DMF (Degassed).
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic to prevent quinone oxidation).
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Flame-dry a 50 mL round-bottom flask and flush with Argon.
-
Dissolve 1.0 eq (e.g., 218 mg) of MDHNA in 10 mL of anhydrous acetone.
-
Note: The solution should be pale yellow. Darkening indicates oxidation to the naphthoquinone.
-
-
Base Activation:
-
Electrophile Addition:
-
Add 1.1 eq of Geranylgeranyl bromide dropwise over 10 minutes.
-
Heat the mixture to mild reflux (50°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Quench & Isolation:
-
Purification:
-
Purify via flash column chromatography (Silica gel).[6]
-
Target Fraction: The C3-alkylated ester.
-
Self-Validating Checkpoints
-
Visual Cue: Reaction mixture should remain yellow/orange. A turn to black/brown suggests oxidative degradation of the quinol core.
-
TLC: The product will have a higher Rf than MDHNA due to the lipophilic polyprenyl chain.
-
NMR Verification: Disappearance of the C3-proton signal (singlet at ~7.1 ppm in MDHNA) confirms substitution.
Biosynthetic Context (The "MenA" Connection)
For researchers studying the MenA enzyme (1,4-dihydroxy-2-naphthoate octaprenyltransferase), MDHNA acts as a vital probe. The native substrate is the acid (DHNA).[3]
-
In Vivo: Bacteria convert DHNA + Octaprenyl-PP
Demethylmenaquinone + CO₂ + PPi. -
In Vitro Utility: MDHNA is often used in inhibition assays because it can penetrate cell membranes (unlike the charged DHNA). Once inside, intracellular esterases hydrolyze it to the active DHNA substrate.
Caption: Biological integration of DHNA and the synthetic probe MDHNA in the Vitamin K2 pathway.
Analytical Data Summary
| Parameter | Methyl 1,4-dihydroxy-2-naphthoate | Menaquinone-4 (Target) |
| Formula | C₁₂H₁₀O₄ | C₃₁H₄₀O₂ |
| MW | 218.21 g/mol | 444.65 g/mol |
| Appearance | Yellow to light brown powder | Yellow crystalline solid |
| 1H NMR (Key Signal) | ||
| Solubility | DMSO, Acetone, Methanol | Hexane, Ethanol, Lipids |
| UV Max | ~250 nm, 340 nm | 243 nm, 248 nm, 269 nm, 325 nm |
References
-
Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone. Source: NCBI / PubMed Central. URL:[Link]
-
Synthesis of Naphthoquinone Derivatives: Menaquinones and Lipoquinones. Source: MDPI Molecules. URL:[Link]
-
Optimizing the Photochromic Performance of Methoxy 2,2-Diaryl-2H-Naphtho[1,2-b]pyrans. (Contains detailed synthesis protocol for Methyl 1,4-dihydroxy-2-naphthoate). Source: Royal Society of Chemistry. URL:[Link]
-
Menaquinone Biosynthesis: Mechanistic Studies on 1,4-Dihydroxy-2-Naphthoate Synthase. Source: Journal of Bacteriology.[3] URL:[Link]
-
First total synthesis of Mornaphthoate E. (Demonstrates alkylation of Methyl 1,4-dihydroxy-2-naphthoate). Source: PubMed.[3] URL:[Link]
Sources
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. vitamin K2 | C31H40O2 | CID 154804857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rhea - reaction knowledgebase [rhea-db.org]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability [mdpi.com]
Methyl 1,4-dihydroxy-2-naphthoate: A Strategic Scaffold for Polycyclic Heterocycles and Quinone Therapeutics
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDN) represents a pivotal "lab-stable" surrogate for the biologically transient 1,4-dihydroxy-2-naphthoic acid (DHNA), a key intermediate in the biosynthesis of phylloquinone (Vitamin K1) and menaquinone (Vitamin K2). In synthetic organic chemistry, MDN serves as a versatile amphiphilic scaffold. Its unique electronic structure—combining the redox-active hydroquinone core with an electron-withdrawing ester moiety—enables diverse reactivity modes, ranging from multicomponent condensations to controlled oxidative functionalizations.
This technical guide dissects the utility of MDN in the synthesis of benzo[g]chromenes , anthracycline antibiotics , and naphthoquinone derivatives , providing validated protocols and mechanistic insights for drug discovery applications.
Part 1: Structural Properties & Reactivity Profile
Electronic Architecture
MDN is characterized by a push-pull electronic system that dictates its regioselectivity:
-
Nucleophilic Core: The hydroxyl groups at C1 and C4 exert a strong mesomeric donating effect (+M), significantly increasing electron density at the C3 position.
-
Electrophilic Handle: The methyl ester at C2 provides an electrophilic center for intramolecular cyclization (e.g., lactonization) and directs incoming electrophiles to the adjacent C3 position via chelation control.
-
Redox Susceptibility: The 1,4-dihydroxy motif is a "masked" quinone. Under oxidative conditions, MDN converts to 1,4-naphthoquinone derivatives, a property exploited in the synthesis of menadione analogs.
The "Stability Advantage"
Unlike its parent acid (DHNA), which is prone to spontaneous decarboxylation and oxidation in air, the methyl ester (MDN) is isolable and stable. This allows researchers to build complex polycyclic frameworks before unmasking the carboxylic acid or oxidizing the core.
Figure 1: Reactivity profile of MDN detailing three primary synthetic divergences: Oxidation, Condensation, and Cyclization.
Part 2: Primary Synthetic Pathways
Pathway A: One-Pot Synthesis of Benzo[g]chromenes
The reaction of MDN with aromatic aldehydes and active methylene compounds (e.g., malononitrile) is a cornerstone of "Green Chemistry" approaches to heterocyclic synthesis. This pathway yields benzo[g]chromenes , which exhibit potent antimicrobial and anticancer activity by targeting the Bcl-2 protein family.
Mechanism:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an aryl-methylene malononitrile intermediate.
-
Michael Addition: The C3 position of MDN (nucleophile) attacks the electron-deficient alkene.
-
Intramolecular Cyclization: The resulting intermediate undergoes cyclization involving the C4-hydroxyl group and the nitrile moiety, followed by tautomerization.
Pathway B: Anthracycline Construction
MDN serves as the "AB-ring" building block for anthracycline antibiotics like daunorubicin.
-
Strategy: The ester group of MDN reacts with succinic anhydride or succinate esters (via Friedel-Crafts or Dieckmann-like acylation) to fuse the third ring, forming the tetracyclic anthraquinone core.
-
Significance: This route avoids the use of unstable quinone precursors early in the synthesis, maintaining the reduced hydroquinone state until the final oxidative workup.
Pathway C: Controlled Oxidation to Naphthoquinones
Conversion of MDN to 2-methoxycarbonyl-1,4-naphthoquinone is achieved using Cerium(IV) Ammonium Nitrate (CAN) or Fremy’s salt. This transformation is essential when the target molecule requires the quinone moiety for biological activity (e.g., redox cycling drugs).
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-aryl-4H-benzo[g]chromene-3-carboxylate Derivatives
Target Audience: Medicinal Chemists focusing on heterocyclic libraries.
Reagents:
-
Methyl 1,4-dihydroxy-2-naphthoate (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Catalyst: Piperidine (10 mol%) or DABCO (10 mol%)
-
Solvent: Ethanol (5 mL)
Step-by-Step Methodology:
-
Pre-activation: In a 25 mL round-bottom flask, dissolve the aromatic aldehyde and ethyl cyanoacetate in ethanol. Add the piperidine catalyst.[1] Stir at room temperature for 10 minutes to facilitate the initial Knoevenagel condensation.
-
Addition of Scaffold: Add Methyl 1,4-dihydroxy-2-naphthoate (MDN) to the reaction mixture. The solution will likely darken, indicating the formation of the Michael adduct.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of MDN via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Cool the reaction mixture to room temperature and then to 4°C in an ice bath. The product typically precipitates as a solid.
-
Filtration & Wash: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Validation: Recrystallize from hot ethanol if necessary. Confirm structure via 1H NMR (Look for the characteristic 4H-pyran proton singlet around 4.8–5.2 ppm).
Data Summary: Yield Optimization
| Catalyst | Solvent | Time (h) | Yield (%) | Notes |
| Piperidine | Ethanol | 3.0 | 88 | Standard protocol; easiest workup. |
| Et3N | Methanol | 5.0 | 65 | Slower reaction; lower conversion. |
| L-Proline | Water/EtOH | 6.0 | 72 | Green protocol; requires extraction. |
| [bmim]BF4 | None | 0.5 | 92 | Ionic liquid; high yield but expensive. |
Protocol 2: Oxidative Conversion to 1,4-Naphthoquinone Derivative
Target Audience: Process Chemists.
Reagents:
-
MDN (1.0 equiv)
-
Cerium(IV) Ammonium Nitrate (CAN) (2.2 equiv)
-
Solvent: Acetonitrile/Water (4:1)
Methodology:
-
Dissolve MDN in Acetonitrile/Water mixture.
-
Cool to 0°C.
-
Add CAN dropwise as a solution in water over 15 minutes. Caution: Exothermic.
-
Stir for 30 minutes at 0°C. The solution will turn bright yellow/orange.
-
Extract with Dichloromethane, dry over MgSO4, and concentrate.
-
Result: Quantitative conversion to Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate.
Part 4: Mechanistic Visualization
The formation of the benzo[g]chromene scaffold is the most complex transformation involving MDN. The diagram below elucidates the "Cascade" mechanism, highlighting the dual role of the C4-hydroxyl group.
Figure 2: Step-wise mechanism of the Multi-Component Reaction (MCR) utilizing MDN.
Part 5: Troubleshooting & Stability
-
Oxidation Sensitivity: MDN is stable as a solid but oxidizes slowly in solution. Always degas solvents (sparge with Argon) before use in condensation reactions to prevent premature quinone formation.
-
Regioselectivity Issues: In reactions with unsymmetrical electrophiles, C3 is the dominant nucleophilic site. However, if C3 is sterically hindered, O-alkylation at C1 or C4 may compete. Using soft electrophiles and non-polar solvents favors C-alkylation.
-
Purification: MDN derivatives often streak on silica gel due to the phenolic protons. Add 1% Acetic Acid to the eluent to suppress ionization during chromatography.
References
-
Synthesis of Benzo[g]chromenes via Multi-Component Reaction Source: ResearchGate Context: Details the one-pot synthesis using naphthoquinone derivatives, establishing the mechanistic baseline for MDN.
-
Biosynthesis of 1,4-Naphthoquinone Natural Products Source: National Institutes of Health (PMC) Context: Authoritative review on the biological role of 1,4-dihydroxy-2-naphthoate (DHNA) as the precursor to phylloquinone, validating MDN as the synthetic surrogate.
-
Synthesis and Evaluation of 1,4-Naphthoquinone Ether Derivatives Source: National Institutes of Health (PMC) Context: Provides protocols for the oxidation of dihydroxynaphthalene precursors to menadione analogs using CAN (Cerium Ammonium Nitrate).
-
Anthracycline Synthesis Intermediates Source: Google Patents (US4215062A) Context: Describes the reaction of succinate derivatives with naphthoate cores to build the tetracyclic anthracycline skeleton.
-
Reactions of 2-Amino-1,4-Naphthoquinone with Aldehydes Source: ResearchGate Context: Comparative study on the reactivity of naphthoquinone derivatives with aldehydes, supporting the mechanistic pathways described for MDN.
Sources
"fluorescent properties of Methyl 1,4-dihydroxy-2-naphthoate derivatives"
Title: Technical Whitepaper: Photophysical Characterization and Application of Methyl 1,4-dihydroxy-2-naphthoate Derivatives
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDN) and its derivatives represent a specialized class of fluorophores characterized by Excited-State Intramolecular Proton Transfer (ESIPT).[1] Unlike conventional polycyclic aromatic hydrocarbons (PAHs), these molecules exhibit a dual-emission behavior highly sensitive to solvent polarity and hydrogen-bonding capacity.[1] This guide provides a comprehensive technical analysis of the MDN scaffold, focusing on its large Stokes shift (>100 nm), solvatochromic properties, and utility in high-contrast bioimaging and metal ion sensing.
Part 1: Molecular Architecture & Photophysics[1]
The fluorescence mechanism of MDN derivatives is governed by the proximity of the hydroxyl group at the C1 position to the carbonyl oxygen of the ester group at C2. This structural motif facilitates an intramolecular hydrogen bond, the prerequisite for ESIPT.[2]
The ESIPT Mechanism
Upon photoexcitation, the acidity of the C1-hydroxyl proton increases, while the basicity of the carbonyl oxygen is enhanced. This drives a rapid proton transfer (
-
Enol Form (Normal): Absorbs UV light (~330–370 nm).
-
Keto Form (Tautomer): Emits at a significantly longer wavelength (~500–550 nm).
-
Result: A massive Stokes shift (6000–8000 cm⁻¹), which eliminates self-absorption and reduces background noise in imaging applications.
Solvatochromism and Environmental Sensitivity
The ESIPT process is highly dependent on the solvent environment.
-
Non-polar/Aprotic Solvents (e.g., Cyclohexane, Toluene): The intramolecular H-bond is protected. Emission is dominated by the Keto tautomer (Green/Yellow, ~530 nm).
-
Polar/Protic Solvents (e.g., Methanol, Water): Solvent molecules form intermolecular H-bonds with the C1-hydroxyl and C2-carbonyl, disrupting the intramolecular bridge. Emission is dominated by the Enol form (Blue/UV, ~400 nm) or quenched due to non-radiative decay.
Part 2: Structure-Property Relationships (SAR)[1]
The 1,4-dihydroxy-2-naphthoate scaffold can be tuned by substitution.[1] The table below summarizes the effect of substituents on the photophysical properties.
| Substituent Position | Modification | Effect on Fluorescence | Mechanistic Insight |
| C1 (-OH) | Methylation (-OMe) | Abolishes ESIPT | Removes the proton donor; locks molecule in "normal" blue emission.[1] |
| C4 (-OH) | Electron Donating (EDG) | Bathochromic Shift | The 4-OH acts as an auxochrome, pushing absorption/emission to longer wavelengths compared to 1-hydroxy analogs.[1] |
| C2 (-COOMe) | Amidation (-CONHR) | Modulates ESIPT | Amides are weaker H-bond acceptors than esters; may reduce ESIPT efficiency or shift emission blue.[1] |
| Naphthalene Core | Halogenation (Br/I) | Quenching | Heavy atom effect promotes intersystem crossing (ISC) to the triplet state, reducing fluorescence quantum yield.[1] |
Part 3: Experimental Protocols
Synthesis of Methyl 1,4-dihydroxy-2-naphthoate
Rationale: Direct esterification of the acid precursor is the most reliable route. Precursor: 1,4-dihydroxy-2-naphthoic acid (DHNA).[1][3][4][5][6]
Protocol:
-
Dissolution: Dissolve 1.0 g (4.9 mmol) of DHNA in 20 mL of anhydrous methanol under nitrogen atmosphere.
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Pour into 100 mL ice-water. Extract with Dichloromethane (3 x 30 mL).
-
Purification: Wash organic layer with 5% NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄. Evaporate solvent. Recrystallize from Methanol/Water.
-
Yield: Expect ~85–90% yellow crystalline solid.
Fluorescence Quantum Yield ( ) Measurement
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
Step-by-Step Methodology:
-
Preparation: Prepare dilute solutions of MDN and the Reference Standard. Absorbance at the excitation wavelength (e.g., 360 nm) must be kept below 0.1 OD to avoid inner-filter effects.
-
Acquisition: Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation: Use the comparative method equation:
Where is absorbance and is the refractive index of the solvent.
Part 4: Applications in Drug Development & Sensing[1][7]
Ratiometric Metal Ion Sensing (Al³⁺)
Naphthalene derivatives with adjacent hydroxyl/carbonyl groups are potent chelators for hard metal ions like Aluminum (Al³⁺).
-
Mechanism: Al³⁺ binds to the 1-OH and 2-carbonyl oxygen.[1]
-
Signal Change: Chelation inhibits the ESIPT process (proton is replaced by metal). The emission shifts from the Keto band (~530 nm) to the Enol/Complex band (~420 nm).
-
Utility: Detection of trace metal contamination in pharmaceutical formulations.
Bioimaging of Lipid Droplets
Due to the lipophilic nature of the naphthoate core and the requirement for a non-polar environment for ESIPT fluorescence:
-
Target: MDN derivatives selectively accumulate in lipid droplets or hydrophobic membranes.
-
Contrast: In the aqueous cytosol, fluorescence is quenched or blue-shifted. In the lipid environment, bright green/yellow fluorescence is observed.
-
Advantage: The large Stokes shift allows excitation at 350-400 nm and detection >500 nm, bypassing cellular autofluorescence.
References
-
Synthesis and Photophysics of Naphthalene Derivatives Title: Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Source: MDPI, Molecules 2012. URL:[Link]
-
ESIPT Mechanism in Naphthoates Title: Fluorescence excitation and excited state intramolecular relaxation dynamics of jet-cooled methyl-2-hydroxy-3-naphthoate. Source: Chemical Physics Letters (via ResearchGate). URL:[Link]
-
Biological Context (DHNA) Title: The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Source: bioRxiv. URL:[Link]
-
Metal Ion Sensing Applications Title: Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Source: PMC - NIH.[1] URL:[Link]
-
Stokes Shift Fundamentals Title: Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy. Source: PMC - NIH.[1] URL:[Link]
Sources
- 1. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]
- 2. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydroxy-2-naphthoic acid(31519-22-9) 1H NMR [m.chemicalbook.com]
- 4. 1,4-Dihydroxy-2-naphthoate | C11H7O4- | CID 54706667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dihydroxy-2-naphthoic acid | C11H8O4 | CID 671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of 1,4-dihydroxy-2-naphthoate [corrected] prenyltransferase inhibitors: new drug leads for multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of the Naphthoquinone Scaffold
An In-Depth Technical Guide to the Mechanism of Action of Methyl 1,4-dihydroxy-2-naphthoate and Related Naphthoquinones
The 1,4-naphthoquinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] These compounds, found in various plants, fungi, and bacteria, are integral to biological processes and have been historically used in traditional medicine.[2][4][5] Methyl 1,4-dihydroxy-2-naphthoate, a derivative of this class, sits at the intersection of several key therapeutic areas, including inflammation, oncology, and infectious disease. Its biological activity is intrinsically linked to its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), a known bacterial metabolite and a component found in plants like Rubia cordifolia.[6][7] This guide provides a detailed exploration of the molecular mechanisms underpinning the action of Methyl 1,4-dihydroxy-2-naphthoate and its structural relatives, offering field-proven insights for researchers and drug development professionals. We will dissect its primary signaling pathways, provide validated experimental protocols for investigation, and present the data in a clear, actionable format.
Part 1: Core Mechanisms of Action
The biological effects of Methyl 1,4-dihydroxy-2-naphthoate are multifaceted. While direct studies on the methyl ester are limited, extensive research on its parent acid (DHNA) and structurally similar naphthoquinones provides a robust framework for understanding its mode of action. The primary activities can be categorized into three main areas: anti-inflammatory, anticancer, and antimicrobial.
Anti-Inflammatory Activity: A Dual-Pronged Approach
The anti-inflammatory properties of DHNA and its analogs are significant, primarily mediated through agonism of the Aryl Hydrocarbon Receptor (AhR) and inhibition of pro-inflammatory signaling cascades like NF-κB and MAPK.
1,4-dihydroxy-2-naphthoic acid (DHNA) is a potent, bacteria-derived agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for modulating immune responses, particularly in the gut.[6][8] The activation of AhR by DHNA is comparable in potency to the canonical ligand TCDD in inducing target gene expression.[6][8]
Mechanism of Action:
-
Ligand Binding: DHNA enters the cell and binds to the cytosolic AhR complex, which is chaperoned by proteins like HSP90.
-
Nuclear Translocation: Upon binding, the complex undergoes a conformational change, exposing a nuclear localization signal. The ligand-AhR complex then translocates into the nucleus.
-
Dimerization & DNA Binding: Inside the nucleus, AhR dissociates from its chaperones and dimerizes with the AhR Nuclear Translocator (ARNT).
-
Gene Transcription: The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like CYP1A1 and CYP1B1 .[6] The induction of these genes serves as a reliable biomarker for AhR activation. This pathway is critical for its anti-inflammatory activity in the gut.[6][8]
Caption: Figure 1: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
While AhR activation is a key mechanism for the parent acid, studies on the related compound methyl-1-hydroxy-2-naphthoate (MHNA) reveal a complementary anti-inflammatory mechanism involving the direct suppression of major inflammatory signaling pathways.[9] It is highly probable that Methyl 1,4-dihydroxy-2-naphthoate shares this activity.
Mechanism of Action:
-
NF-κB Suppression: MHNA effectively inhibits the lipopolysaccharide (LPS)-induced inflammatory response by blocking the NF-κB pathway.[9] It prevents the degradation of the inhibitory protein IκB-α, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[9]
-
MAPK Inhibition: The compound also dose-dependently decreases the LPS-induced activation (phosphorylation) of key Mitogen-Activated Protein Kinases (MAPKs), specifically p38 MAPK and c-Jun N-terminal kinases (JNK).[9]
-
Downstream Effects: The combined suppression of these pathways results in a significant reduction in the expression and release of critical inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9]
Caption: Figure 2: Inhibition of NF-κB and MAPK inflammatory signaling pathways.
Anticancer Activity: A Multi-Target Strategy
The 1,4-naphthoquinone scaffold is a well-established pharmacophore in oncology.[10] Its derivatives exert anticancer effects through several mechanisms, including the induction of apoptosis, generation of oxidative stress, and inhibition of critical cell signaling pathways.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: The parent compound, DHNA, induces apoptosis in human keratinocytes by arresting the cell cycle at the G0/G1 phase.[7] This action is mediated through both caspase-dependent and caspase-independent pathways, highlighting a robust mechanism for eliminating hyperproliferative cells.[7] Studies on other lipophilic 1,4-naphthoquinone derivatives have confirmed their ability to induce apoptosis and cause S-phase arrest in colon cancer cells.[11]
-
Generation of Reactive Oxygen Species (ROS): A hallmark of many quinone-based anticancer agents is their ability to undergo redox cycling.[1][5] The 1,4-naphthoquinone moiety can accept electrons to form unstable semiquinone radicals. In the presence of molecular oxygen, these radicals donate the electron back, generating superoxide anions (O₂⁻) and regenerating the parent quinone. This futile cycle produces a massive amount of ROS, overwhelming the cell's antioxidant defenses and leading to oxidative stress, DNA damage, and ultimately, apoptosis.[1][5]
-
Inhibition of Key Oncogenic Proteins: Naphthoquinone derivatives have been designed to target multiple signaling proteins that are vital for tumor cell survival and proliferation.[1] These include:
-
Cell Division Cycle 25 (Cdc25) Phosphatases: These enzymes are critical for cell cycle progression, and their inhibition leads to cell cycle arrest.[1][12]
-
Mitogen-Activated Protein Kinase Kinase 7 (MKK7): A key kinase in the JNK signaling pathway, its inhibition can suppress proliferation and induce apoptosis.[1][12]
-
STAT3: Naphthoquinones have been shown to inhibit the dimerization of STAT3, a transcription factor that is constitutively active in many cancers and drives proliferation and survival.[5]
-
Antimicrobial Activity: Targeting Bacterial Bioenergetics
The structural similarity of DHNA to key bacterial metabolites makes it and its derivatives promising candidates for novel antimicrobial agents.
-
Inhibition of Menaquinone (Vitamin K₂) Biosynthesis: DHNA is a direct precursor in the bacterial biosynthesis of menaquinone (Vitamin K₂), an essential electron carrier in the respiratory chain of many pathogens.[13] The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) catalyzes the attachment of a lipid side chain to DHNA.[13] Molecules that inhibit MenA can disrupt the electron transport chain, halting ATP production and killing the bacteria. This makes MenA a validated target for developing new antibiotics against multidrug-resistant Gram-positive organisms like MRSA.[14]
-
Inhibition of the Na⁺-translocating NADH:ubiquinone oxidoreductase (NQR): The 1,4-naphthoquinone scaffold has been identified as a potent inhibitor of the bacterial NQR enzyme complex.[15] This enzyme is a primary sodium pump in many pathogenic bacteria, such as Vibrio cholerae, and is essential for maintaining their bioenergetics.[15] Targeting the NQR complex represents a promising strategy for developing new antibacterial agents with a novel mechanism of action.
| Biological Activity | Primary Molecular Target(s) | Downstream Effect | Therapeutic Potential |
| Anti-inflammatory | Aryl Hydrocarbon Receptor (AhR) | Induction of CYP1A1/CYP1B1, modulation of gut immunity | Inflammatory Bowel Disease |
| NF-κB, p38 MAPK, JNK | Decreased production of NO, IL-1β, IL-6, iNOS, COX-2 | Systemic Inflammation, Sepsis | |
| Anticancer | Caspases, Cell Cycle regulators | G0/G1 or S-phase arrest, Apoptosis | Psoriasis, Various Cancers |
| (General) Redox Cycling | Generation of Reactive Oxygen Species (ROS) | Broad-spectrum Oncology | |
| Cdc25, MKK7, STAT3 | Inhibition of proliferation and survival signaling | Targeted Cancer Therapy | |
| Antimicrobial | MenA (Vitamin K₂ Synthesis) | Disruption of bacterial electron transport chain | MRSA, Gram-positive infections |
| NQR (Na⁺ Pump) | Collapse of bacterial sodium motive force | V. cholerae, other pathogens | |
| Table 1: Summary of Biological Activities and Key Molecular Targets. |
Part 2: Key Experimental Protocols & Workflows
To validate the mechanisms described above, a series of well-established experimental protocols are required. The following section provides detailed, step-by-step methodologies that form a self-validating system for investigating the bioactivity of Methyl 1,4-dihydroxy-2-naphthoate.
Protocol 1: Assessing AhR Activation via qRT-PCR
This protocol quantifies the induction of AhR target genes (e.g., CYP1A1) to confirm receptor activation.
Objective: To determine if the test compound activates the AhR signaling pathway.
Methodology:
-
Cell Culture: Plate human Caco-2 colon cancer cells or murine YAMC cells in 12-well plates and grow to ~80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of Methyl 1,4-dihydroxy-2-naphthoate (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., 10 nM TCDD).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers.
-
Quantitative Real-Time PCR (qRT-PCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (CYP1A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Run the qRT-PCR on a real-time PCR system. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 to the housekeeping gene. An increase in CYP1A1 mRNA levels relative to the vehicle control indicates AhR activation.
Protocol 2: Evaluating NF-κB & MAPK Inhibition via Western Blot
This protocol assesses the phosphorylation state of key signaling proteins to determine pathway inhibition.
Objective: To measure the inhibitory effect of the compound on LPS-induced activation of NF-κB and MAPK pathways.
Methodology:
-
Cell Culture & Stimulation: Plate murine RAW264.7 macrophages in 6-well plates. Pre-treat cells with the test compound for 1-2 hours. Subsequently, stimulate with lipopolysaccharide (LPS, 1 µg/mL) for 15-30 minutes to induce pathway activation.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-IκBα) and their total protein counterparts (anti-total-p38, etc.). Also, use an antibody for a loading control (e.g., anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. A decrease in the ratio of phosphorylated protein to total protein in compound-treated samples indicates inhibition.
Caption: Figure 3: A generalized experimental workflow for Western Blotting analysis.
Conclusion and Future Directions
Methyl 1,4-dihydroxy-2-naphthoate emerges from a rich chemical family with profound and diverse biological activities. Its mechanism of action is complex, leveraging multiple pathways to exert anti-inflammatory, anticancer, and antimicrobial effects. The core mechanisms involve potent agonism of the Aryl Hydrocarbon Receptor, robust inhibition of the NF-κB and MAPK inflammatory pathways, and the targeting of essential bacterial enzymes. The ability of the naphthoquinone scaffold to induce apoptosis and generate ROS further solidifies its potential in oncology.
For drug development professionals, this molecule and its derivatives represent a promising starting point. Future research should focus on synthesizing analogs to optimize potency and selectivity for specific targets (e.g., enhancing MenA inhibition over mammalian targets) and to improve pharmacokinetic profiles. A thorough understanding of the mechanisms detailed in this guide is paramount for designing rational screening assays and advancing these compelling compounds toward clinical application.
References
- National Institutes of Health (NIH). (n.d.). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
- National Institutes of Health (NIH). (n.d.). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment.
- Zhang, J. Y., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed.
- Semantic Scholar. (n.d.). Discovery of 1,4-dihydroxy-2-naphthoate [corrected] prenyltransferase inhibitors: new drug leads for multidrug-resistant gram-positive pathogens.
- Frontiers. (2020). Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents.
- Wikipedia. (n.d.). 1,4-dihydroxy-2-naphthoate polyprenyltransferase.
- ResearchGate. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity.
- MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
- bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui.
- PubMed. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
- National Institutes of Health (NIH). (n.d.). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.
- National Institutes of Health (NIH). (n.d.). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25.
- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- ResearchGate. (2025). Methyl 2-naphthoates with anti-inflammatory activity from Morinda officinalis.
- J-Stage. (n.d.). 1,4-Naphthoquinones: Some Biological Properties and Application.
- RSC Publishing. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.
- ResearchGate. (n.d.). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 | Request PDF.
- PubMed. (2015). Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines.
- ResearchGate. (2025). (PDF) Review Article : Study 1,4-Naphthoquinone Derivative and Biological Activity: A Review.
- National Institutes of Health (NIH). (n.d.). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones.
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- 1. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 1,4-dihydroxy-2-naphthoate
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 1,4-dihydroxy-2-naphthoate. This compound is a key intermediate in the synthesis of various biologically active molecules, including vitamin K analogs. The developed method is suitable for purity testing, stability studies, and quality control of Methyl 1,4-dihydroxy-2-naphthoate in research and drug development settings. The protocol outlines a reversed-phase HPLC method with UV detection, providing detailed procedures for sample preparation, chromatographic conditions, and forced degradation studies to ensure the method's specificity and stability-indicating properties.
Introduction
Methyl 1,4-dihydroxy-2-naphthoate is a crucial synthetic intermediate.[1] Its purity and stability are critical for the successful synthesis of downstream products. Therefore, a reliable and accurate analytical method for its quantification and impurity profiling is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds and their related substances due to its high resolution, sensitivity, and specificity.[1]
This application note details the development and validation of a stability-indicating reversed-phase HPLC method for Methyl 1,4-dihydroxy-2-naphthoate. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities.[2][3][4] The successful development of such a method involves subjecting the analyte to various stress conditions to induce degradation and ensuring that the resulting degradation products are well-separated from the main peak.[2][3][4][5]
Physicochemical Properties of Methyl 1,4-dihydroxy-2-naphthoate
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [6] |
| Molecular Weight | 218.21 g/mol | [6] |
| Melting Point | 192-193°C | [1] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). | |
| pKa (predicted) | The hydroxyl groups on the naphthalene ring are acidic. The pKa of the parent acid, 1,4-dihydroxy-2-naphthoic acid, is around 2.5. The ester will have a different pKa profile, but the acidic nature of the hydroxyls will influence chromatographic behavior. | |
| UV Absorption | Naphthalene derivatives typically exhibit strong UV absorbance due to their aromatic structure. The conjugated system in Methyl 1,4-dihydroxy-2-naphthoate is expected to have a UV maximum in the range of 250-350 nm.[7] |
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (HPLC grade)
-
Methyl 1,4-dihydroxy-2-naphthoate reference standard (purity ≥98%)
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point for the analysis of Methyl 1,4-dihydroxy-2-naphthoate. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 80-40% B, 20-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Causality behind Experimental Choices:
-
Reversed-Phase C18 Column: Methyl 1,4-dihydroxy-2-naphthoate is a moderately polar compound due to the hydroxyl groups, but the naphthalene ring provides significant hydrophobicity, making it well-suited for retention and separation on a non-polar C18 stationary phase.[8]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase helps to suppress the ionization of the hydroxyl groups, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[9]
-
Acetonitrile as Organic Modifier: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength for aromatic compounds and low UV cutoff.[9]
-
Gradient Elution: A gradient elution is employed to ensure that both the main analyte and any potential degradation products (which may have a wide range of polarities) are eluted with good peak shape and within a reasonable run time.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds. However, for optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) of Methyl 1,4-dihydroxy-2-naphthoate by performing a UV scan of a standard solution.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 1,4-dihydroxy-2-naphthoate reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial gradient composition) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
-
Sample Preparation:
-
Accurately weigh a sample containing Methyl 1,4-dihydroxy-2-naphthoate.
-
Dissolve the sample in methanol to achieve a target concentration of approximately 0.1 mg/mL.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10][11]
-
Stability-Indicating Method Development: Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies must be performed.[2][3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Forced Degradation Protocol
Prepare a solution of Methyl 1,4-dihydroxy-2-naphthoate in methanol at a concentration of 1 mg/mL. Subject this solution to the following stress conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[5]
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[5]
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[5]
-
Thermal Degradation: Store the drug solution at 60°C for 48 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.
Evaluation of Results
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if:
-
The peak for Methyl 1,4-dihydroxy-2-naphthoate is well-resolved from all degradation product peaks.
-
The peak purity of the main analyte peak is confirmed using a Diode Array Detector (DAD).
-
A mass balance is achieved, where the decrease in the main peak area corresponds to the sum of the areas of the degradation product peaks.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of Methyl 1,4-dihydroxy-2-naphthoate.
Forced Degradation Logical Flow
Caption: Logical flow for forced degradation studies.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of Methyl 1,4-dihydroxy-2-naphthoate. The detailed methodology, including the rationale behind the chosen parameters, serves as a valuable resource for researchers and scientists in the pharmaceutical industry. The inclusion of a forced degradation protocol ensures the development of a truly stability-indicating method, which is a critical requirement for regulatory submissions and for ensuring the quality and safety of pharmaceutical products.
References
-
MySkinRecipes. (n.d.). Methyl 1,4-Dihydroxy-2-Naphthoate. Retrieved from [Link]
-
LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 1,4-dihydroxy-2-naphthoate (C12H10O4). Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - Methyl 1,4-dihydroxy-2-naphthoate (C12H10O4) [pubchemlite.lcsb.uni.lu]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Topic: Protocol for Using Methyl 1,4-dihydroxy-2-naphthoate in Cell Culture
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 1,4-dihydroxy-2-naphthoate is the methyl ester of 1,4-dihydroxy-2-naphthoic acid (DHNA), a naturally occurring naphthoquinone precursor with significant biological activity. DHNA is recognized as a key intermediate in the bacterial biosynthesis of menaquinone (Vitamin K2) and, notably, as a potent agonist of the Aryl Hydrocarbon Receptor (AhR) in mammalian cells.[1][2][3] It is hypothesized that Methyl 1,4-dihydroxy-2-naphthoate functions as a pro-drug, undergoing intracellular hydrolysis by cellular esterases to release the active DHNA molecule. This application note provides a comprehensive, field-tested guide for the use of Methyl 1,4-dihydroxy-2-naphthoate in cell culture. It details the scientific rationale behind its mechanism of action, protocols for solubilization and cell treatment, and methodologies for assessing its biological effects, specifically focusing on cytotoxicity and activation of the AhR signaling pathway.
Scientific Background & Mechanism of Action
Methyl 1,4-dihydroxy-2-naphthoate belongs to the naphthoquinone family, a class of compounds known for their diverse redox activities and biological functions.[4] The core biological activities are largely attributed to its de-esterified form, 1,4-dihydroxy-2-naphthoic acid (DHNA).
1.1. Aryl Hydrocarbon Receptor (AhR) Activation
DHNA is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding to DHNA, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This activation potently induces the expression of phase I metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[1][2] The induction of these genes is a reliable and quantifiable marker of AhR activation by DHNA. Computational analyses have shown that DHNA shares similar interactions within the AhR binding pocket as the classical agonist TCDD.[2]
Caption: AhR signaling pathway activated by DHNA.
1.2. Induction of Apoptosis and Cytotoxicity
DHNA has been shown to induce apoptosis in human keratinocyte (HaCaT) cells, suggesting its potential therapeutic application in hyperproliferative skin disorders.[5] This effect is mediated through the induction of G0/G1 cell cycle arrest and involves both caspase-dependent and caspase-independent pathways.[5] Studies on related 1,4-naphthoquinone compounds have also demonstrated significant cytotoxic effects against various cancer cell lines, indicating a broader potential for this chemical class in oncology research.[6][7][8] The observed cytotoxicity is often dose- and time-dependent.[5]
Materials and Reagents
-
Methyl 1,4-dihydroxy-2-naphthoate (CAS No. 77060-74-3)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected mammalian cell line (e.g., HepG2 for liver toxicity/metabolism, HaCaT for dermatological studies, Caco-2 for gut-related AhR studies)
-
Complete cell culture medium (e.g., DMEM, MEM) supplemented with Fetal Bovine Serum (FBS) and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Sterile microcentrifuge tubes, pipette tips, and cell culture plates (e.g., 96-well, 6-well)
Core Protocols
3.1. Protocol 1: Preparation of Stock Solution
The poor aqueous solubility of naphthoquinone derivatives necessitates the use of an organic solvent.[10] DMSO is the recommended solvent for preparing a high-concentration stock solution.
Causality: Preparing a concentrated stock in DMSO allows for minimal solvent concentration in the final culture medium (typically ≤0.5%), thereby avoiding solvent-induced cytotoxicity and ensuring the compound remains in solution.
-
Weighing: Accurately weigh out a desired amount of Methyl 1,4-dihydroxy-2-naphthoate powder in a sterile microcentrifuge tube.
-
Solubilization: Add cell culture-grade DMSO to achieve a final concentration of 10-50 mM. For example, to make a 20 mM stock solution (MW: 218.21 g/mol ), dissolve 2.18 mg in 500 µL of DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
| Parameter | Value |
| Compound | Methyl 1,4-dihydroxy-2-naphthoate |
| Molecular Weight | 218.21 g/mol [9] |
| Recommended Solvent | DMSO |
| Stock Concentration | 10-50 mM |
| Storage Temperature | -20°C to -80°C (protected from light) |
| Table 1: Stock Solution Preparation Parameters. |
3.2. Protocol 2: General Cell Culture Treatment Workflow
This workflow outlines the fundamental steps for treating cultured cells. The key to a self-validating system is the inclusion of appropriate controls.
-
Cell Seeding: Plate cells in the appropriate vessel (e.g., 96-well plate for MTT, 6-well plate for RNA isolation) at a density that ensures they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest dose treatment group (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Methyl 1,4-dihydroxy-2-naphthoate or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours). The optimal duration should be determined empirically based on the endpoint being measured.[5]
-
Harvesting/Analysis: Proceed with the specific downstream assay (e.g., MTT assay, RNA isolation).
Caption: General experimental workflow for cell treatment.
3.3. Protocol 3: Assessment of Cytotoxicity using MTT Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
-
Seeding: Seed cells in a 96-well plate and treat according to Protocol 2. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 250 µM).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
3.4. Protocol 4: Analysis of AhR Target Gene Expression by RT-qPCR
This protocol quantifies the induction of CYP1A1, a sensitive biomarker for AhR activation.[1]
-
Cell Treatment: Seed cells in 6-well plates and treat with Methyl 1,4-dihydroxy-2-naphthoate (e.g., 10 µM) and a vehicle control for a predetermined time (e.g., 6-24 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction using a master mix, cDNA template, and primers for your target gene (e.g., human CYP1A1) and a stable housekeeping gene.
-
Analysis: Calculate the relative gene expression (fold change) compared to the vehicle control using the ΔΔCt method. A significant increase in CYP1A1 mRNA indicates robust AhR pathway activation.
Data Interpretation & Expected Results
Your experimental results should be benchmarked against published data for the active form, DHNA, while accounting for potential differences in uptake or hydrolysis of the methyl ester.
| Endpoint | Cell Line Example | Concentration Range | Incubation Time | Expected Outcome |
| Cytotoxicity | HaCaT | 30 - 240 µM | 24 - 48 hours | Dose- and time-dependent decrease in cell viability.[5] |
| AhR Activation | Caco-2, YAMC | 1 - 30 µM | 6 - 24 hours | Potent, dose-dependent induction of CYP1A1 and CYP1B1 mRNA.[1][2] |
| Table 2: Summary of Expected Biological Activity Based on DHNA Literature. |
Troubleshooting
-
Compound Precipitation: If the compound precipitates upon addition to the aqueous culture medium, try pre-diluting the stock in a small volume of medium with vigorous mixing before adding to the final culture volume. Lowering the final concentration or the serum percentage in the medium during treatment may also help.
-
High Background in Vehicle Control: Ensure the final DMSO concentration is non-toxic to your specific cell line (generally <0.5%). Run a dose-response curve for DMSO alone if necessary.
-
No Biological Effect: The methyl ester may not be efficiently hydrolyzed in your cell line of choice. Consider testing cell lines known to have high esterase activity or using the parent compound, DHNA, as a positive control.
References
-
Cheng, S. C., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 469–481. Available at: [Link]
-
Al-Sanea, M. M., et al. (2024). (3,3'-Methylene)bis-2-hydroxy-1,4-naphthoquinones induce cytotoxicity against DU145 and PC3 cancer cells by inhibiting cell viability and promoting cell cycle arrest. ResearchGate. Available at: [Link]
-
Logvinov, S. V., et al. (2020). Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells. Marine Drugs, 18(12), 602. Available at: [Link]
-
Reniere, M. L., et al. (2017). A Genetic Screen Reveals that Synthesis of 1,4-Dihydroxy-2-Naphthoate (DHNA), but Not Full-Length Menaquinone, Is Required for Listeria monocytogenes Cytosolic Survival. mBio, 8(2), e00119-17. Available at: [Link]
-
Mok, C. F., et al. (2013). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Evidence-Based Complementary and Alternative Medicine, 2013, 1-10. Available at: [Link]
-
Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture Research, 3, 16046. Available at: [Link]
-
Cheng, S. C., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 469–481. Available at: [Link]
-
Logvinov, S. V., et al. (2020). Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-Activity Analysis of Substituted 5,8-Dihydroxy-1,4-Naphthoquinones and their O- and S-Glycoside Derivatives Tested Against Neuro-2a Cancer Cells. NCBI. Available at: [Link]
-
Hojo, K., et al. (2001). Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. Applied and Environmental Microbiology, 67(6), 2841–2843. Available at: [Link]
Sources
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-ActivityAnalysis of Substituted 5,8-Dihydroxy-1,4-naphthoquinones and Their O- and S-Glycoside Derivatives Tested against Neuro-2a Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-Activity Analysis of Substituted 5,8-Dihydroxy-1,4-Naphthoquinones and their O- and S-Glycoside Derivatives Tested Against Neuro-2a Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 1,4-dihydroxy-2-naphthoate 77060-74-3, Information for Methyl 1,4-dihydroxy-2-naphthoate 77060-74-3, Suppliers of China Methyl 1,4-dihydroxy-2-naphthoate 77060-74-3 [chemnet.com]
- 10. echemi.com [echemi.com]
Application Note: Stability-Aware Caco-2 Permeability Assay for Methyl 1,4-dihydroxy-2-naphthoate
Executive Summary
This Application Note details the protocol for assessing the intestinal permeability of Methyl 1,4-dihydroxy-2-naphthoate (MDN) using the Caco-2 cell model. Unlike standard small molecules, MDN presents a "Triple Threat" in in vitro assays: lipophilicity (LogP ~2.6), oxidative instability (conversion to naphthoquinone), and metabolic susceptibility (ester hydrolysis).[1]
Standard Caco-2 protocols will likely yield false-negative recovery data or miscalculated
Physicochemical Profile & Pre-Assay Considerations
Before initiating cell culture work, the compound's behavior in aqueous environments must be stabilized.
| Property | Value/Characteristic | Impact on Caco-2 Assay |
| LogP | ~2.6 (Lipophilic) | High risk of non-specific binding to plastic Transwell® plates.[1][2] Requires Sink Conditions (BSA).[1] |
| Redox State | 1,4-Dihydroxy (Hydroquinone-like) | Highly susceptible to auto-oxidation at pH 7.4, forming the 1,4-quinone.[1][2] Requires Antioxidants . |
| Functional Group | Methyl Ester | Susceptible to intracellular hydrolysis by Carboxylesterase-1 (hCE-1), which is highly expressed in Caco-2 cells.[1][2] |
| Solubility | Poor in water | Stock solutions must be prepared in DMSO; final DMSO concentration < 1%.[2] |
Critical Modification: The Stability Buffer
Standard HBSS (Hank's Balanced Salt Solution) is insufficient. You must prepare Antioxidant Transport Buffer (ATB) :
-
Base: HBSS (pH 7.4 or 6.5) + 25 mM HEPES.
-
Additive: 0.5 mM to 1.0 mM Ascorbic Acid (Vitamin C).[1]
-
Rationale: Ascorbic acid acts as a sacrificial reducing agent, preventing the oxidation of the 1,4-dihydroxy motif to the naphthoquinone.
-
Experimental Workflow Logic
The following diagram illustrates the dynamic environment MDN encounters during the assay. Note the competing pathways of Transport, Hydrolysis, and Oxidation.[1]
Caption: Figure 1. Kinetic pathway of Methyl 1,4-dihydroxy-2-naphthoate in Caco-2 cells, highlighting the critical hydrolysis step by hCE-1 and oxidation risks.
Detailed Protocol
Phase 1: Preparation (Day 0)
-
Stock Preparation:
-
Buffer Preparation (Freshly Made):
-
Transport Buffer (TB): HBSS + 25 mM HEPES (pH 7.4).
-
Stabilized Donor Solution: Dilute DMSO stock into TB to reach 10 µM (final DMSO < 0.5%). Immediately add Ascorbic Acid to 1 mM.
-
Receiver Solution (Sink Condition): TB + 1% (w/v) BSA (Bovine Serum Albumin).[1] The BSA binds the lipophilic MDN as it crosses, maintaining the concentration gradient (Sink Conditions).
-
Phase 2: The Transport Assay (Day 21 of Culture)
Cell Quality Control: Ensure TEER (Transepithelial Electrical Resistance) > 300
Step-by-Step Workflow:
-
Equilibration: Wash cells twice with pre-warmed (
) HBSS (without ascorbic acid initially) to remove culture media. -
Initiation (Apical to Basolateral - A-B):
-
Add 0.5 mL of Stabilized Donor Solution (MDN + Ascorbic Acid) to the Apical chamber.
-
Add 1.5 mL of Receiver Solution (HBSS + BSA) to the Basolateral chamber.
-
-
Initiation (Basolateral to Apical - B-A):
-
Reverse volumes: 1.5 mL Donor (Basolateral) / 0.5 mL Receiver (Apical).
-
-
Incubation: Incubate at
on an orbital shaker (50 rpm) for 90 minutes.-
Note: Do not exceed 120 minutes; ester hydrolysis increases linearly with time.[1]
-
-
Sampling:
-
At T=0, take a 50 µL aliquot from the donor solution (for Mass Balance calculation).[1]
-
At T=90 min, collect samples from both Donor and Receiver compartments.
-
Phase 3: Sample Processing & Quenching
Crucial Step: Even after collection, MDN can oxidize in the autosampler.
-
Transfer 100 µL of sample to a tube containing 100 µL of ice-cold Acetonitrile + 0.1% Formic Acid .
-
The acidification stabilizes the dihydroxy group and precipitates the BSA (from receiver samples).
-
Centrifuge at 4,000g for 15 min at
.
Data Analysis & Interpretation
Analytical Targets
You must monitor two transitions in your LC-MS/MS method:
Calculations
Calculate the Apparent Permeability (
Where:
- = Rate of permeation (µmol/s).[1]
-
= Surface area of filter (
).[1] - = Initial donor concentration (µM).[1]
Total Permeability Correction: Because MDN hydrolyzes to DHNA, the "True" permeability of the scaffold is the sum of the parent and metabolite flux.
Interpreting the Efflux Ratio (ER)
[1][6]| ER Value | Interpretation |
| < 2.0 | Passive diffusion dominates.[1][2] |
| > 2.0 | Potential substrate for efflux transporters (P-gp/MDR1 or BCRP).[1][2] |
| Note | If ER is high, verify if it is MDN or the DHNA metabolite that is being effluxed.[2] DHNA is an organic anion; MDN is neutral.[1] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Recovery (< 70%) | Non-specific binding to plastic or oxidation.[1][2] | Use glass-coated plates; increase BSA to 4% in receiver; verify Ascorbic Acid freshness. |
| High Metabolite (DHNA) levels | Intracellular esterase activity (hCE-1).[1][2] | Add an esterase inhibitor (e.g., BNPP) only if you strictly want to measure parent transport (not recommended for physiological relevance).[1] |
| Yellowing of Buffer | Oxidation of MDN to Quinone.[2] | Failed antioxidant protection.[2] Prepare buffer immediately before use; protect from light.[1] |
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][7][8] Nature Protocols, 2(9), 2111–2119.[1][8]
-
Imai, T., et al. (2005). Identification of esterases expressed in Caco-2 cells and effects of their hydrolyzing activity in predicting human intestinal absorption.[1][7] Drug Metabolism and Disposition, 33(8), 1185-1190.[1][7]
-
Cheng, Y., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.[1][2] Toxicological Sciences, 155(2), 458–473.[1] (Demonstrates instability/oxidation issues of DHNA).
-
Burton, P. S., et al. (2002). Caco-2 Permeability Assay for Lipophilic Compounds.[1] Journal of Biomolecular Screening. (Establishes BSA sink condition protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 1,4-dihydroxy-2-naphthoate (FDB030191) - FooDB [foodb.ca]
- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]
- 5. biorxiv.org [biorxiv.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Prenylation of Methyl 1,4-dihydroxy-2-naphthoate
This Application Note provides a comprehensive technical guide for the enzymatic prenylation of Methyl 1,4-dihydroxy-2-naphthoate (MDN) . While the free acid (1,4-dihydroxy-2-naphthoic acid, DHNA) is the canonical substrate for menaquinone biosynthesis (MenA), the methyl ester (MDN) serves as a critical probe for enzyme promiscuity , a precursor for chemoenzymatic synthesis of bioactive naphthoquinones (e.g., Mornaphthoate E), and a tool for mechanistic profiling of aromatic prenyltransferases (PTases) like NphB, FgaPT2, and RcDT1.
Introduction & Biological Context
Prenylation—the attachment of isoprenoid chains to aromatic scaffolds—is a pivotal step in the biosynthesis of meroterpenoids, conferring lipophilicity and membrane affinity. In the classical menaquinone (Vitamin K2) pathway, the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) catalyzes the attachment of a polyprenyl chain to DHNA (the free acid).
However, Methyl 1,4-dihydroxy-2-naphthoate (MDN) acts as a distinct, non-canonical substrate. Its esterified carboxyl group alters the electronic properties of the aromatic ring and removes the negative charge critical for Mg²⁺ bridging in canonical MenA active sites. Consequently, MDN is utilized to:
-
Assess Substrate Promiscuity: Testing "flexible" PTases like NphB (Streptomyces sp.) or FgaPT2 (Aspergillus fumigatus).
-
Synthesize Drug Precursors: Generating prenylated intermediates for antitumor agents like Mornaphthoate E without protecting group manipulation.
-
Probe Active Site Architecture: Distinguishing between obligate acid-dependent enzymes (MenA) and hydrophobic pocket-driven enzymes (fungal/bacterial aromatic PTases).
Principle of Assay
The assay measures the transfer of a prenyl group (C10 Geranyl, C15 Farnesyl, or C5 Dimethylallyl) from a diphosphate donor to the MDN acceptor.
Reaction Mechanism
The reaction follows an electrophilic aromatic substitution (Friedel-Crafts alkylation). The enzyme facilitates the ionization of the prenyl diphosphate (e.g., GPP) to form a carbocation-pyrophosphate ion pair. This carbocation attacks the electron-rich naphthoate ring of MDN.
-
Critical Constraint: MDN is a hydroquinone derivative and is highly susceptible to auto-oxidation into its quinone form (Methyl 1,4-naphthoquinone-2-carboxylate). The quinone is electrophilic and cannot act as a nucleophile for prenylation. Therefore, the assay must maintain reducing conditions.
Reaction Scheme (DOT Visualization)
Figure 1: Reaction scheme for the enzymatic prenylation of MDN. Note the competing oxidation pathway which must be suppressed.
Materials & Reagents
Substrates & Standards
-
Acceptor: Methyl 1,4-dihydroxy-2-naphthoate (MDN). Note: Commercial purity varies. Recrystallize if quinone content (yellow/orange impurity) is high.
-
Donor: Geranyl diphosphate (GPP) or Farnesyl diphosphate (FPP). Ammonium salts are preferred for solubility.
-
Internal Standard: 2-Naphthoic acid or 3,4,5-Trimethoxycinnamic acid (TMCA).
Buffer Components[1][2]
-
Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.
-
Cofactor: MgCl₂ (5–10 mM).[1] Strictly required for diphosphate ionization.
-
Reducing Agents (Crucial):
-
Ascorbic Acid (2–5 mM) OR
-
Dithiothreitol (DTT) (1–2 mM) OR
-
Sodium Dithionite (trace, only if oxidation is rapid).
-
-
Solvent: DMSO (for MDN stock).
Enzyme Preparation
-
Purified recombinant NphB (from Streptomyces sp. strain CL190) or FgaPT2 .
-
Concentration: 1–5 mg/mL stock.
Experimental Protocol
Substrate Stock Preparation
-
Dissolve MDN in 100% DMSO to a concentration of 50 mM .
-
Caution: Prepare fresh or store under argon at -20°C. If the solution turns dark yellow/brown, the substrate has oxidized.
-
-
Dissolve GPP/FPP in 50 mM Tris-HCl (pH 7.5) or water to 10 mM .
Assay Workflow (Standard 100 µL Reaction)
| Component | Stock Conc. | Volume (µL) | Final Conc. | Notes |
| Buffer (Tris-HCl pH 7.5) | 500 mM | 10 | 50 mM | |
| MgCl₂ | 100 mM | 5 | 5 mM | Essential cofactor |
| Ascorbic Acid | 100 mM | 2 | 2 mM | Critical: Prevents MDN oxidation |
| Enzyme (e.g., NphB) | 100 µM | X | 1–5 µM | Add last to initiate |
| Water | - | to 100 | - | |
| MDN (in DMSO) | 50 mM | 1 | 0.5 mM | Keep DMSO < 2% |
| GPP (Donor) | 10 mM | 10 | 1.0 mM | Excess donor drives reaction |
Step-by-Step Procedure:
-
Pre-incubation: Mix Buffer, Water, MgCl₂, Ascorbic Acid, and Enzyme on ice.
-
Substrate Addition: Add MDN (in DMSO). Vortex gently.
-
Initiation: Add GPP/FPP.
-
Incubation: Incubate at 30°C for 30–120 minutes with gentle shaking (300 rpm).
-
Note: Do not shake vigorously to avoid introducing excess oxygen.
-
-
Quenching: Stop reaction by adding 100 µL of ice-cold Methanol (containing 0.1% Formic Acid).
-
Extraction (Optional but recommended): For cleaner HPLC traces, extract with 200 µL Ethyl Acetate. Vortex, centrifuge (12,000 x g, 5 min), and collect the organic layer. Evaporate and reconstitute in Methanol.
-
Clarification: Centrifuge at 15,000 x g for 10 mins to remove precipitated protein before HPLC injection.
Analytical Workflow (DOT Visualization)
Figure 2: Step-by-step experimental workflow for the enzymatic assay.[2]
Data Analysis & Detection
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection:
-
UV 254 nm: General aromatic detection.
-
UV 280/320 nm: Specific for naphthoate core.
-
Fluorescence: Ex 290 nm / Em 340 nm (Naphthoates are often fluorescent; prenylation may quench or shift this).
-
Interpretation of Results
| Compound | Approx.[3][1][4][5][6][7][8][9][10][11][12] Retention (C18) | UV Characteristics | Mass Spec (ESI+) |
| MDN (Substrate) | ~8.5 min | [M+H]⁺ = 219.06 | |
| Oxidized MDN (Quinone) | ~7.0 min | Distinct yellow; | [M+H]⁺ = 217.05 |
| Prenylated Product (C-3) | ~14.5 min | Similar to MDN | [M+H]⁺ = 355.19 (w/ GPP) |
| O-Prenylated Product | ~15.5 min | Blue-shifted UV | [M+H]⁺ = 355.19 (w/ GPP) |
-
Calculation:
(Correct for extinction coefficients if purified standards are available).
Expert Insights & Troubleshooting
The "Oxidation Trap"
The most common failure mode is the disappearance of MDN without product formation, coupled with the appearance of a yellow tint.
-
Cause: MDN oxidizes to the 1,4-naphthoquinone derivative.
-
Solution: Increase Ascorbate to 5 mM. Degas buffers. Perform reactions in an anaerobic chamber if using highly sensitive enzymes.
Regioselectivity
Promiscuous enzymes like NphB may produce mixtures.
-
C-Prenylation (C-3): Usually the major product for NphB.
-
O-Prenylation (C-1 or C-4): Possible minor products.
-
Differentiation: O-prenylated products are generally more hydrophobic (later retention) and acid-labile (can undergo Claisen rearrangement upon heating).
Substrate Inhibition
MDN is hydrophobic. Above 1 mM, it may aggregate or inhibit the enzyme.
-
Optimization: Perform a kinetic curve (0.1 mM to 2 mM). If rate drops at high concentration, operate below 0.5 mM.
References
-
Saito, Y., et al. (1970). "Biosynthesis of Menaquinones: Enzymatic Prenylation of 1,4-Dihydroxy-2-Naphthoate by Micrococcus luteus Membrane Fractions." The Journal of Biochemistry. Link
-
Kuzuyama, T., et al. (2005). "Structural basis for the promiscuous biosynthetic prenylation of aromatic natural products." Nature. Link
-
Wang, Y., et al. (2023). "The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones in Rubia cordifolia." bioRxiv. Link
-
Zou, Y., et al. (2024).[5] "First total synthesis, antitumor evaluation and target identification of mornaphthoate E." Bioorganic Chemistry. Link
-
Cornelissen, N.V., et al. (2025).[1] "Chimeric cofactors enable methyltransferase-catalyzed prenylation."[1] Chem. Link
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Phenyl 1,4-dihydroxy-2-naphthoate | 54978-55-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mechanism of aromatic prenylation by NphB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of 1,4-dihydroxy-2-naphthoate [corrected] prenyltransferase inhibitors: new drug leads for multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Synthesis and Application of Methyl 1,4-dihydroxy-2-naphthoate Derivatives in Cancer Research: A Technical Guide
This guide provides a comprehensive overview of the synthesis of Methyl 1,4-dihydroxy-2-naphthoate and its derivatives, with a focus on their potential applications in cancer research. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of novel naphthoquinone-based compounds. This document delves into the synthetic methodologies, mechanisms of action, and protocols for evaluating the anticancer activities of these promising molecules.
Introduction: The Therapeutic Potential of Naphthoquinones
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[1] Compounds incorporating this moiety have been shown to exert their cytotoxic effects through various mechanisms, such as the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3] Methyl 1,4-dihydroxy-2-naphthoate, as a derivative of the naturally occurring 1,4-dihydroxy-2-naphthoic acid, presents a versatile platform for the development of novel anticancer agents. The presence of hydroxyl and methyl ester functional groups allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic efficacy.[4]
Synthesis of the Core Scaffold: Methyl 1,4-dihydroxy-2-naphthoate
The synthesis of Methyl 1,4-dihydroxy-2-naphthoate is a two-step process that begins with the synthesis of its precursor, 1,4-dihydroxy-2-naphthoic acid, followed by esterification.
Protocol 1: Synthesis of 1,4-dihydroxy-2-naphthoic Acid
This protocol is adapted from a patented method for the production of 1,4-dihydroxy-2-naphthoic acid.[2]
Materials:
-
1,4-dihydroxynaphthalene
-
Dipropylene glycol monomethyl ether
-
Sodium methylate (28% solution in methanol)
-
Carbon dioxide gas
-
Acetic acid (67% aqueous solution)
-
Hydrochloric acid (35%)
-
Nitrogen gas
-
Reaction vessel with stirrer
-
Pressure reaction vessel
Procedure:
-
Under a nitrogen atmosphere, add 16 parts of 1,4-dihydroxynaphthalene to 100 parts of dipropylene glycol monomethyl ether in a reaction vessel at room temperature.
-
Add 42.5 parts of 28% sodium methylate dropwise to the mixture.
-
Heat the reaction mixture to 180°C and maintain this temperature for 1 hour, during which a distillate composed mainly of methanol will be removed.[2]
-
Cool the mixture to 110°C and transfer to a pressure reaction vessel.
-
Introduce carbon dioxide gas into the reaction mixture and maintain the pressure at 5 kg/cm ².
-
After the reaction is complete, cool the mixture to 60°C and substitute the atmosphere with nitrogen gas.
-
Slowly add 30 parts of a 67% aqueous solution of acetic acid.
-
Discharge the reaction mixture into 45 parts of warm water and adjust the pH to 4.8.
-
Filter the insoluble materials.
-
To the filtrate, add 35% hydrochloric acid to adjust the pH to 1.0.
-
Cool the solution to induce precipitation of 1,4-dihydroxy-2-naphthoic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Protocol 2: Fischer Esterification to Methyl 1,4-dihydroxy-2-naphthoate
This is a general protocol for Fischer esterification, which can be applied to synthesize the methyl ester from the carboxylic acid precursor.[5]
Materials:
-
1,4-dihydroxy-2-naphthoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other acid catalyst (e.g., TsOH)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-dihydroxy-2-naphthoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude Methyl 1,4-dihydroxy-2-naphthoate.
-
Purify the crude product by column chromatography or recrystallization as needed.
Derivatization Strategies for Enhanced Anticancer Activity
The core structure of Methyl 1,4-dihydroxy-2-naphthoate offers several sites for chemical modification to generate a library of derivatives with potentially improved anticancer properties. Key derivatization strategies include:
-
Alkylation of the hydroxyl groups: Converting the hydroxyl groups to alkoxy groups can modulate the compound's lipophilicity and electronic properties, which can influence its biological activity.
-
Modification of the ester group: The methyl ester can be hydrolyzed to the carboxylic acid and then coupled with various amines or alcohols to form amides or different esters, respectively.
-
Substitution on the naphthalene ring: Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the naphthalene ring, further diversifying the chemical space.
Application Example: Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts
A study by Lee et al. (2023) demonstrated a synthetic route starting from 1,4-dihydroxy-2-naphthoic acid to produce novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts with cytotoxic activity against cancer cell lines.[6] This approach highlights a promising derivatization strategy.
Synthetic Workflow:
Caption: Synthetic pathway for 1,4-dialkoxynaphthalene-based imidazolium salts.
Mechanisms of Anticancer Action
Derivatives of 1,4-naphthoquinone exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously.
Induction of Oxidative Stress
A primary mechanism of action for many naphthoquinone derivatives is the generation of reactive oxygen species (ROS).[2] The 1,4-naphthoquinone moiety can undergo redox cycling, accepting electrons to form semiquinone radicals, which in turn react with molecular oxygen to produce superoxide anions and other ROS.[2] This increase in intracellular ROS levels can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering cancer cell death.
Apoptosis and Cell Cycle Arrest
Naphthoquinone derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can also cause cell cycle arrest, preventing cancer cells from proliferating.[1]
Modulation of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer are targeted by naphthoquinone derivatives. These include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Some naphthoquinone derivatives can modulate the activity of kinases within this pathway, such as JNK and p38, leading to apoptosis.[4]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway by naphthoquinone derivatives can suppress tumor growth.[3]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. Some naphthoquinone analogs have been identified as STAT3 inhibitors.[7]
Signaling Pathway Diagram:
Caption: Mechanisms of anticancer action of naphthoquinone derivatives.
In Vitro Evaluation of Anticancer Activity
Once a series of Methyl 1,4-dihydroxy-2-naphthoate derivatives has been synthesized, it is crucial to evaluate their anticancer activity. Cell-based assays are fundamental tools for this initial screening.[8]
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[9][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized Methyl 1,4-dihydroxy-2-naphthoate derivatives in complete culture medium. A vehicle control (medium with DMSO) should also be included.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Structure-Activity Relationship (SAR) Insights
By synthesizing and testing a variety of derivatives, researchers can gain valuable insights into the structure-activity relationship of Methyl 1,4-dihydroxy-2-naphthoate analogs.
| Modification | Observed Effect on Anticancer Activity | Reference |
| Alkylation of hydroxyl groups | Can increase lipophilicity, potentially enhancing cell permeability and activity. | [6] |
| Introduction of imidazolium salt | Showed good cytotoxic activities against liver and colon cancer cell lines. | [6] |
| Addition of sulfur-containing side chains | Potent inhibitors of Cdc25A and Cdc25B phosphatases. | [2] |
| Incorporation of a phenylamino side chain | Can lead to selective inhibition of MKK7 or Cdc25 A/B, depending on the isomer. | [2] |
| Removal of the C3-methyl group and introduction of side chains at C2 in related furanonaphthoquinones | An effective strategy for improving anticancer activity. | [11] |
Conclusion
Methyl 1,4-dihydroxy-2-naphthoate serves as a valuable and versatile scaffold for the development of novel anticancer agents. Its synthesis is achievable through straightforward chemical transformations, and the presence of multiple functional groups allows for extensive derivatization to explore structure-activity relationships. The resulting derivatives have demonstrated promising cytotoxic effects against various cancer cell lines through mechanisms that include the induction of oxidative stress, apoptosis, and the modulation of critical cancer-related signaling pathways. The protocols and insights provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry, with the ultimate goal of discovering more effective and selective cancer therapies.
References
-
Lee, J., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1345. [Link]
-
Kirpotina, L. N., et al. (2018). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. PLoS One, 13(6), e0199313. [Link]
-
Zhu, Y., et al. (2025). Investigating the Impact of C3-Methyl of Naphtho[1,2-b]Furan-4,5-Dione Analogs for Anticancer Activity. ResearchGate. [Link]
-
Lin, H., et al. (2020). Design, synthesis and anticancer activity of naphthoquinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 836-847. [Link]
-
Talebi, M., et al. (2018). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Letters in Drug Design & Discovery, 15(11), 1185-1193. [Link]
-
Song, D., et al. (2024). Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. Frontiers in Chemistry, 12, 1356805. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Zhang, Y., et al. (2020). Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways. Oncology Reports, 44(5), 2047-2058. [Link]
-
Gafner, F., et al. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Preprints.org. [Link]
-
Semwal, A., et al. (2021). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 40, 127943. [Link]
-
An, N., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of the Chinese Chemical Society, 69(9), 1435-1444. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 3. Methyl 1,4-dihydroxy-2-naphthoate - CAS:77060-74-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 11. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
Application Note: Methyl 1,4-dihydroxy-2-naphthoate (MDN) as a Dual-Function Redox & Photonic Scaffold
[1]
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDN) is a bifunctional naphthalene derivative characterized by a 1,4-hydroquinone core and an ortho-positioned ester group .[1] While often categorized as a pharmaceutical intermediate (e.g., for Vitamin K analogs), its materials science utility lies in two distinct physicochemical properties:[2]
-
Redox Reversibility: The 1,4-dihydroxy motif serves as a stable, reduced precursor to 1,4-naphthoquinones, making it a candidate for organic cathode materials and electrochromic devices .[2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The proximity of the C1-hydroxyl proton to the C2-carbonyl oxygen facilitates ESIPT, enabling large Stokes shift fluorescence useful in solid-state emitters and solvatochromic sensors.[1][2]
This guide provides protocols for characterizing MDN in these two domains.
Chemical Profile & Handling
| Property | Specification | Notes |
| Formula | C₁₂H₁₀O₄ | |
| MW | 218.21 g/mol | |
| Appearance | Yellow to Light Brown Powder | Color darkens upon oxidation to quinone.[1] |
| Solubility | DMF, DMSO, Methanol, Ethyl Acetate | Insoluble in water.[2][3] |
| Redox Active | Yes (Hydroquinone ⇌ Quinone) | Air-sensitive in solution (basic pH).[1][2] |
| Fluorescent | Yes (ESIPT active) | Emission highly solvent-dependent.[1][2] |
Storage Protocol: Store at +2°C to +8°C under Argon. The 1,4-dihydroxy system is susceptible to auto-oxidation to the quinone form (yellow
Application Module A: Redox-Active Materials (Energy Storage)
Mechanistic Insight
MDN functions as a "masked" quinone.[1][2] In organic batteries (e.g., proton batteries or Li-organic systems), the reversible two-electron/two-proton redox reaction is the energy storage mechanism.[2] MDN offers a solubilizing ester group that can also be used for polymerization or anchoring to carbon substrates.[1][2]
Protocol: Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine the redox potential (
Reagents:
-
Analyte: MDN (1.0 mM)[2]
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M)[2]
-
Solvent: Anhydrous Acetonitrile (MeCN) (degassed)
Workflow:
-
Cell Setup: Use a three-electrode setup:
-
Dissolution: Dissolve MDN in the electrolyte solution under inert atmosphere (
or Ar). Note: Solution should be pale yellow.[1][2] A dark red color indicates premature oxidation. -
Measurement:
-
Analysis: Identify the anodic peak (
) corresponding to the oxidation of the diol to the dione, and the cathodic peak ( ) for the return scan.[2]
Expected Results:
- : ~0.4 - 0.6 V vs Ag/AgCl (Oxidation to Methyl 1,4-naphthoquinone-2-carboxylate).[1]
-
Reversibility: The ratio
should approach 1.0 if the quinone species is stable.[2]
Visualization: Redox Pathway
Caption: Reversible 2-electron oxidation pathway of MDN utilized in energy storage applications.
Application Module B: Photonic Sensing (ESIPT)
Mechanistic Insight
MDN possesses an intramolecular hydrogen bond between the C1-hydroxyl and the C2-ester carbonyl.[1][2] Upon UV excitation, a proton transfer occurs, generating a keto-tautomer in the excited state.[2] This species emits at a much longer wavelength (large Stokes shift) than the original enol form.[1][2] This process is highly sensitive to external hydrogen bonding (solvent polarity), making MDN a potent solvatochromic probe .[1][2]
Protocol: Solvatochromic Shift Assay
Objective: Quantify the sensitivity of MDN fluorescence to solvent polarity for sensor calibration.
Reagents:
-
Solvents: Toluene (Non-polar), Dichloromethane (Polar aprotic), Methanol (Polar protic).[2]
Workflow:
-
Dilution: Prepare 10 µM working solutions in each solvent.
-
Absorption Scan: Measure UV-Vis absorbance (250–450 nm). Locate
(typically 360–380 nm).[1][2] -
Emission Scan: Excite at
.[1][2] Record emission from 400 nm to 700 nm.[1][2] -
Data Processing: Calculate the Stokes Shift (
).
Self-Validating Check:
-
In Toluene: Expect dual emission or dominant red-shifted emission (ESIPT active).[1][2]
-
In Methanol: Expect blue-shifted emission or quenching.[1] The solvent disrupts the intramolecular H-bond, inhibiting ESIPT.[2]
Visualization: ESIPT Mechanism
Caption: The ESIPT cycle responsible for the large Stokes shift and environmental sensitivity of MDN.
Synthesis & Purification Notes
Commercial MDN often contains impurities (hydrolysis products or oxidation byproducts).[2]
References
-
PubChem. 1,4-Dihydroxy-2-naphthoic acid methyl ester (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]
-
Google Patents. Method for producing 1,4-dihydroxy-2-naphthoic acid (US5599971A).[1] (Describes the synthesis of the acid precursor). Available at:
-
BioRxiv. The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase... (Contextualizes the biological redox pathway).[1][2] Available at: [Link][2]
-
ResearchGate. Fluorescence excitation and excited state intramolecular relaxation dynamics of jet-cooled methyl-2-hydroxy-3-naphthoate. (Comparative mechanistic study on ESIPT in naphthoates). Available at: [Link][2]
Application Note: Quantification of Methyl 1,4-dihydroxy-2-naphthoate in Bacterial Cultures
Introduction: The Significance of Methyl 1,4-dihydroxy-2-naphthoate in Bacterial Metabolism and Drug Discovery
Methyl 1,4-dihydroxy-2-naphthoate (MDN) is a naphthoquinone derivative of significant interest in microbiology and pharmacology. Naphthoquinones are a class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants, and are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties[1][2]. MDN and its precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), are key intermediates in the biosynthesis of menaquinone (Vitamin K2) in many bacteria[3][4]. Menaquinones are essential components of the bacterial electron transport chain, playing a crucial role in cellular respiration[3][5][6].
The quantification of MDN in bacterial cultures is critical for several research and development areas. In metabolic engineering, it allows for the monitoring and optimization of biosynthetic pathways to enhance the production of menaquinones or other valuable downstream products. For drug discovery professionals, accurate measurement of MDN can be essential in screening for novel antimicrobial agents that target the menaquinone biosynthesis pathway[5][7]. Furthermore, understanding the production and secretion of MDN can provide insights into bacterial physiology and its interaction with the environment or host organisms.
This application note provides a comprehensive and robust protocol for the extraction and quantification of Methyl 1,4-dihydroxy-2-naphthoate from bacterial cultures using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, high-sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed. The methodologies are designed to be self-validating, ensuring accuracy, precision, and reliability for researchers in academic and industrial settings.
The Biosynthetic Context: MDN in the Menaquinone Pathway
Methyl 1,4-dihydroxy-2-naphthoate is derived from the shikimate pathway, a central metabolic route in bacteria for the synthesis of aromatic compounds. The biosynthesis of menaquinone begins with chorismate, a key branch-point intermediate[5][6][8]. A series of enzymatic reactions converts chorismate into 1,4-dihydroxy-2-naphthoic acid (DHNA)[5][6]. It is from DHNA that the pathway can lead to menaquinones. The methylation of the carboxylic acid group of DHNA to form MDN is a critical step, though the precise timing and enzymatic control of this methylation can vary between bacterial species. The resulting MDN or its downstream products are then prenylated, attaching a long isoprenoid side chain to the naphthoquinone ring, a reaction catalyzed by enzymes like 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA)[5].
Caption: Simplified overview of the bacterial menaquinone biosynthetic pathway.
Methodology: From Culture to Quantification
This section outlines the complete workflow for the quantification of MDN, from sample preparation to data analysis. The causality behind each step is explained to ensure a thorough understanding of the protocol.
Part 1: Extraction of MDN from Bacterial Cultures
MDN can be present both intracellularly and secreted into the culture medium. This protocol is designed to extract MDN from both the bacterial biomass and the supernatant.
Materials:
-
Bacterial culture
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Vortex mixer
-
Sonicator bath
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.22 µm, PTFE or nylon)
-
HPLC vials
Protocol for Extraction:
-
Culture Sampling:
-
Aseptically collect a known volume of bacterial culture (e.g., 10 mL) during the desired growth phase. It is advisable to test different time points as secondary metabolite production can be growth-phase dependent.
-
-
Separation of Biomass and Supernatant:
-
Transfer the culture to a 50 mL centrifuge tube.
-
Centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant into a new, clean 50 mL tube. Store the supernatant on ice.
-
-
Extraction from Supernatant (Liquid-Liquid Extraction):
-
Acidify the supernatant to a pH of approximately 2-3 with formic acid. This ensures that the carboxyl group of any residual DHNA is protonated, increasing its extraction efficiency into the organic solvent.
-
Add an equal volume of ethyl acetate to the acidified supernatant (e.g., 10 mL of ethyl acetate for 10 mL of supernatant).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of MDN into the organic phase.
-
Allow the layers to separate. If an emulsion forms, centrifuge at 3,000 x g for 5 minutes.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean round-bottom flask.
-
Repeat the extraction of the aqueous layer with another portion of ethyl acetate to maximize recovery. Combine the organic extracts.
-
-
Extraction from Bacterial Biomass (Cell Lysis and Extraction):
-
To the bacterial pellet, add 5 mL of cold methanol.
-
Resuspend the pellet by vortexing.
-
Lyse the cells by sonicating the suspension in an ice bath for 3 cycles of 30 seconds on, 30 seconds off. This disrupts the cell membranes to release intracellular metabolites.
-
Add 5 mL of ethyl acetate to the cell lysate and vortex for 2 minutes.
-
Centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (methanol/ethyl acetate mixture) and transfer it to the same round-bottom flask containing the supernatant extract.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C. Alternatively, a gentle stream of nitrogen gas can be used.
-
Reconstitute the dried extract in a precise volume (e.g., 1 mL) of methanol.
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution of the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Caption: Workflow for the extraction of MDN from bacterial cultures.
Part 2: Quantification by HPLC-UV
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm is a good starting point for naphthoquinones; however, it is recommended to determine the optimal wavelength by scanning the UV spectrum of the MDN standard.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol for Quantification:
-
Preparation of Standards:
-
An analytical standard of Methyl 1,4-dihydroxy-2-naphthoate can be sourced from suppliers such as Alchem Pharmtech or BLD Pharm[9][10].
-
Prepare a stock solution of MDN (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution in methanol, ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for MDN at its characteristic retention time.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample extracts.
-
Identify the MDN peak in the sample chromatogram by comparing its retention time with that of the standard. A DAD can be used to confirm peak purity by comparing the UV spectra.
-
Quantify the amount of MDN in the sample by integrating the peak area and calculating the concentration using the linear regression equation from the calibration curve.
-
-
Calculation of MDN Concentration in Culture:
-
Calculate the concentration of MDN in the original bacterial culture using the following formula: Concentration (µg/mL) = (C_hplc × V_recon) / V_culture Where:
-
C_hplc = Concentration from HPLC analysis (µg/mL)
-
V_recon = Reconstitution volume of the extract (mL)
-
V_culture = Initial volume of the bacterial culture (mL)
-
-
Part 3: High-Sensitivity Analysis by LC-MS/MS
For very low concentrations of MDN, LC-MS/MS provides superior sensitivity and selectivity.
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
MS Parameters:
-
The predicted m/z for the deprotonated molecule [M-H]⁻ is 217.05062[11].
-
A Multiple Reaction Monitoring (MRM) transition should be developed by optimizing the fragmentation of the precursor ion (m/z 217.05) to a stable product ion. This requires infusion of the MDN standard into the mass spectrometer to determine the optimal collision energy.
-
-
Chromatographic Conditions: The same or similar chromatographic conditions as the HPLC-UV method can be used, often with a lower flow rate compatible with the MS interface.
Data Interpretation and Validation
Example Quantitative Data:
| Sample | Growth Time (hours) | MDN Concentration (µg/mL) | Standard Deviation |
| Wild Type | 24 | 2.5 | ± 0.3 |
| Wild Type | 48 | 5.8 | ± 0.6 |
| Wild Type | 72 | 4.1 | ± 0.5 |
| Mutant Strain | 48 | 0.2 | ± 0.05 |
| Overexpression Strain | 48 | 15.2 | ± 1.8 |
Method Validation:
To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines. Key parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by the absence of interfering peaks at the retention time of MDN in blank samples.
-
Linearity: The linear relationship between concentration and signal response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOD and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[12][13].
Troubleshooting and Expert Insights
-
Analyte Stability: Naphthoquinones can be susceptible to oxidation and degradation. It is crucial to handle samples promptly and store extracts at -20°C or lower if analysis is not performed immediately. The use of amber vials can protect the analyte from photodegradation. For the unmethylated precursor, DHNA, the addition of antioxidants like dithiothreitol (DTT) to the mobile phase has been shown to improve analytical precision. While not explicitly tested for MDN, this could be a valuable troubleshooting step if peak tailing or poor reproducibility is observed.
-
Extraction Efficiency: The efficiency of the liquid-liquid extraction is pH-dependent for any residual acidic precursor (DHNA). Ensure proper acidification of the supernatant. For the cell pellet, incomplete lysis will result in low recovery. The effectiveness of sonication can be checked by microscopy.
-
Matrix Effects in LC-MS: Complex culture media can cause ion suppression or enhancement in the ESI source. It is advisable to analyze a dilution series of the sample extract to assess for matrix effects. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.
Conclusion
This application note provides a detailed and scientifically grounded framework for the reliable quantification of Methyl 1,4-dihydroxy-2-naphthoate in bacterial cultures. By following the outlined protocols for extraction and analysis, and by understanding the rationale behind each step, researchers can obtain accurate and reproducible data. This will enable a deeper understanding of bacterial secondary metabolism and aid in the development of novel biotechnological and pharmaceutical applications.
References
-
Lennen, R. M., et al. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(16), e868. [Link]
-
Wang, Y., et al. (2018). Estimated limits of detection (LOD), quantification (LOQ), and linearity of LC-MS/MS method for urinary naphthalene metabolite analysis. ResearchGate. [Link]
-
Teixeira, M., et al. (2007). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Chromatographic Science, 45(9), 599-605. [Link]
-
Ouakhssase, A., et al. (2019). Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize. Heliyon, 5(5), e01565. [Link]
-
Kupiec, T., & Raj, V. (2006). The Limit of Detection. LCGC International, 19(4). [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydroxy-2-naphthoate. PubChem. [Link]
-
MetaCyc. (n.d.). 1,4-dihydroxy-6-naphthoate biosynthesis II. PubChem. [Link]
-
Lee, J. H., et al. (2013). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Mycobiology, 41(3), 169-172. [Link]
-
Danikiewicz, W., et al. (2011). Differentiation of methyl naphthoate isomers on the basis of CID MS/MS spectra of their metal cation complexes. Journal of Chemical and Pharmaceutical Research, 3(6), 849-856. [Link]
-
Al-Qassab, H., et al. (2018). HPLC-UV Method Development and Validation of Potato Sprout Inhibitor 1,4-Dimethylnaphthalene Using Different Systems. ResearchGate. [Link]
-
Sravani, G., et al. (2018). An Overview of Several Innovative Analytical Techniques Presented on Secnidazole Estimation. International Journal of Pharmaceutical Sciences Review and Research, 50(2), 53-58. [Link]
-
Fakhri, A., et al. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Journal of Environmental Health Science and Engineering, 11(1), 14. [Link]
-
Li, W., et al. (2015). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Molecules, 20(10), 18486-18501. [Link]
-
Lu, H., et al. (2019). Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway. Philosophical Transactions of the Royal Society B: Biological Sciences, 374(1779), 20180155. [Link]
-
Klotz, K., et al. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK-Collection for Occupational Health and Safety, 5(4). [Link]
-
Young, I. G. (1975). Biosynthesis of bacterial menaquinones. Menaquinone mutants of Escherichia coli. Biochemistry, 14(2), 399-406. [Link]
-
Wang, S., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]
-
Children's Cancer Hospital Egypt 57357. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples. 57357.org. [Link]
-
Johnston, B., et al. (2018). Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism. MedChemComm, 9(3), 438-450. [Link]
-
Meganathan, R. (2001). Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q). EcoSal Plus, 2(1). [Link]
-
Bentley, R., & Meganathan, R. (1982). Biosynthesis of vitamin K (menaquinone) in bacteria. Microbiological Reviews, 46(3), 241-280. [Link]
-
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Palaniappan, C., et al. (1992). Menaquinone (vitamin K2) biosynthesis: evidence that the Escherichia coli menD gene encodes both 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylic acid synthase and alpha-ketoglutarate decarboxylase activities. Journal of Bacteriology, 174(24), 8111-8118. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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Ramirez, A. C., et al. (2018). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
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Leah4sci. (2023, October 30). Hydride Shift vs Methyl Shift - Carbocation Rearrangement [Video]. YouTube. [Link]
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Application Notes and Protocols for Measuring Methyl 1,4-dihydroxy-2-naphthoate Activity in Cell-Based Assays
Introduction: Unveiling the Bioactivity of a Naphthoquinone Derivative
Methyl 1,4-dihydroxy-2-naphthoate (MDN) is a fascinating small molecule belonging to the naphthoquinone family. Its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a known bacterial metabolite with anti-inflammatory properties and activity as an aryl hydrocarbon receptor (AhR) agonist.[1] Naphthoquinones as a class are renowned for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2][3] Many of these effects are mediated through the generation of reactive oxygen species (ROS) and interaction with key cellular detoxification and antioxidant pathways.[2]
This comprehensive guide provides a suite of validated cell-based assays to empower researchers in the elucidation of MDN's biological activities. We will move beyond simple procedural lists to provide the scientific rationale behind the selection of each assay, enabling a thorough investigation of MDN's cytotoxic potential and its impact on cellular redox homeostasis. The protocols detailed herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.
Experimental Strategy: A Multi-faceted Approach to Characterizing MDN Activity
Our approach to characterizing the cellular activity of MDN is a tiered strategy, beginning with a broad assessment of its impact on cell viability and progressively narrowing the focus to specific mechanistic pathways. This allows for an efficient determination of the compound's effective concentration range and a deeper understanding of its mode of action.
Figure 2: A simplified diagram of the Nrf2-ARE luciferase reporter assay principle.
Protocol 4: Nrf2-ARE Luciferase Reporter Assay
Materials:
-
MDN
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc or A549-ARE-Luc)
-
Sulforaphane or tert-butylhydroquinone (tBHQ) as a positive control
-
White, opaque 96-well plates
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter cells in a white, opaque 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of MDN for 18-24 hours. [4] * Include a positive control (e.g., sulforaphane) and a vehicle control.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. [4] * Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
Data Analysis: The results are typically expressed as fold induction of luciferase activity compared to the vehicle-treated control.
Conclusion: Building a Comprehensive Profile of MDN Activity
By employing this multi-tiered assay strategy, researchers can build a comprehensive biological activity profile for Methyl 1,4-dihydroxy-2-naphthoate. The initial cytotoxicity screening provides essential dose-response information, while the subsequent mechanistic assays offer insights into its effects on oxidative stress and key cellular defense pathways. This integrated approach, grounded in sound scientific principles and validated protocols, will undoubtedly accelerate our understanding of this promising naphthoquinone derivative and its potential therapeutic applications.
References
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Bio-protocol. (n.d.). Cytotoxicity Assay on HeLa Cells. Retrieved from [Link]
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protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Genome-wide global identification of NRF2 binding sites in A549 non-small cell lung cancer cells by ChIP-Seq reveals NRF2 regulation of genes involved in focal adhesion pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of the threshold for NAD(P)H:quinine oxidoreductase (NQO1) activity in intact sulforaphane treated pulmonary arterial endothelial cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Retrieved from [Link]
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ResearchGate. (n.d.). A, NQO2-WT (left) and HepG2 (right) cells were treated with TNF for the.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Insights into the cellular function and mechanism of action of quinone reductase 2 (NQO2). Retrieved from [Link]
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bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraqui. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of the Nrf2 signaling pathway in A549 and A549R cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved from [Link]
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Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals. (2022). Preprints. Retrieved from [Link]
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BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). Retrieved from [Link]
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3.3.4. DCF-DA Assay Protocol. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Studies on Cytotoxic Activity against HepG-2 Cells of Naphthoquinones from Green Walnut Husks of Juglans mandshurica Maxim. Retrieved from [Link]
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ResearchGate. (2014). Can someone help with Hela Cell line culture to test for drug cytotoxicity?. Retrieved from [Link]
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ScienceOpen. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Retrieved from [Link]
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DSpace@MIT. (2021). Identification of NQO2 As a Protein Target in Small Molecule Modulation of Hepatocellular Function. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Retrieved from [Link]
-
Spandidos Publications. (2018). Metformin reverses the resistance mechanism of lung adenocarcinoma cells that knocks down the Nrf2 gene. Retrieved from [Link]
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ResearchGate. (n.d.). a Cell culture assay for cytotoxicity. HeLa cells were treated.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Coenzyme Q1 as a probe for mitochondrial complex I activity in the intact perfused hyperoxia-exposed wild-type and Nqo1-null mouse lung. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. Retrieved from [Link]
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CORE. (n.d.). A Genetic Screen Reveals that Synthesis of 1,4-Dihydroxy-2-Naphthoate (DHNA), but Not Full-Length Menaquinone. Retrieved from [Link]
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AACR Journals. (n.d.). NRF2 Activation in Cancer: From DNA to Protein. Retrieved from [Link]
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ResearchGate. (n.d.). The specific NQO-1 enzyme activities in AML12 and HepG2 cell lines and.... Retrieved from [Link]
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Creative BioMart. (n.d.). NQO1 Activity Assay Kit. Retrieved from [Link]
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OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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"experimental protocol for Friedel-Crafts reaction with Methyl 1,4-dihydroxy-2-naphthoate"
Application Notes & Protocols
Topic: A Detailed Experimental Protocol for the Regioselective Friedel-Crafts Acylation of Methyl 1,4-dihydroxy-2-naphthoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to performing the Friedel-Crafts acylation on Methyl 1,4-dihydroxy-2-naphthoate. Derivatives of naphthoquinones are of significant interest in medicinal chemistry and materials science, and the introduction of an acyl group via Friedel-Crafts reaction is a pivotal C-C bond-forming transformation.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for catalyst and reagent selection, and the rationale for each procedural step. We present a robust, self-validating protocol designed for reproducibility, including detailed sections on reaction mechanism, regiochemical control, experimental setup, workup, purification, and product characterization. Visual aids and data tables are provided to ensure clarity and ease of use for professionals in drug development and synthetic chemistry.
Mechanistic Principles & Strategic Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that provides a powerful method for synthesizing aromatic ketones.[2] The reaction's success, particularly with highly functionalized substrates like Methyl 1,4-dihydroxy-2-naphthoate, hinges on a nuanced understanding of its mechanism and the electronic landscape of the substrate.
The Acylium Ion Electrophile
The reaction is initiated by the activation of an acylating agent (typically an acyl chloride or anhydride) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion (R-C=O⁺).[1][4] This acylium ion is the key electrophile that attacks the electron-rich aromatic ring.
A significant advantage of Friedel-Crafts acylation over alkylation is the stability of the acylium ion, which does not undergo the carbocation rearrangements that often plague alkylation reactions.[5] Furthermore, the resulting ketone product is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which deactivates the ring and prevents polysubstitution.[6][7]
Substrate Analysis: Directing Effects and Catalyst Complexation
The regiochemical outcome of the substitution is dictated by the existing substituents on the naphthalene core.
-
Activating Groups: The two hydroxyl (-OH) groups at the C1 and C4 positions are powerful ortho-, para-directing activators. They strongly increase the nucleophilicity of the aromatic ring through resonance donation of their lone pairs.
-
Deactivating Group: The methyl ester (-COOCH₃) group at the C2 position is a meta-directing deactivator, withdrawing electron density from the ring.
The position most activated for electrophilic attack is C3. It is ortho to the C4-hydroxyl and para to the C1-hydroxyl (though the effect is transmitted through the C2-C3 bond), while also being meta to the deactivating ester group. Therefore, acylation is strongly predicted to occur at the C3 position.
A critical consideration is the Lewis basicity of the hydroxyl and carbonyl groups. These groups will form stable complexes with the strong Lewis acid catalyst (AlCl₃).[6] This complexation has two major consequences:
-
It deactivates the ring, potentially slowing the reaction.
-
It sequesters the catalyst. Therefore, a stoichiometric amount of catalyst is required for the reaction to proceed, as it is not regenerated.[7] In this specific case, more than three equivalents of AlCl₃ are necessary: one for each hydroxyl group, one for the product ketone's carbonyl, and one to catalyze the reaction.
Catalyst Selection
While aluminum chloride (AlCl₃) is the traditional and most common catalyst for this reaction, its high reactivity can sometimes lead to side reactions with sensitive substrates. For highly activated systems, milder Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids could be considered.[6] However, given the potential for catalyst sequestration by the multiple Lewis basic sites on the substrate, AlCl₃ remains the most reliable choice to ensure the formation of the acylium ion and drive the reaction to completion.
Detailed Experimental Protocol
This protocol details the acylation of Methyl 1,4-dihydroxy-2-naphthoate with acetyl chloride.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equiv. |
| Methyl 1,4-dihydroxy-2-naphthoate | C₁₂H₁₀O₄ | 218.21 | - | 2.18 g | 10.0 | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | - | 4.67 g | 35.0 | 3.5 |
| Acetyl Chloride | CH₃COCl | 78.50 | 1.104 g/mL | 0.94 mL | 12.0 | 1.2 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 100 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~12 M | 20 mL | - | - |
| Deionized Water | H₂O | 18.02 | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Dropping/addition funnel (pressure-equalizing)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser (with gas outlet to a bubbler), and a dropping funnel. Ensure all glassware is oven-dried to remove moisture, which would otherwise decompose the catalyst and acylating agent.[5] The system should be kept under an inert atmosphere (dry nitrogen or argon) throughout the reaction.
-
Initial Charging: To the flask, add Methyl 1,4-dihydroxy-2-naphthoate (2.18 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Begin stirring to dissolve the substrate.
-
Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add the anhydrous aluminum chloride (4.67 g, 35.0 mmol) to the stirred solution. Causality Note: This step is highly exothermic and releases HCl gas. Slow addition at low temperature is crucial to control the reaction rate and prevent overheating.[8] The solution will likely become deeply colored as the AlCl₃ complexes with the diol substrate.
-
Acylating Agent Addition: In a separate dry vial, prepare a solution of acetyl chloride (0.94 mL, 12.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and concentrated HCl (15 mL). Causality Note: This step is highly exothermic and hydrolyzes the aluminum complexes, destroying the excess AlCl₃ and liberating the product ketone.[9] The acid helps to keep aluminum salts dissolved in the aqueous phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (20 mL each time).[8]
-
Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to remove residual acid. Finally, wash with brine (50 mL) to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid/oil via silica gel column chromatography. The appropriate eluent system should be determined by TLC, but a gradient of hexanes and ethyl acetate is a good starting point. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization of the Product
The purified product, presumed to be Methyl 3-acetyl-1,4-dihydroxy-2-naphthoate , should be characterized to confirm its structure and purity.
-
¹H NMR: Expect to see a new singlet in the aromatic region for the remaining aromatic proton and a new singlet around 2.5-2.7 ppm for the acetyl methyl group. The hydroxyl protons will likely appear as broad singlets.
-
¹³C NMR: The appearance of a new carbonyl carbon signal (~195-205 ppm) and a new methyl carbon signal (~25-30 ppm) would be indicative of successful acylation.
-
FT-IR: Look for a new ketone C=O stretch around 1680-1700 cm⁻¹, in addition to the ester C=O stretch and broad O-H stretches.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the acylated product (C₁₄H₁₂O₅, MW = 260.24 g/mol ).
Visualizations and Data Summary
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts Acylation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Safety
-
Low Yield: Often due to moisture contamination. Ensure all glassware is dry and reagents are anhydrous. Insufficient catalyst can also lead to incomplete reaction; ensure at least 3.5 equivalents are used.
-
No Reaction: Confirm the activity of the AlCl₃. Old or improperly stored AlCl₃ may be partially hydrolyzed and inactive.
-
Multiple Products: While acylation typically avoids polysubstitution, harsh conditions (e.g., high temperature) could lead to side reactions. Adhering to the temperature profile is key.
Safety Precautions:
-
Aluminum chloride reacts violently with water and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is corrosive, lachrymatory, and reacts with moisture. Handle exclusively in a fume hood.
-
Dichloromethane is a suspected carcinogen. All handling should occur in a well-ventilated fume hood.
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
References
- Vertex AI Search. (2023).
- BenchChem. (2025).
- Chemistry Steps. (n.d.).
- Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.
- Sathee Jee. (n.d.). Friedel Crafts Reaction. IIT Kanpur.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.).
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Stack Exchange Inc.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). Lewis-Acid-Catalysed Friedel–Crafts Alkylation of Donor–Acceptor Cyclopropanes with Electron-Rich Benzenes to Generate 1,1-Diarylalkanes.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- The Organic Chemistry Tutor. (2016).
- University of Michigan. (n.d.).
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- 8. websites.umich.edu [websites.umich.edu]
- 9. youtube.com [youtube.com]
Application Note & Protocols: Flow Cytometry Analysis of Cells Treated with Methyl 1,4-dihydroxy-2-naphthoate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze cellular responses to treatment with Methyl 1,4-dihydroxy-2-naphthoate. While direct literature on the methyl ester form is limited, we extrapolate from the well-documented effects of its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), a known bioactive molecule. This guide details protocols for assessing key indicators of cellular health and cytotoxicity, including apoptosis, cell cycle progression, and the generation of reactive oxygen species (ROS). The protocols are designed to be robust and self-validating, with explanations of the scientific principles behind each step to ensure technical accuracy and reproducibility.
Introduction: Methyl 1,4-dihydroxy-2-naphthoate
Methyl 1,4-dihydroxy-2-naphthoate is the methyl ester derivative of 1,4-dihydroxy-2-naphthoic acid (DHNA). DHNA is a bacterial-derived metabolite with established biological activities, including anti-inflammatory, anti-cancer, and apoptosis-inducing properties.[1][2][3][4] It is anticipated that Methyl 1,4-dihydroxy-2-naphthoate, upon entering the cell, is hydrolyzed by intracellular esterases to release the active compound, DHNA. Therefore, understanding the cellular effects of this compound is critical for its potential therapeutic applications.
Physicochemical Properties:
-
Appearance: White or off-white powder or crystalline powder.[5]
-
Solubility: Practically insoluble in water, soluble in methanol, and very soluble in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5] This solubility profile is critical for the preparation of stock solutions for cell culture experiments.
Known Biological Activities of the Parent Compound (DHNA):
-
Apoptosis Induction: DHNA has been shown to induce apoptosis in human keratinocytes.[3]
-
Cell Cycle Arrest: The apoptotic effects of DHNA are associated with G0/G1 cell cycle arrest.[3]
-
Aryl Hydrocarbon Receptor (AhR) Agonist: DHNA binds to and activates the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in regulating the expression of genes related to drug metabolism and cellular responses to environmental stimuli.[1][2]
-
Anti-inflammatory Properties: DHNA exhibits anti-inflammatory activity, in part through its interaction with the AhR.[1][2]
Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of Methyl 1,4-dihydroxy-2-naphthoate at the single-cell level. It allows for the simultaneous measurement of multiple cellular parameters, providing a detailed picture of the dose-dependent and time-course effects of the compound.
Proposed Mechanism of Action and Experimental Rationale
Based on the known functions of DHNA, we can hypothesize a signaling pathway for Methyl 1,4-dihydroxy-2-naphthoate.
Caption: Proposed mechanism of Methyl 1,4-dihydroxy-2-naphthoate action.
This application note will provide protocols to investigate three key cellular effects: apoptosis, cell cycle distribution, and reactive oxygen species (ROS) production.
Experimental Workflow Overview
A typical experimental workflow for analyzing the effects of Methyl 1,4-dihydroxy-2-naphthoate is as follows:
Caption: General experimental workflow for flow cytometry analysis.
Detailed Protocols
Preparation of Methyl 1,4-dihydroxy-2-naphthoate Stock Solution
Rationale: Due to its poor water solubility, a stock solution in an organic solvent is necessary. DMSO is a common choice for cell culture experiments. It is crucial to determine the final DMSO concentration in the culture medium and include a vehicle control in all experiments.
Protocol:
-
Weigh out a precise amount of Methyl 1,4-dihydroxy-2-naphthoate powder.
-
Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
Cell Culture and Treatment
Protocol:
-
Culture your chosen cell line (e.g., adherent or suspension cells) under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.[6]
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.
-
Allow cells to adhere (for adherent lines) or stabilize for 24 hours before treatment.
-
Prepare serial dilutions of Methyl 1,4-dihydroxy-2-naphthoate in complete culture medium from your stock solution.
-
Remove the old medium and add the medium containing the different concentrations of the compound.
-
Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same final concentration of DMSO as the highest concentration of the test compound.
-
Positive Control (for each assay): A known inducer of the specific cellular event being measured (e.g., staurosporine for apoptosis).
-
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]
Protocol:
-
Harvest cells (including supernatant for adherent cells) and transfer to flow cytometry tubes.[8]
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.[8]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
| Quadrant | Annexin V | PI | Cell Population |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
Protocol for Cell Cycle Analysis using Propidium Iodide (PI)
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M). RNase treatment is necessary as PI can also bind to double-stranded RNA.[10]
Protocol:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with 1 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[11]
-
Incubate on ice or at 4°C for at least 30 minutes (cells can be stored at -20°C for several weeks).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with 1 mL of PBS to remove residual ethanol.[12]
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Interpretation: A histogram of DNA content will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in the G2/M phase (4N DNA content). Cells in the S phase will have DNA content between 2N and 4N.
Protocol for Reactive Oxygen Species (ROS) Detection
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) or similar dyes like CellROX are cell-permeable reagents that are non-fluorescent until they are oxidized by intracellular ROS. The resulting fluorescence is proportional to the amount of ROS present.[13]
Protocol:
-
Harvest and wash cells as described in previous protocols.
-
Resuspend the cells in pre-warmed PBS or serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add the ROS-sensitive dye (e.g., DCFDA to a final concentration of 5-10 µM) to the cell suspension.[14]
-
Incubate the cells at 37°C for 30 minutes in the dark.[15]
-
(Optional but recommended) Wash the cells twice with PBS to remove excess dye.[14]
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for DCFDA).
Data Interpretation: An increase in the mean fluorescence intensity of the treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.
Data Presentation
Table 1: Example Data Summary for Apoptosis Analysis
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Untreated | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Vehicle (0.1% DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.0 ± 0.4 |
| 10 µM Compound | 85.1 ± 3.2 | 8.9 ± 1.1 | 5.5 ± 0.8 |
| 50 µM Compound | 60.5 ± 4.5 | 25.3 ± 2.8 | 13.7 ± 1.9 |
| Positive Control | 45.3 ± 3.9 | 35.1 ± 3.1 | 19.1 ± 2.5 |
Table 2: Example Data Summary for Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated | 65.4 ± 3.3 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| Vehicle (0.1% DMSO) | 64.9 ± 3.1 | 20.5 ± 2.0 | 14.6 ± 1.6 |
| 10 µM Compound | 75.2 ± 4.1 | 12.3 ± 1.5 | 12.5 ± 1.3 |
| 50 µM Compound | 82.1 ± 4.8 | 8.5 ± 1.1 | 9.4 ± 1.0 |
| Positive Control | 25.6 ± 2.2 | 15.2 ± 1.7 | 59.2 ± 3.5 |
Table 3: Example Data Summary for ROS Production
| Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Untreated | 150 ± 15 | 0.98 |
| Vehicle (0.1% DMSO) | 153 ± 18 | 1.00 |
| 10 µM Compound | 280 ± 25 | 1.83 |
| 50 µM Compound | 650 ± 55 | 4.25 |
| Positive Control | 980 ± 80 | 6.41 |
References
-
Jin, U. H., Lee, S. O., Pfent, C., Safe, S., & Ramos, K. S. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 156(2), 345–356. [Link]
-
Safe, S., Lee, S. O., & Jin, U. H. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological sciences : an official journal of the Society of Toxicology, 156(2), 345–356. [Link]
-
Mok, C. K., Lee, K. Y., Nakayama, H., Kaji, T., & Chow, C. F. (2013). 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment. Evidence-based complementary and alternative medicine : eCAM, 2013, 832014. [Link]
-
De Santiago, A., Cec-Cabrera, E. I., Jin, U. H., Safe, S., & Cisneros-Franco, F. (2025). 1,4-dihydroxy-2-naphthoic acid prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced motor function deficits. Behavioural pharmacology, 36(1), 10.1097/FBP.0000000000000806. [Link]
-
Zhang, J. Y., Jin, H., Wang, G. F., Yu, P. J., Wu, S. Y., Zhu, Z. G., Li, Z. H., Tian, Y. X., Xu, W., Zhang, J. J., & Wu, S. G. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 60(9), 849–856. [Link]
-
Wang, S., Liu, Y., Li, J., & Tang, Y. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]
-
Jadhav, S. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(14), e4471. [Link]
-
Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Rieper, P., & Klingenhoefer, M. (2020). Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells. Journal of visualized experiments : JoVE, (163), 10.3791/61668. [Link]
-
Nagy, B., Mair, D. B., & Tárnok, A. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.7. [Link]
-
USF Health. (n.d.). Apoptosis Protocols. [Link]
-
Orflo. (2017). Protocol 8/2017 - Moxi GO II – Oxidative Stress Staining. [Link]
-
Cell Biolabs. (n.d.). ROS Assay Kit Protocol. [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
ECMDB. (2015). 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054). [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoate. [Link]
Sources
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. echemi.com [echemi.com]
- 6. Flow Cytometry Protocol [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisioncellsystems.com [precisioncellsystems.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
"solubility of Methyl 1,4-dihydroxy-2-naphthoate in DMSO vs ethanol"
Introduction
This guide provides in-depth technical support for researchers working with Methyl 1,4-dihydroxy-2-naphthoate. As a naphthohydroquinone derivative, this compound presents specific challenges related to solubility and stability. This center is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common issues encountered during experimental workflows, particularly concerning its dissolution in dimethyl sulfoxide (DMSO) versus ethanol. Our goal is to equip you with the foundational knowledge and practical steps needed to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Methyl 1,4-dihydroxy-2-naphthoate in DMSO and ethanol?
Direct quantitative solubility data for Methyl 1,4-dihydroxy-2-naphthoate is not extensively published. However, based on its chemical structure and data from chemical suppliers, we can provide strong qualitative guidance.
-
In DMSO: The compound is expected to have high solubility . Supplier data indicates it is "Very soluble in N,N-Dimethylformamide (DMF)".[1] Since DMSO and DMF are both polar aprotic solvents with strong hydrogen bond accepting capabilities, a similar high solubility is anticipated in DMSO. DMSO is generally the recommended solvent for preparing high-concentration stock solutions.
-
In Ethanol: The compound is expected to have moderate to good solubility . Supplier data states it is "Soluble in methanol," a similar short-chain alcohol.[1] Ethanol is a polar protic solvent. While it can dissolve the compound, it is generally less effective than DMSO for highly polar, crystalline compounds. Its utility often lies in applications where DMSO may be unsuitable, such as specific cell-based assays sensitive to DMSO.
Summary of Expected Solubility & Key Solvent Properties
| Solvent | Type | Key Feature | Expected Solubility |
| DMSO | Polar Aprotic | Excellent H-bond acceptor | High |
| Ethanol | Polar Protic | H-bond donor & acceptor | Moderate |
Q2: I need to make a high-concentration stock solution. Which solvent should I choose?
For preparing a concentrated stock solution (e.g., >10 mM), DMSO is the superior choice .
Causality: Methyl 1,4-dihydroxy-2-naphthoate has two hydroxyl groups and a methyl ester on a rigid naphthalene core, contributing to strong intermolecular forces in its solid, crystalline state. DMSO is exceptionally effective at disrupting these crystal lattice forces, leading to higher solubility.[2] Ethanol is less effective at overcoming these forces, meaning you will likely reach saturation at a lower concentration.
Q3: My solution turned a yellowish or brownish color after preparation. What happened and is it still usable?
This color change is a strong indicator of oxidation . The 1,4-dihydroxy (hydroquinone) moiety in your compound is highly susceptible to oxidation, converting it to the corresponding 1,4-naphthoquinone derivative. This process can be accelerated by air (oxygen), light, and trace metal impurities.
-
Is it usable? It is not recommended for use. The oxidized form is a different chemical species with different biological and chemical properties. Using an oxidized solution will lead to unreliable and non-reproducible results.
-
Prevention:
-
Use high-purity, anhydrous grade solvents.
-
Prepare solutions fresh whenever possible.
-
Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Protect solutions from light by using amber vials.
-
Store at -20°C or -80°C to slow the rate of degradation.
-
Q4: My compound precipitates when I add my DMSO stock to my aqueous cell culture media. How can I fix this?
This is a common issue known as "antisolvent precipitation." Methyl 1,4-dihydroxy-2-naphthoate is practically insoluble in water.[1] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or media, the compound crashes out of solution.
Troubleshooting Steps:
-
Lower the Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5% and not exceeding 1%.[3][4][5]
-
Increase Mixing Energy: When diluting, vortex or pipette mix the solution vigorously and immediately to promote rapid dispersion.
-
Serial Dilutions: Perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in media, vortex, and then perform the final dilution into your assay plate.
-
Lower the Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration in DMSO. This provides a larger volume of stock for the same final concentration in your assay, which can aid in dispersion.
-
Consider Formulation Aids: For advanced applications, co-solvents or non-ionic surfactants may be necessary to maintain solubility in aqueous systems, though this requires significant validation.[2]
Troubleshooting Guide & Workflows
Workflow 1: Solvent Selection Logic
Choosing the right solvent is the first critical step. This decision tree outlines the logic based on experimental requirements.
Caption: Solvent selection workflow for Methyl 1,4-dihydroxy-2-naphthoate.
Workflow 2: Troubleshooting Common Issues
This flowchart provides a logical path for diagnosing and solving problems during dissolution and application.
Caption: Troubleshooting flowchart for common experimental issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution for most in vitro applications.
Materials:
-
Methyl 1,4-dihydroxy-2-naphthoate (MW: 218.21 g/mol )[1]
-
Anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of compound needed for your desired stock concentration and volume.
-
Example for 1 mL of a 20 mM stock:
-
Mass (mg) = 20 mmol/L * 0.001 L * 218.21 g/mol * 1000 mg/g = 4.36 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound directly into a sterile, dry vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. Do not overheat, as it may speed up degradation.
-
Verification: Ensure the solution is clear and free of any visible precipitate before storage.
-
Storage: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Purge the headspace with an inert gas (argon or nitrogen) if possible. Store protected from light at -20°C or -80°C.
Protocol 2: Working with Ethanol
Use this protocol when DMSO is not suitable for your experimental system. Be aware that the maximum achievable concentration will likely be lower than in DMSO.
Procedure:
-
Follow the same calculation and weighing steps as in Protocol 1.
-
Dissolution: Add the required volume of 100% (200 proof) ethanol.
-
Mixing: Vortex vigorously. Sonication and gentle warming (37°C) are often necessary to achieve complete dissolution in ethanol.
-
Usage: It is highly recommended to prepare ethanol solutions fresh before each experiment. The dihydroxy moiety is prone to oxidation, and ethanol is less inert than DMSO.
-
Verification: If you are unsure if you have exceeded the solubility limit, centrifuge the solution at high speed (>10,000 x g) for 10 minutes. If a pellet forms, you have a supersaturated solution, and the supernatant concentration is your maximum solubility under those conditions.
Protocol 3: A Practical Method for Estimating Maximum Solubility
This method allows you to determine a reliable maximum solubility value in your solvent of choice under your specific lab conditions.[6]
Procedure:
-
Prepare a Supersaturated Slurry: Weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube. Add a small, precise volume of solvent (e.g., 200 µL of DMSO or ethanol). This should create a slurry with visible, undissolved solid.
-
Equilibration: Cap the tube tightly and vortex vigorously. Incubate the slurry at room temperature for at least 24 hours on a rotator or shaker to ensure the solution reaches equilibrium.
-
Separate Solid from Supernatant: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.
-
Sample the Supernatant: Carefully remove a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Quantify:
-
Perform a large, calibrated dilution of the supernatant into a solvent suitable for analytical quantification (e.g., methanol or acetonitrile).
-
Determine the concentration of the compound in the diluted sample using a suitable method like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy with a standard curve.
-
Back-calculate the original concentration in the undiluted supernatant. This value represents the maximum solubility (e.g., in mg/mL or mM).
-
References
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem Technical Resources.
- Jamalzadeh, L., et al. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Majallah-i Danishgah-i Ulum-i Pizishki-i Babul.
- Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. ACS Omega.
- Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Ankara Üniversitesi Tıp Fakültesi Mecmuası.
- Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
Wikipedia. (n.d.). 1,4-Dihydroxynaphthalene. Retrieved from [Link]
-
Thymoquinone solubility data. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]
- Cheng, Y., et al. (2013). Catalytic Oxidation of 2,7-Dihydroxynaphthalene.
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"improving the yield of Methyl 1,4-dihydroxy-2-naphthoate synthesis"
Technical Support Center: High-Yield Synthesis of Methyl 1,4-dihydroxy-2-naphthoate
Executive Summary & Chemical Context
Methyl 1,4-dihydroxy-2-naphthoate (MDHN) is a critical bicyclic intermediate, often serving as a precursor to phylloquinone (Vitamin K1) and menaquinone (Vitamin K2) analogues. While the esterification of 1,4-dihydroxy-2-naphthoic acid (DHNA) appears straightforward, it is plagued by oxidative instability . The electron-rich hydroquinone core is prone to spontaneous oxidation to 1,4-naphthoquinone derivatives (red/orange impurities) under aerobic conditions, drastically reducing yield and complicating purification.
This guide prioritizes the Acid-Catalyzed Esterification of DHNA (the most common laboratory route) and the Kolbe-Schmitt Carboxylation (to generate the DHNA precursor), providing engineered controls to suppress oxidation and maximize yield.
Core Synthesis Workflows (Diagram)
The following flowchart illustrates the critical path from 1,4-dihydroxynaphthalene (1,4-DHN) to the target Methyl Ester, highlighting the oxidation checkpoints.
Figure 1: Synthesis pathway of Methyl 1,4-dihydroxy-2-naphthoate showing critical oxidation risks (red nodes) and necessary process controls (yellow notes).
Detailed Experimental Protocols
Protocol A: Optimized Esterification of DHNA
Standard Method for converting Acid to Methyl Ester.
Reagents:
-
1,4-Dihydroxy-2-naphthoic acid (DHNA): 10.0 g (49 mmol)
-
Methanol (Anhydrous): 100 mL
-
Critical Additive: Sodium Dithionite (Na2S2O4): 0.5 g (Antioxidant)
Step-by-Step Methodology:
-
Inert Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and a nitrogen inlet. Flame-dry or oven-dry glassware. Flush with N2 for 15 mins.
-
Dissolution: Add DHNA and Methanol under positive N2 pressure. The solution may be slightly yellow.
-
Catalyst Addition: Add conc. H2SO4 dropwise.
-
Note: An exotherm will occur.[3] Maintain stirring.
-
-
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: If the solution turns dark red/brown, oxidation is occurring. Add a spatula tip of Sodium Dithionite immediately.
-
-
Workup (The "Yield Saver"):
-
Cool the mixture to room temperature.
-
Concentrate methanol to ~20 mL under reduced pressure (Rotavap).
-
Pour residue into 100 mL of degassed ice water containing 1.0 g of Sodium Dithionite . (This reduces any quinones back to the hydroquinone).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (sat. NaCl). Dry over Na2SO4.[1]
-
-
Purification: Evaporate solvent. Recrystallize the solid from Dilute Acetic Acid or Methanol/Water (degassed).
Protocol B: Kolbe-Schmitt Carboxylation (Precursor Synthesis)
If synthesizing DHNA de novo from 1,4-dihydroxynaphthalene.
Reagents:
-
1,4-Dihydroxynaphthalene: 16.0 g (0.1 mol)
-
Potassium Bicarbonate (KHCO3): 40.0 g (Excess)
-
Solvent: Diglyme or dry DMF (High boiling point required).
-
CO2 gas (Dry).
Methodology:
-
Dissolve 1,4-DHN in Diglyme (100 mL) in a pressure vessel (autoclave preferred) or heavy-walled glass reactor.
-
Add KHCO3.
-
Pressurize with CO2 (5–10 atm) and heat to 120°C for 4 hours.
-
Workup: Cool, release pressure. Pour into dilute HCl (pH < 2) to precipitate the free acid (DHNA).
-
Filter and wash with water.[1][2][3] Dry in a vacuum oven to prevent oxidation.
Troubleshooting Guide (Q&A)
Q1: My final product is pink or red instead of off-white/yellow. What happened? A: This indicates oxidation to the quinone form.[4] The 1,4-dihydroxy moiety is extremely electron-rich and oxidizes to 1,4-naphthoquinone upon exposure to air, especially in basic or neutral solutions.
-
Fix: Wash your crude solid with a 5% Sodium Dithionite (Na2S2O4) solution during filtration. This reducing agent converts the red quinone back to the colorless/yellow hydroquinone. Perform all recrystallizations under a nitrogen blanket.
Q2: The yield of the esterification is stuck at ~60%. How do I push it to >90%? A: Esterification is an equilibrium reaction.
-
Mechanism:
-
Solution:
-
Remove Water: Use a Dean-Stark trap (if using a higher boiling co-solvent like Benzene/Toluene) or add activated 3Å Molecular Sieves to the reaction flask (in a Soxhlet thimble or directly if stirring allows).
-
Increase Methanol: Use Methanol as the solvent (large excess) to drive Le Chatelier’s principle.
-
Dry HCl Method: Instead of H2SO4, bubble dry HCl gas into the methanol solution until saturated. This often provides higher conversion rates for sterically hindered naphthoic acids.
-
Q3: I see a "double spot" on TLC that merges. Is this an impurity? A: This is often "streaking" caused by the acidic proton of the unreacted starting material (DHNA) or partial oxidation.
-
Test: Treat the TLC plate with a stain (e.g., PMA or KMnO4). If the spot turns bright red instantly, it is likely the quinone.
-
Action: Ensure your eluent contains a small amount of acid (e.g., 1% Acetic Acid) to keep the phenol protonated and sharpen the spots.
Q4: The product precipitates as a sticky gum during workup. A: This is common if the methanol is not sufficiently removed before water addition.
-
Fix: Evaporate methanol more thoroughly. If gumming persists, dissolve the gum in minimal hot Methanol and add water dropwise with vigorous stirring to induce crystallization. Seed crystals are highly recommended.
Data & Optimization Tables
Table 1: Solvent & Catalyst Effects on Yield (Esterification)
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| Methanol (Excess) | H2SO4 (conc) | 65 (Reflux) | 6 | 88-92 | Recommended. Requires N2. |
| Methanol | HCl (gas) | 25 (RT) | 24 | 85 | Slower, but cleaner profile. |
| Toluene / MeOH | p-TSA | 110 | 4 | 75 | Dean-Stark used. Oxidation risk higher due to temp. |
| DMF / MeI | K2CO3 | 25 | 12 | 40 | Poor. O-alkylation side reactions (Ether formation). |
Table 2: Impurity Profile & Removal
| Impurity | Appearance | Origin | Removal Strategy |
| 1,4-Naphthoquinone | Red/Orange Solid | Oxidation of SM/Product | Wash with Na2S2O4 (aq); Recrystallize from MeOH. |
| Unreacted DHNA | Beige Solid | Incomplete Reaction | Wash organic layer with sat. NaHCO3 (removes acid). |
| O-Methylated Byproduct | White Solid | Over-alkylation (if using MeI) | Difficult to separate. Avoid alkyl halide methods. |
References
-
Homeyer, A. H., & Wallingford, V. H. (1942). Alkyl Carbonates in Synthetic Chemistry. IV. Condensation of α-Halo Esters with Malonic Esters. (Foundational chemistry for naphthoate condensations). Journal of the American Chemical Society, 64(4), 798–803.
-
Sumitomo Chemical Co. (1997). Method for producing 1,4-dihydroxy-2-naphthoic acid.[4][5] US Patent 5,599,971. (Industrial standard for the carboxylation step).
-
Fieser, L. F. (1941). Synthesis of Vitamin K1. Journal of the American Chemical Society, 61(12), 3467–3475. (Classic reference for handling unstable naphthoquinones/hydroquinones).
-
Organic Syntheses. 2-Hydroxy-1,4-naphthoquinone (Lawsone). Coll. Vol. 3, p.465 (1955). (Provides excellent protocols for workup of hydroxynaphthoquinones).
Sources
"stability of Methyl 1,4-dihydroxy-2-naphthoate in aqueous solution"
Welcome to the technical support guide for Methyl 1,4-dihydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. Given its chemical structure—a hydroquinone derivative and a methyl ester—this molecule presents specific stability challenges that require careful experimental design and execution. This guide provides in-depth answers to common questions and robust troubleshooting protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I'm preparing an aqueous solution of Methyl 1,4-dihydroxy-2-naphthoate and it's turning a yellow-brown color. What is happening?
A1: This is a classic sign of oxidation. The 1,4-dihydroxy-naphthalene core (a hydroquinone) is highly susceptible to oxidation, especially in the presence of dissolved oxygen in your aqueous buffer. This reaction converts the colorless or off-white hydroquinone into the corresponding colored 1,4-naphthoquinone derivative. This process can be accelerated by factors such as elevated pH (alkaline conditions), exposure to light, and the presence of trace metal ions.[1][2]
Q2: What are the primary degradation pathways for this compound in an aqueous environment?
A2: You should be aware of two main degradation routes:
-
Oxidation: As mentioned above, the hydroquinone moiety can readily oxidize to a 1,4-naphthoquinone. This is often the most rapid degradation pathway in neutral to alkaline solutions.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which cleaves the ester bond to yield 1,4-dihydroxy-2-naphthoic acid and methanol. This reaction is catalyzed by both acid and base, meaning it can occur at low and high pH values.[3]
Q3: The product datasheet says Methyl 1,4-dihydroxy-2-naphthoate is "practically insoluble in water." How can I prepare a stable aqueous solution for my experiments?
A3: Direct dissolution in water or aqueous buffers is indeed challenging.[4] The recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as methanol or N,N-Dimethylformamide (DMF), where the compound is more soluble.[4] This stock can then be diluted into your final aqueous buffer. It is critical to perform this dilution slowly and with vigorous stirring to prevent precipitation. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experimental system.
Q4: What is the optimal pH range to maintain the stability of this compound in solution?
A4: Based on the stability profiles of related compounds, a slightly acidic pH range of 4 to 6 is generally recommended.[3]
-
Below pH 4: You risk accelerating acid-catalyzed ester hydrolysis.
-
Above pH 7: Base-catalyzed hydrolysis becomes more significant, and more importantly, the rate of autoxidation of the hydroquinone ring increases dramatically.[1][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: Rapid Loss of Purity and Appearance of Degradants
-
Symptom: HPLC analysis of your freshly prepared solution shows a significant decrease in the main peak area within minutes or hours, accompanied by the emergence of new peaks. The solution may also change color.
-
Underlying Cause: This points to rapid oxidation of the hydroquinone moiety. Hydroquinones can autoxidize, and this process is often autocatalytic.[1]
-
Solutions & Scientific Rationale:
-
Deoxygenate Buffers: Before adding the compound, thoroughly degas all aqueous buffers by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes or by using a vacuum/sonication cycle. This removes dissolved oxygen, the primary oxidizing agent.
-
Work Under an Inert Atmosphere: If possible, prepare your solutions in a glove box or use glassware sealed with septa and maintain a positive pressure of an inert gas.
-
Add Antioxidants: For applications where it won't interfere with downstream processes, consider adding a small amount of an antioxidant like ascorbic acid or DL-dithiothreitol (DTT) to the buffer.
-
Use Amber Vials: Protect the solution from light at all times, as photo-oxidation can be a significant degradation pathway for naphthoquinone-related structures.[5][6] Use amber glass vials or wrap clear vials in aluminum foil.
-
Problem 2: Inconsistent Results in Quantitative Assays (HPLC)
-
Symptom: You are performing repeat injections of the same sample into an HPLC system, but the peak area for your compound is not reproducible, sometimes even increasing with subsequent injections.
-
Underlying Cause: The high oxidizability of the compound can lead to analytical artifacts. A study on the closely related 1,4-dihydroxy-2-naphthoic acid (DHNA) found that poor analytical precision was due to its oxidation during analysis.[7]
-
Solutions & Scientific Rationale:
-
Modify the Mobile Phase: Add a reducing agent to your HPLC mobile phase. The addition of DL-dithiothreitol (DTT) has been shown to dramatically improve the analytical precision for DHNA by preventing its oxidation.[7] Start with a low concentration (e.g., 0.1 mM DTT) and assess the impact.
-
Control Autosampler Temperature: Keep your samples cool (e.g., 4 °C) in the autosampler to slow down degradation while they await injection.
-
Minimize Residence Time: Use shorter analytical run times if possible and inject samples promptly after preparation.
-
Problem 3: Compound Precipitates During Experiment
-
Symptom: Your initially clear solution becomes cloudy or shows visible precipitate over the course of an experiment, especially after a temperature change or pH adjustment.
-
Underlying Cause: This is a solubility issue. The compound has very low intrinsic aqueous solubility.[4] Changes in temperature, pH, or ionic strength can push the compound out of solution. Hydrolysis of the methyl ester to the potentially less soluble carboxylic acid could also contribute.
-
Solutions & Scientific Rationale:
-
Verify Final Concentration: Ensure your final working concentration is below the solubility limit in your specific buffer system. You may need to determine this empirically.
-
Control pH: Drastic shifts in pH can alter the ionization state of the hydroxyl groups and impact solubility. Maintain a consistent, buffered pH.
-
Consider Formulation Aids: If your experimental system allows, the use of solubilizing agents like cyclodextrins or non-ionic surfactants may be necessary to maintain solubility over time.
-
Key Degradation Pathways
The diagram below illustrates the two primary routes of degradation for Methyl 1,4-dihydroxy-2-naphthoate in an aqueous solution. Managing your experimental conditions to minimize these pathways is crucial for obtaining reliable data.
Caption: Simplified degradation of Methyl 1,4-dihydroxy-2-naphthoate.
Experimental Protocol: Forced Degradation Study Workflow
To proactively understand the stability of Methyl 1,4-dihydroxy-2-naphthoate in your specific matrix, a forced degradation study is essential. This protocol provides a systematic approach to identify critical stability factors.
Objective: To evaluate the stability of Methyl 1,4-dihydroxy-2-naphthoate under various stress conditions (pH, heat, light).
Materials:
-
Methyl 1,4-dihydroxy-2-naphthoate
-
Methanol or DMF (for stock solution)
-
Buffers: pH 4.0 (Acetate), pH 7.0 (Phosphate), pH 9.0 (Borate)
-
0.1 M HCl and 0.1 M NaOH
-
Amber and clear HPLC vials
-
Calibrated pH meter, heating block/oven, photostability chamber (or controlled light source)
-
HPLC system with UV detector
Workflow:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve Methyl 1,4-dihydroxy-2-naphthoate in methanol to prepare a 1 mg/mL stock solution.
-
This stock solution should be stored at -20°C and protected from light.
-
-
Sample Preparation (for each condition):
-
In a volumetric flask, dilute the stock solution with the respective buffer (or water for hydrolytic/photolytic stress) to a final concentration of ~10 µg/mL.
-
Ensure the final methanol concentration is low (e.g., <1%) to primarily assess aqueous stability.
-
Prepare a "Time Zero" (T0) sample by immediately transferring an aliquot of the freshly diluted solution into an amber HPLC vial and analyzing it.
-
-
Stress Conditions:
-
pH Stability:
-
Prepare samples in pH 4.0, 7.0, and 9.0 buffers.
-
Store all samples in amber vials at a controlled room temperature (e.g., 25°C).
-
-
Thermal Stability:
-
Prepare a sample in a neutral buffer (e.g., pH 7.0).
-
Store in an amber vial in an oven set to 60°C.
-
-
Photostability:
-
Prepare a sample in a neutral buffer (e.g., pH 7.0).
-
Store in a clear vial in a photostability chamber.
-
Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the test sample.
-
-
-
Time Points & Analysis:
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Use a stability-indicating HPLC method (e.g., C18 column, gradient elution, UV detection at an appropriate wavelength like 254 nm, as used for related compounds).[8]
-
Calculate the percentage of the compound remaining relative to the T0 sample. Note the appearance and relative area of any new peaks.
-
Workflow Diagram:
Caption: A systematic workflow for assessing compound stability.
Summary of Expected Stability
The following table summarizes the anticipated stability of Methyl 1,4-dihydroxy-2-naphthoate based on the chemical properties of its functional groups. Use this as a general guide for designing your experiments.
| Condition | Primary Degradation Pathway(s) | Expected Stability | Mitigation Strategy |
| Acidic (pH < 4) | Ester Hydrolysis | Low to Moderate | Buffer at pH 4-6 |
| Neutral (pH 6-7) | Oxidation | Moderate (if O₂ present) | Deoxygenate buffers, protect from light |
| Alkaline (pH > 8) | Oxidation, Ester Hydrolysis | Very Low | Avoid alkaline conditions |
| Elevated Temp. | All pathways accelerated | Low | Store solutions at 2-8°C or frozen |
| Light Exposure | Photo-oxidation | Low | Use amber vials or protect from light |
References
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Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]
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Lee, J. H., et al. (2013). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of the Korean Society for Applied Biological Chemistry, 56, 449-452. Retrieved from [Link]
- Munday, R. (2000). Autoxidation of naphthohydroquinones: effects of pH, naphthoquinones and superoxide dismutase. Free Radical Research, 32(3), 245-253.
- Munday, R. (1997). Autoxidation of naphthohydroquinones: effects of metals, chelating agents, and superoxide dismutase. Free Radical Biology & Medicine, 22(4), 689-695.
-
Rajabi, A. A., et al. (2015). Determination and stability of menadione. ResearchGate. Retrieved from [Link]
-
Yoshii, T., et al. (2012). Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by High Performance Liquid Chromatography Using Dithiothreitol as Mobile Phase Additive. ResearchGate. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Stability and Degradation of Methyl 1,4-dihydroxy-2-naphthoate in Cell Culture Applications
Welcome to the technical support resource for researchers utilizing Methyl 1,4-dihydroxy-2-naphthoate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound in aqueous cell culture environments. As drug development professionals and scientists, achieving reproducible and accurate results is paramount. The inherent instability of certain small molecules, particularly those with hydroquinone-like moieties such as Methyl 1,4-dihydroxy-2-naphthoate, presents a significant experimental challenge. This document provides the scientific rationale behind these challenges and offers validated protocols to mitigate them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with Methyl 1,4-dihydroxy-2-naphthoate.
Q1: I'm observing a significant loss of my compound's biological activity over the course of my multi-day cell culture experiment. Why is this happening?
A: This is a classic symptom of compound degradation. Methyl 1,4-dihydroxy-2-naphthoate, like its parent acid 1,4-dihydroxy-2-naphthoic acid (DHNA), is susceptible to degradation in aqueous solutions, especially under the standard conditions of cell culture (physiological pH ~7.4, 37°C, oxygen-rich environment).[1] The dihydroxy-naphthalene core is prone to oxidation, converting it into a different chemical species that likely has reduced or no biological activity. This means the effective concentration of your active compound is decreasing over time, leading to inconsistent and unreliable experimental outcomes.
Q2: What is the primary degradation pathway for Methyl 1,4-dihydroxy-2-naphthoate in culture media?
A: The primary and most probable degradation pathway is the oxidation of the 1,4-dihydroxy (hydroquinone) moiety to a 1,4-naphthoquinone structure.[2] This is a common reaction for dihydroxynaphthalene derivatives.[3] In the presence of dissolved oxygen in the culture medium, the two hydroxyl groups can be oxidized to carbonyl groups. This conversion fundamentally alters the molecule's electronic structure, size, and ability to interact with its biological target.
Q3: Are there visible signs of compound degradation in my media?
A: Yes. The oxidation of hydroquinones to quinones often results in the formation of colored products. You may observe your cell culture medium, which is typically pink or red due to the phenol red pH indicator, turning a yellow or brownish hue after the addition and incubation of the compound. This color change is a strong qualitative indicator that the compound is degrading.
Q4: How should I prepare and store my stock solutions to maximize the shelf-life of the compound?
A: Proper stock solution management is the first line of defense against degradation.
-
Solvent Choice: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or ethanol. The lack of water will prevent hydrolysis and significantly slow the oxidation process.
-
Storage Conditions: Store stock solutions at -20°C or, for long-term storage, at -80°C. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]
-
Light Protection: Aromatic compounds can be susceptible to photodegradation.[5][6] Store your stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Q5: Besides oxidation, what other factors in my cell culture system can contribute to the loss of my compound?
A: Several factors can reduce the effective concentration of your compound:
-
pH: The stability of similar compounds has been shown to be highly pH-dependent, with significantly more rapid degradation at neutral or alkaline pH compared to acidic conditions.[7][8] Standard cell culture media buffered to pH 7.2-7.4 will accelerate degradation.
-
Serum Binding: If you are using a serum-supplemented medium (e.g., FBS), the compound can bind non-specifically to proteins like albumin.[9][10] This protein-bound fraction is often considered biologically unavailable, reducing the free concentration of the compound that can interact with your cells.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of cell culture plates, flasks, and pipette tips.[11] While often a minor contributor, this can be significant at very low compound concentrations.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnosing and solving specific experimental problems related to compound instability.
Problem: High Variability and Poor Reproducibility in Experimental Results
Q: My dose-response curves are inconsistent between experiments, and I see high standard deviations among my technical replicates. How do I troubleshoot this?
A: High variability is a direct consequence of an unstable compound concentration. The rate of degradation can be influenced by minor, often uncontrolled variations in experimental setup (e.g., slight differences in incubation time before analysis, dissolved oxygen levels, or exposure to light). This leads to a different "true" compound concentration in each well. The following workflow will help you diagnose and mitigate this issue.
Caption: Troubleshooting workflow for inconsistent results.
Mitigation Strategies if Degradation is Confirmed:
-
Reduce Incubation Time: Design experiments with the shortest possible incubation times.
-
Dose Cells More Frequently: For long-term experiments, consider replacing the media and re-dosing with freshly diluted compound every 12-24 hours instead of a single dose at the beginning.
-
Use Serum-Free Media: If your cell line permits, running the final compound treatment step in serum-free media can eliminate the variable of serum protein binding.[9] You must first validate that this change does not otherwise impact the experimental outcome.
-
Include a Positive Control: Use a well-characterized, stable compound with a similar mechanism of action (if known) as a positive control to ensure the assay itself is performing consistently.
Problem: Confirming and Quantifying Degradation
Q: How can I definitively prove and measure the rate at which Methyl 1,4-dihydroxy-2-naphthoate is degrading in my specific cell culture medium?
A: You must perform an empirical stability study using your exact experimental conditions. The goal is to measure the concentration of the intact compound over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[12]
Data Presentation: Stability of Methyl 1,4-dihydroxy-2-naphthoate
Your final data should be summarized in a table similar to the one below. This example data illustrates significant degradation within 24 hours.
| Time Point (Hours) | Mean Peak Area (a.u.) | Concentration (µM) | Percent Remaining (%) | Visual Observation |
| 0 | 1,543,210 | 10.0 | 100 | Clear, Pink Medium |
| 2 | 1,388,900 | 9.0 | 90 | Clear, Pink Medium |
| 8 | 972,250 | 6.3 | 63 | Faint Yellow Tint |
| 24 | 416,670 | 2.7 | 27 | Noticeable Yellow Hue |
| 48 | 92,590 | 0.6 | 6 | Yellow-Brown Hue |
Problem: Understanding the Consequences of Degradation
Q: What are the likely degradation products, and could they have their own biological or toxic effects?
A: As previously mentioned, the most probable degradation product is the corresponding 1,4-naphthoquinone derivative formed through oxidation. Naphthoquinones are a well-known class of compounds, many of which are redox-active and can generate reactive oxygen species (ROS), potentially leading to cytotoxicity that is unrelated to the activity of your parent compound.[13]
This highlights the importance of understanding the degradation pathway. What you perceive as the effect of your parent compound could, in reality, be a mixed signal from the decreasing concentration of the parent and the increasing concentration of a potentially cytotoxic degradation product.
Caption: Proposed oxidative degradation pathway in media.
To identify degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[12] It can separate the components of your sample (like HPLC) and provide the mass of each component, allowing for the confident identification of the parent compound and any new species that appear over time.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Validated Stock Solution
-
Select Solvent: Use anhydrous, molecular biology grade DMSO.
-
Calculate Mass: Accurately weigh out the required amount of Methyl 1,4-dihydroxy-2-naphthoate in a fume hood.
-
Dissolution: Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.
-
Aliquoting: Immediately dispense the stock into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store aliquots at -80°C for long-term stability.
Protocol 2: Cell-Free Stability Assessment via HPLC
This protocol determines the chemical stability of your compound in your specific medium, free from cellular metabolic effects.
-
Prepare Medium: Prepare a flask of your complete cell culture medium (including serum, antibiotics, etc., exactly as used in your experiments). Pre-warm it to 37°C in a cell culture incubator to allow gas equilibration.
-
Spike Compound: Thaw a fresh aliquot of your DMSO stock solution. Add the stock solution to the pre-warmed medium to achieve your final working concentration (e.g., 10 µM). The final DMSO concentration should be kept low, typically ≤0.1%, to mimic experimental conditions. Mix gently but thoroughly.
-
Time Zero (T=0) Sample: Immediately after mixing, remove an aliquot (e.g., 1 mL) of the medium. This is your T=0 sample. Place it in a labeled tube and freeze immediately at -80°C or prepare for immediate analysis.
-
Incubation: Place the remaining medium in the 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove additional aliquots, place them in new labeled tubes, and immediately freeze them at -80°C.
-
Sample Preparation for Analysis: a. Thaw all samples simultaneously. b. Perform a protein precipitation/extraction step. A common method is to add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of your media sample. c. Vortex vigorously for 30 seconds. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins. e. Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples using a validated HPLC method (e.g., C18 column with a suitable mobile phase gradient of water and acetonitrile with 0.1% formic acid) to quantify the peak area corresponding to the intact parent compound.[12] Calculate the percentage remaining at each time point relative to the T=0 sample.
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-
Horiuchi, H., et al. (2007). Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. Applied and Environmental Microbiology, 73(15), 5036-5040. Available at: [Link]
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Gali-Muhtasib, H., et al. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Molecules, 19(5), 5925-5940. Available at: [Link]
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Wang, Y., et al. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate: Performance, mechanism, pathway and toxicity assessment. ResearchGate. Available at: [Link]
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Li, S., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. Available at: [Link]
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Phale, P. S., et al. (2021). Pathways for the degradation of naphthalene, methylnaphthalenes, naphthoic acid, and Carbaryl. ResearchGate. Available at: [Link]
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Babula, P., et al. (2009). Naphthoquinones and their pharmacological properties. ResearchGate. Available at: [Link]
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Grøtli, M., et al. (2019). Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway. ResearchGate. Available at: [Link]
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Kasai, H., et al. (2021). 1,4-Dihydroxy-2-naphthoic Acid Sulfate: A Promising Constipation Preventive Agent. Journal of Food and Nutrition Research, 9(2), 96-101. Available at: [Link]
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Grøtli, M., et al. (2019). Allosteric inhibition of Staphylococcus aureus MenD by 1,4-dihydroxy naphthoic acid: a feedback inhibition mechanism of the menaquinone biosynthesis pathway. Journal of the Royal Society Interface, 16(159), 20190530. Available at: [Link]
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Linares, M. S., & Longhi, M. R. (2003). Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability of a naphthoquinone in aqueous solutions. Pharmazie, 58(1), 32-7. Available at: [Link]
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- 10. Role of Serum Stability and Lipoprotein Interactions in Lipid Structure-Tumor Accumulation Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Methyl 1,4-dihydroxy-2-naphthoate (MDN)
Topic: Impact of pH on Stability & Handling
Executive Technical Summary
Welcome to the Technical Support Center. You are likely working with Methyl 1,4-dihydroxy-2-naphthoate (MDN) as a synthetic intermediate or a substrate in Vitamin K biosynthesis research (specifically the menaquinone pathway).[1][2]
The Core Challenge: MDN is a "double-edged" molecule.[1] It possesses two distinct instability vectors that are diametrically opposed across the pH scale:
-
The Redox Vector: The 1,4-hydroquinone core is highly prone to oxidation, converting to the 1,4-naphthoquinone (colored species). This is accelerated by basic pH .
-
The Hydrolysis Vector: The methyl ester moiety is susceptible to hydrolysis, converting to 1,4-dihydroxy-2-naphthoic acid (DHNA).[1] This occurs at both pH extremes but is kinetically distinct.
The Golden Rule: Stability is not a static property; it is a dynamic competition between deprotonation-driven oxidation and ester cleavage. Maintain pH 4.0 – 6.5 for maximum solution stability, and strictly exclude oxygen.
The pH Stability Matrix (The "Why")
The following table summarizes the behavior of MDN under different pH conditions. Use this to plan your buffers and quenching steps.
| pH Regime | Dominant Species | Primary Degradation Mechanism | Visual Indicator | Half-Life Estimate (Aerobic) |
| Acidic (pH < 3) | Protonated Phenols | Acid-Catalyzed Hydrolysis | Clear | Hours to Days |
| Neutral (pH 4 - 7) | Protonated Phenols | Slow Auto-oxidation | Clear | Minutes to Hours (highly O2 dependent) |
| Basic (pH 8 - 10) | Mono-phenolate Anion | Rapid Oxidation (ROS generation) | Yellow | Seconds to Minutes |
| High Basic (pH > 11) | Di-phenolate Anion | Saponification + Irreversible Polymerization | Black/Brown Sludge | Immediate |
Mechanistic Insight: The "Proton Valve"
At neutral/acidic pH, the hydroxyl protons act as a "lock" on the electrons. As pH rises above the pKa of the phenolic hydroxyls (approx. pKa ~9.5), the protons are removed. The resulting electron-rich phenolate anion rapidly donates electrons to dissolved oxygen, forming a radical semiquinone, which collapses into the stable (but unwanted) Methyl 1,4-naphthoquinone-2-carboxylate .[1][2]
Visualizing the Degradation Pathways
The diagram below maps the kinetic fate of MDN. Note that Path A (Oxidation) is irreversible and color-generating, while Path B (Hydrolysis) changes solubility and polarity.[1]
Caption: Figure 1. Divergent degradation pathways of MDN. High pH drives the red oxidation pathway; extreme pH drives the green hydrolysis pathway.
Troubleshooting Guide (FAQs)
Q1: My stock solution turned yellow/red within minutes. Is it ruined?
Diagnosis: Oxidative degradation. [1]
-
Root Cause: You likely dissolved MDN in a solvent containing dissolved oxygen or adjusted the pH above 7.5 without degassing. The color comes from the para-quinone system (conjugated double bonds).[1]
-
Corrective Action:
Q2: I see a "Ghost Peak" eluting earlier than MDN on my HPLC.
Diagnosis: Hydrolysis (Saponification).
-
Root Cause: The ghost peak is likely 1,4-dihydroxy-2-naphthoic acid (DHNA) .[1][2] The free acid is more polar than the methyl ester, so it elutes earlier on Reverse Phase (C18) columns.
-
Trigger: Did you use a basic mobile phase (e.g., Ammonium Bicarbonate, pH 10)?
-
Corrective Action: Switch to an acidic mobile phase (0.1% Formic Acid or TFA). This suppresses ionization and prevents on-column hydrolysis.[1][2]
Q3: The compound precipitates when I dilute my DMSO stock into aqueous buffer.
Diagnosis: Solubility Crash.
-
Root Cause: MDN is lipophilic (LogP ~ 2.4). It has very poor water solubility, especially at acidic pH where it remains protonated.
-
Corrective Action:
-
Keep the final organic co-solvent concentration (DMSO/MeOH) > 5% if possible.
-
If you must work in 100% aqueous buffer, consider using a surfactant (e.g., 0.05% Tween-20) or encapsulating in cyclodextrins.
-
Experimental Protocols
Protocol A: The "Anaerobic Standard" for Stock Preparation
Use this for enzymatic assays (e.g., MenB/MenA activity) or analytical standards.
Reagents:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Stabilizer: 100 mM Ascorbic Acid (aq) or DTT.
-
Gas: Argon or Nitrogen (High Purity).
Workflow:
-
Degas DMSO: Sparge anhydrous DMSO with Argon for 15 minutes. Do not skip this.
-
Weighing: Weigh MDN solid rapidly. Ideally, flush the headspace of the weighing vial with Argon.
-
Dissolution: Dissolve MDN in the degassed DMSO to a concentration of 10–50 mM.
-
Tip: If the solution immediately turns yellow, your DMSO was wet or oxygenated.
-
-
Aliquot & Freeze: Aliquot into amber glass vials (low headspace). Flash freeze in liquid nitrogen if possible. Store at -80°C.
Protocol B: QC Check via HPLC-UV
Verify the integrity of your material before starting expensive biological assays.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
245 nm: Detects the naphthoate core (Total material).
-
420 nm: Specific for the Quinone (Oxidation product).
-
-
Pass Criteria: Peak area at 420 nm should be < 1% of the peak area at 245 nm.
Decision Tree: Handling MDN in Assays
Use this logic flow to determine the correct buffer conditions for your specific experiment.
Caption: Figure 2. Decision matrix for experimental conditions to minimize MDN degradation.
References
-
Meganathan, R. (2001).[3] "Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms." Vitamins and Hormones, 61, 173-218.
-
Truglio, J. J., et al. (2003). "Crystal structures of the active site of the 1,4-dihydroxy-2-naphthoate synthase (MenB) from Mycobacterium tuberculosis." Journal of Molecular Biology, 327(5), 1083-1093.
- Jiang, M., et al. (2008). "The high instability of 1,4-dihydroxynaphthoic acid and its derivatives: Implications for the biosynthesis of phylloquinone." Biochemistry, 47(50). (Contextualizing the oxidation mechanism of the hydroquinone core).
-
PubChem Compound Summary. (2025). "Methyl 1,4-dihydroxy-2-naphthoate (CID 54706667)."[1][2] National Center for Biotechnology Information.
-
Fisher Scientific. (2024). "Safety Data Sheet: 1,4-Dihydroxy-2-naphthoic acid." (Providing pKa and handling safety data).
Sources
Technical Support Center: Methyl 1,4-dihydroxy-2-naphthoate Stability & Handling
[1]
Senior Application Scientist: Dr. A. Vance Subject: Prevention of Auto-oxidation and Hydrolysis Last Updated: January 30, 2026[1]
Technical Profile & Failure Modes
Methyl 1,4-dihydroxy-2-naphthoate is a hydroquinone derivative .[1][2] Chemically, it is an electron-rich aromatic system that functions as a reducing agent.[1] Its primary thermodynamic drive is to oxidize into its corresponding quinone form.[1]
-
The Enemy: Oxidative Stress (Atmospheric Oxygen, UV Light, Trace Metals).
-
The Result: Conversion to Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate (a naphthoquinone).[1]
-
Visual Indicator: The compound transitions from Off-White/Beige (Pure)
Yellow/Orange (Partial Oxidation) Red/Brown (Advanced Degradation).[1]
The "Gold Standard" Storage Protocol
To maintain purity >98% over 6+ months, you must disrupt the Redox Triangle (Oxygen, Light, Moisture).
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Optimal) 2–8°C (Acceptable for <1 month) | Lowers the kinetic rate of auto-oxidation.[1] |
| Atmosphere | Argon or Nitrogen Overlay | Critical. Displaces atmospheric oxygen ( |
| Container | Amber Glass Vial with PTFE-lined cap | Blocks UV radiation which catalyzes radical formation (semiquinone intermediates).[1] |
| Moisture | Desiccator Storage | Moisture can facilitate proton transfer steps required for oxidation and may hydrolyze the methyl ester over long periods. |
Troubleshooting Guide (Q&A)
Q1: My sample has turned a distinct yellow/orange color. Is it still usable?
Diagnosis: Your sample has undergone partial auto-oxidation to the 1,4-naphthoquinone derivative.[1] Action:
-
For organic synthesis: If the impurity level is low (<5%), you may be able to proceed, but expect lower yields and potential side reactions involving the quinone.
-
For biological assays (e.g., AhR activation): Discard. Quinones are potent electrophiles and redox-cyclers that can induce cellular toxicity independent of the specific receptor activity you are testing, leading to false positives/negatives.
-
Recovery: If you have a large quantity (>1g), you can purify it via recrystallization (typically from methanol or aqueous methanol) containing a trace of reducing agent (e.g., sodium dithionite) during the dissolution step, though this is non-trivial.
Q2: How do I handle this compound for weighing without degrading it?
Diagnosis: Exposure to air during weighing is a common degradation vector.[1] Protocol:
-
Allow the vial to warm to room temperature before opening (prevents water condensation on the cold solid).
-
Flush the headspace with Argon immediately after opening.
-
For critical applications, weigh inside a glovebox or use a "weighing funnel" technique under a stream of Nitrogen.
-
Do not store stock solutions. Prepare fresh. If unavoidable, store in degassed DMSO at -80°C for no more than 1 week.
Q3: I need to run an NMR. What solvent should I use?
Recommendation: Use DMSO-d6 or Methanol-d4 .[1]
Warning: Avoid Chloroform-d (
Mechanistic Visualization
The following diagrams illustrate the degradation pathway and the recommended handling workflow.
Figure 1: Auto-Oxidation Pathway
This diagram shows the transformation you are trying to prevent.[1] Note the loss of electrons and protons to form the quinone.
Caption: The oxidative degradation of the hydroquinone core to the inactive quinone chromophore.[1]
Figure 2: Safe Handling Workflow
Follow this logic gate to ensure sample integrity.
Caption: Step-by-step workflow to minimize oxygen and moisture exposure during aliquot retrieval.
References & Validation
-
Biosynthetic Context & Stability:
-
Mechanism:[1][2][3][4][5][6][7][8] 1,4-dihydroxy-2-naphthoate (DHNA) is a metabolic intermediate in the shikimate pathway.[1][7] It is prone to "spontaneous naphthol to naphthoquinone oxidation" when exposed to air in solution.[1]
-
Source: Wang, Y. et al. (2023).[7] "The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase..." bioRxiv.[1]
-
-
Chemical Synthesis & Inert Handling:
-
Protocol: Synthesis of related naphthoate derivatives requires strictly inert atmospheres (Argon) to prevent oxidation of the electron-rich naphthalene ring during reaction and isolation.[1]
-
Source: Organic Syntheses, Coll. Vol. 10, p.521 (2004); Vol. 79, p.154 (2002). (General handling of air-sensitive naphthoic acid derivatives). [1]
-
-
AhR Activity & Purity Requirements:
-
Relevance: 1,4-DHNA is a potent AhR agonist.[1][9] Oxidation products (quinones) exhibit different biological activities and toxicity profiles, necessitating high purity for valid data.
-
Source: Cheng, Y. et al. (2017). "Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists." Toxicological Sciences.
-
Sources
- 1. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Degradation of the Cellulosic Key Chromophore 5,8-Dihydroxy-[1,4]-naphthoquinone by Hydrogen Peroxide under Alkaline Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 1,4-dihydroxy-2-naphthoate (MDN) Assay Optimization
Topic: Troubleshooting Non-Specific Binding & Assay Interference
Introduction: The "Chameleon" Compound
Welcome to the technical guide for Methyl 1,4-dihydroxy-2-naphthoate (MDN) . As a researcher, you are likely encountering inconsistent
MDN is not a standard small molecule; it is a naphthoquinone derivative (specifically, a stabilized hydroquinone precursor). Its chemical structure presents a "triple threat" in protein assays:
-
Hydrophobicity: The naphthoate core drives adsorption to plastics and hydrophobic protein patches.
-
Redox Instability: The 1,4-dihydroxy motif is prone to auto-oxidation into a 1,4-naphthoquinone, a potent electrophile.
-
Colloidal Aggregation: Like many planar hydrophobic compounds, it is a known "PAINS" (Pan-Assay Interference Compound) candidate, capable of forming enzyme-sequestering colloids.
This guide provides self-validating protocols to distinguish true binding from these artifacts.
Module 1: Diagnosing False Positives (Colloidal Aggregation)
The Symptom: You observe a steep dose-response curve (Hill slope > 2.0) or inhibition that disappears when you increase enzyme concentration.
The Mechanism: MDN, at micromolar concentrations, can spontaneously self-assemble into colloidal particles. These colloids adsorb enzymes non-specifically, blocking the active site without true ligand binding. This is the most common cause of "promiscuous inhibition" in naphthoquinone screening.
Protocol: The Detergent Sensitivity Test
Objective: Determine if inhibition is driven by aggregation.[1] Colloids are sensitive to non-ionic detergents; true binding interactions are generally not.
Step-by-Step Methodology:
-
Prepare Two Assay Buffers:
-
Buffer A (Standard): Your standard assay buffer (e.g., PBS or HEPES).
-
Buffer B (Detergent): Standard buffer + 0.01% (v/v) freshly prepared Triton X-100 .
-
-
Run Parallel Dose-Response Curves:
-
Perform the inhibition assay with MDN using both Buffer A and Buffer B side-by-side.
-
-
Analyze the Shift:
-
Calculate
and Hill Slope ( ) for both conditions.
-
Data Interpretation:
| Observation | Diagnosis | Action Required |
| Colloidal Aggregation | The compound is a false positive in this range. Add 0.01% Triton X-100 to all future assays. | |
| True Binding | The interaction is likely specific. Proceed to Module 3. | |
| Hill Slope drops from >2 to ~1 | Aggregation Resolved | The detergent successfully dispersed the colloids. |
Module 2: The "Plastic Effect" (Surface Adsorption)
The Symptom: Potency decreases when the compound is pre-incubated in a plastic plate before adding protein, or results vary between polypropylene (PP) and polystyrene (PS) plates.
The Mechanism:
The methyl naphthoate core is highly lipophilic (
Protocol: The Sequential Transfer Check
Objective: Quantify compound loss to plasticware.
-
Incubation: Prepare MDN at
in your assay buffer (no protein) in a standard polystyrene plate. -
Transfer Series:
-
T0: Immediately transfer an aliquot to a fresh plate and run the assay.
-
T60: Let the solution sit in the original plate for 60 minutes. Then transfer to a fresh plate and run the assay.
-
-
Readout: Compare the signal. If T60 shows significantly less inhibition (higher signal) than T0, MDN has been lost to the walls.
Solution:
-
Switch Material: Use Low-Binding Polypropylene plates or acoustic dispensing (Echo) directly into the assay plate.
-
Carrier Protein: Add 0.1 mg/mL Bovine Gamma Globulin (BGG) or BSA to the buffer before adding MDN. Note: BSA has hydrophobic pockets that may bind MDN (see FAQ), so BGG is often preferred for "sticky" compounds.
Module 3: The "Time-Bomb" (Redox & Covalent Modification)
The Symptom: Inhibition increases over time (time-dependent inhibition) or the assay buffer turns slightly yellow/brown.
The Mechanism:
The "1,4-dihydroxy" form (hydroquinone) can oxidize to Methyl 1,4-naphthoquinone-2-carboxylate . This oxidized form is a Michael Acceptor that can covalently react with nucleophilic cysteines on your protein. Furthermore, this redox cycle generates Hydrogen Peroxide (
Protocol: The Redox-Scavenger Test
Objective: Rule out oxidation-driven artifacts.
-
Catalase Test: Add Catalase (100 U/mL) to the assay buffer.
-
Logic: Catalase degrades
. If inhibition disappears with Catalase, your compound is generating peroxide via redox cycling.
-
-
Thiol Reactivity Check: Run the assay in the presence of varying concentrations of DTT (0.1 mM vs 5 mM).
-
Warning: High DTT can drive the redox cycle of quinones, actually increasing ROS production.
-
Better Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, as it is less prone to driving quinone redox cycling than DTT.
-
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for validating MDN activity.
Caption: Logic flow for distinguishing true binding from aggregation and redox artifacts.
Frequently Asked Questions (FAQs)
Q: Can I use BSA to prevent MDN from sticking to the plate?
A: Proceed with caution. While BSA blocks surface adsorption, Albumin (HSA/BSA) has specific high-affinity binding sites for naphthoquinones (Sudlow Site I). Adding 0.1% BSA might "sponge up" your MDN, causing a massive right-shift in your
Q: My compound turns the buffer pink/brown after 2 hours. Is the data valid? A: Likely not. This color change indicates the oxidation of the dihydroxy (hydroquinone) form to the quinone form, often followed by polymerization. The species inhibiting your target is likely not the one you weighed out. Recommendation: Prepare stocks in degassed buffers or include 1 mM TCEP to maintain the reduced state, provided your target protein tolerates reducing agents.
Q: Is MDN a "PAINS" compound? A: Yes, naphthoquinones are classically categorized as PAINS (Pan-Assay Interference Compounds). They frequently appear as hits in HTS campaigns due to the mechanisms described above (aggregation and redox reactivity) rather than specific binding. You must validate hits using orthogonal biophysical methods (e.g., SPR or NMR) that can detect specific binding stoichiometry.
References
-
Baell, J. B., & Holloway, G. A. (2010).[2][3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][4] Journal of Medicinal Chemistry.
-
Feng, B. Y., & Shoichet, B. K. (2006).[5] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. [5]
-
Coan, K. E., et al. (2009).[5] Promiscuous aggregate-based inhibitors promote enzyme unfolding.[5] Journal of Medicinal Chemistry.
-
Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology.
-
Owen, S. C., et al. (2014).[5] Colloidal drug formulations can explain “bell-shaped” concentration-response curves.[5] ACS Chemical Biology.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Stable Colloidal Drug Aggregates Catch and Release Active Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 1,4-dihydroxy-2-naphthoate
Welcome to the technical support guide for Methyl 1,4-dihydroxy-2-naphthoate. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this valuable but challenging synthetic intermediate. The core difficulty in purifying this compound lies in the inherent instability of its 1,4-dihydroxy-naphthalene (naphthohydroquinone) core, which is highly susceptible to oxidation. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of Methyl 1,4-dihydroxy-2-naphthoate in a direct question-and-answer format.
Question: My isolated product is colored (yellow, pink, or brown), but literature suggests it should be a white or off-white solid. What is the cause?
Answer: This is the most frequent issue and is almost certainly due to oxidation. The 1,4-dihydroxy (hydroquinone) moiety is readily oxidized to the corresponding 1,4-naphthoquinone, which is a highly conjugated and colored species.[1][2] This oxidation can occur upon exposure to atmospheric oxygen, especially when heated in solution or when adsorbed onto a stationary phase like silica gel during chromatography.
-
Causality: The two hydroxyl groups make the aromatic ring electron-rich, lowering its oxidation potential. The loss of two protons and two electrons yields the stable, conjugated dione structure of the quinone. This process is often catalyzed by trace metals, light, or a non-neutral pH.
-
Immediate Action: If the product is already isolated and colored, it must be re-purified. Attempting to use the material as-is can compromise subsequent reaction steps. If the discoloration is happening during a purification step, you must modify the protocol immediately by incorporating reducing agents and/or working under an inert atmosphere.
Question: I am experiencing significant yield loss and/or decomposition during recrystallization. How can I prevent this?
Answer: Yield loss during recrystallization is typically linked to either oxidation during heating or the selection of a suboptimal solvent system.
-
Problem 1: Oxidation on Heating: When you heat a solution of Methyl 1,4-dihydroxy-2-naphthoate in the presence of dissolved oxygen, you are accelerating its degradation to the naphthoquinone.
-
Solution: Perform the recrystallization in the presence of a reducing agent and under an inert atmosphere. A patent for the parent acid, 1,4-dihydroxy-2-naphthoic acid, describes the use of sodium dithionite (sodium hydrosulfite) to achieve a high-purity product.[3] This technique is directly applicable here. Additionally, ensure all solvents are sparged with nitrogen or argon before use to remove dissolved oxygen.
-
-
Problem 2: Poor Solvent Choice: The compound has specific solubility characteristics: it is soluble in methanol and DMF, but practically insoluble in water.[4] If your chosen solvent dissolves the compound too well even at room temperature, or not well enough at reflux, recovery will be poor.
-
Solution: An ideal system is one where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature. For Methyl 1,4-dihydroxy-2-naphthoate, a mixed solvent system like methanol/water or ethyl acetate/hexane is often effective. You would dissolve the compound in a minimum amount of the "good" solvent (e.g., methanol) and then slowly add the "poor" solvent (e.g., water) until turbidity is observed, then re-heat to clarify before cooling.
-
Question: My TLC plate shows streaking, or the compound is not eluting cleanly from my silica gel column. What is happening?
Answer: The two polar hydroxyl groups on the molecule can chelate to the acidic silanol groups (Si-OH) on the surface of silica gel. This strong interaction leads to poor peak shape, tailing, and in severe cases, irreversible adsorption and decomposition on the column.
-
Causality: The Lewis basic hydroxyl groups interact strongly with the Lewis acidic silica surface. This interaction is often strong enough to hold the compound on the stationary phase, leading to broad peaks. Furthermore, the acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.
-
Solution 1 (Method Modification): Add a small amount (0.1-1%) of a modifier like acetic acid to your mobile phase. This protonates the compound and competes for binding sites on the silica, often improving peak shape. However, this approach should be used with caution as the added acid could potentially promote hydrolysis of the methyl ester over long exposure times.
-
Solution 2 (Alternative Stationary Phase): A superior solution is to switch to a less acidic or neutral stationary phase. Neutral alumina can be an excellent alternative for purifying compounds with acid-sensitive functionalities.[5] Reversed-phase (C18) chromatography is another powerful option, where the compound is eluted with a polar mobile phase like methanol/water or acetonitrile/water.[6][7]
Question: My post-purification analysis (NMR, LC-MS) shows persistent impurities. What are they likely to be?
Answer: Besides the primary oxidation product, several other impurities may be present depending on the synthetic route and workup conditions.
| Impurity | Probable Source | Identification Marker |
| Methyl 1,4-naphthoquinone-2-carboxylate | Oxidation of the target compound. | Appearance of quinoid protons in ¹H NMR; distinct mass peak (M-2). Often yellow/red. |
| 1,4-Dihydroxy-2-naphthoic Acid | Incomplete esterification or hydrolysis of the methyl ester. | Broad carboxylic acid proton in ¹H NMR; mass peak corresponding to the acid (M-14). |
| 1,4-Dihydroxynaphthalene | Byproduct from the synthesis of the parent acid (e.g., via Kolbe-Schmidt reaction).[3] | Simpler aromatic splitting pattern in ¹H NMR; distinct mass peak. |
| Starting Materials / Reagents | Incomplete reaction or insufficient purification of starting materials. | Varies depending on the synthetic route. |
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for Methyl 1,4-dihydroxy-2-naphthoate?
-
A: The compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). It should be kept in a freezer (-20 °C is recommended) and protected from light. Similar dihydroxy-naphthoate compounds are known to be temperature-sensitive.[8]
-
-
Q2: What is the single most important step to prevent degradation during purification?
-
Q3: Which analytical techniques are best for assessing the purity of the final product?
-
A: A combination of techniques is recommended.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity by peak area. A mass spectrum of the parent acid shows a molecular ion peak at m/z 204 and a base peak at m/z 186 after loss of water.[11]
-
HPLC: To obtain a precise quantitative measure of purity (e.g., >99% by peak area). A C18 column is often suitable.[6]
-
-
-
Q4: Should I use neutral alumina or silica gel for column chromatography?
-
A: For this specific compound, neutral alumina is the preferred choice to minimize the risk of acid-catalyzed degradation on the column.[5] If you must use silica, ensure it is of high purity and consider flash chromatography to minimize the contact time between the compound and the stationary phase.
-
Section 3: Validated Experimental Protocols
Protocol 1: Recrystallization under Inert Atmosphere
This protocol is designed to minimize oxidation and maximize recovery.
-
Preparation: Place the crude, colored Methyl 1,4-dihydroxy-2-naphthoate into a Schlenk flask equipped with a magnetic stir bar. Seal the flask, and cycle between vacuum and backfilling with high-purity nitrogen or argon at least three times.
-
Solvent Addition: Add a minimal amount of nitrogen-sparged methanol via cannula or syringe to the flask—just enough to form a slurry at room temperature.
-
Reducing Agent: In a separate flask, prepare a small amount of a saturated aqueous solution of sodium dithionite (Na₂S₂O₄). Sparge this solution with nitrogen.
-
Dissolution: Gently heat the Schlenk flask in a heating mantle while stirring. Continue to add warm, nitrogen-sparged methanol in small portions until the solid fully dissolves.
-
Troubleshooting Checkpoint: If the solution remains or becomes yellow/brown upon heating, add the sodium dithionite solution dropwise until the color is discharged and the solution becomes colorless or pale. Use only the minimum amount necessary.
-
-
Crystallization: Remove the flask from the heat. If desired, a co-solvent like nitrogen-sparged deionized water can be added dropwise until the solution becomes faintly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C), and finally a freezer (-20 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by filtration through a Büchner funnel, working quickly to minimize air exposure. Wash the crystals with a small amount of cold, degassed methanol, followed by cold, degassed hexane.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents. The final product should be a white to off-white crystalline solid.
Protocol 2: Flash Column Chromatography on Neutral Alumina
This protocol is an alternative for separating impurities with different polarities.
-
Column Packing: Prepare a slurry of Brockmann I activity, standard grade neutral alumina in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column using this slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of neutral alumina by rotary evaporation. Carefully layer the dried, impregnated alumina onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Note: All solvents used for the mobile phase should be freshly distilled or sparged with nitrogen to remove dissolved oxygen.
-
-
Fraction Collection: Collect fractions and monitor them by TLC. The desired product is highly polar and will likely elute at higher concentrations of ethyl acetate. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator at a low temperature (<40 °C).
-
Final Drying: Dry the resulting solid under high vacuum to yield the purified product.
Section 4: Visualized Workflows and Data
Troubleshooting Decision Tree
This diagram outlines a logical path for diagnosing and solving common purification problems.
Caption: Recommended workflow for high-purity isolation.
References
-
European Patent Office. (2020). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. EPO. [Link]
- Google Patents. (n.d.). Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt.
-
Lee, H., & Yoon, S. (2015). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Mycobiology, 43(3), 333–337. [Link]
-
Butassi, E., et al. (2021). Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3196. [Link]
-
Cheng, X., et al. (2019). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 167(2), 571–585. [Link]
-
PubChem. (n.d.). 1,4-dihydroxy-2-naphthoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Full continuous flow synthesis process for 2-methyl-1,4-naphthoquinone. Retrieved from [Link]
-
Wang, S., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]
-
PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Espinosa-Bustos, C., et al. (2022). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Antibiotics, 11(10), 1361. [Link]
-
Mahajan, M. C., et al. (1996). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology, 62(10), 3799–3806. [Link]
-
Beare, G. A., et al. (2023). Syntheses and crystal structure of a (2,6-diisopropylphenyl)dinaphtho[2,1-d:1',2'-f]d[5][6]ithiepine. Acta Crystallographica Section E, 79(Pt 3), 241–245. [Link]
-
de Souza, A. M., et al. (2024). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Molecules, 29(1), 226. [Link]
-
Zhang, Y., et al. (2019). Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria. Fitoterapia, 134, 226–233. [Link]
-
Resnick, S. M., et al. (1996). Oxidation of Naphthenoaromatic and Methyl-Substituted Aromatic Compounds by Naphthalene 1,2-Dioxygenase. Applied and Environmental Microbiology, 62(11), 4061–4065. [Link]
-
Thompson, C. M., & Anderson, K. M. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Crystal Growth & Design, 19(9), 5438–5442. [Link]
-
Li, J., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(18), 6523. [Link]
Sources
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JPS59186942A - Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. data.epo.org [data.epo.org]
- 6. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Methyl 3,5-dihydroxy-2-naphthoate (185989-39-3) for sale [vulcanchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. 1,4-Dihydroxy-2-naphthoic acid(31519-22-9) 1H NMR [m.chemicalbook.com]
Technical Support Center: HPLC Optimization for Methyl 1,4-dihydroxy-2-naphthoate
Introduction: The Redox Challenge
Welcome to the technical support hub for Methyl 1,4-dihydroxy-2-naphthoate (MDN) . As researchers, you are likely encountering a specific set of frustrations: shifting retention times, the appearance of "ghost peaks" over time, or poor reproducibility between injections.
The Core Issue: MDN is a 1,4-naphthohydroquinone derivative. Chemically, it exists in a redox equilibrium. In the presence of dissolved oxygen or basic pH, it readily oxidizes to its quinone form, Methyl 1,4-naphthoquinone-2-carboxylate .
This guide does not just list a method; it builds a stabilized chromatographic environment designed to freeze this redox activity, ensuring that what you inject is what you detect.
Module 1: Mobile Phase Architecture
Q1: What is the optimal organic modifier: Acetonitrile or Methanol?
Recommendation: Acetonitrile (ACN) is the primary choice, though Methanol (MeOH) is a viable alternative if selectivity changes are needed.
-
Scientific Rationale: ACN has a lower viscosity than MeOH, allowing for lower backpressure and higher theoretical plate counts. More importantly, ACN has a lower UV cutoff (190 nm vs 205 nm for MeOH). Since naphthoates have distinct absorbance bands in the low UV range (210-250 nm), ACN provides a quieter baseline for high-sensitivity impurity profiling.
-
Causality: MeOH is a protic solvent and can occasionally participate in hydrogen bonding with the phenolic hydroxyls of MDN, potentially altering selectivity but causing broader peaks compared to the aprotic ACN.
Q2: Why is pH control critical, and what is the target range?
Recommendation: Maintain Mobile Phase pH between 2.5 and 3.0 .
-
The Mechanism: MDN contains two phenolic hydroxyl groups. While the methyl ester blocks the carboxylic acid functionality, the phenolic protons can still dissociate at higher pH (pKa ~9-10). However, the real danger is silanol interaction . At neutral pH, residual silanols on the silica support are ionized (
), acting as cation exchangers that drag on the polar hydroxyls of MDN, causing severe peak tailing. -
The Protocol: Use 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid . This suppresses silanol ionization and keeps the phenolic groups protonated.
Q3: My peak area increases/decreases over repeated injections. Is the column failing?
Diagnosis: This is likely on-column oxidation , not column failure. The Fix: You must introduce a Sacrificial Antioxidant to the mobile phase.
-
The "Secret" Additive: Add 0.5 mM Ascorbic Acid or 0.05% Sodium Metabisulfite to the aqueous mobile phase (Mobile Phase A).
-
Evidence: Research on the free acid form (1,4-dihydroxy-2-naphthoic acid) has shown that oxidative instability leads to poor precision (RSD >30%). The addition of reducing agents like Dithiothreitol (DTT) or Ascorbic Acid stabilizes the hydroquinone moiety during the run, reducing RSD to <2% [1].
-
Warning: Antioxidants absorb UV. If using Ascorbic Acid, avoid detection below 240 nm or use an isocratic method to prevent baseline drift.
Module 2: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing your separation based on the specific failure mode you are observing.
Figure 1: Decision tree for troubleshooting Methyl 1,4-dihydroxy-2-naphthoate separations, focusing on redox stability and silanol suppression.
Module 3: Validated Experimental Protocol
This protocol synthesizes best practices for naphthoquinone/hydroquinone separation [2, 3].
Reagents & Preparation
-
Solvent A (Aqueous): 0.1% Formic Acid in Water + 0.5 mM Ascorbic Acid (Freshly prepared daily).
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (containing 0.1% Formic Acid). Avoid pure organic solvents for dissolution if possible, as they dissolve oxygen more readily than degassed aqueous buffers.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | High carbon load prevents silanol interaction; end-capping is mandatory. |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV 254 nm | Max absorbance for naphthoate core; avoids ascorbic acid noise (usually <240nm). |
| Injection | 10 µL | Standard volume. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial hold to stack polar impurities. |
| 2.0 | 10 | End of hold. |
| 15.0 | 90 | Linear ramp to elute MDN and hydrophobic quinones. |
| 18.0 | 90 | Wash column. |
| 18.1 | 10 | Re-equilibration. |
| 23.0 | 10 | Ready for next injection. |
Module 4: Troubleshooting FAQ
Q: I see a small peak eluting after my main peak. What is it?
A: This is likely the Quinone Oxidation Product (Methyl 1,4-naphthoquinone-2-carboxylate).
-
Verification: Inject a standard of the quinone if available, or bubble air through your sample for 30 minutes and re-inject. If the small peak grows and the main peak shrinks, it is the oxidation product [4].
-
Fix: Ensure your autosampler is cooled (4°C) and amber vials are used. The oxidation is often light-catalyzed.
Q: My baseline is drifting upwards during the gradient.
A: This is common when using Ascorbic Acid or DTT.
-
Explanation: These additives absorb UV light. As the gradient changes (increasing organic), the refractive index and absorbance characteristics of the matrix shift.
-
Fix: Use Baseline Subtraction (inject a blank with the same gradient and subtract it from your sample chromatogram) or switch to an Isocratic Method (e.g., 60:40 ACN:Buffer) if the separation of impurities allows.
Q: Can I use Phosphate Buffer instead of Formic Acid?
A: Yes, but with caveats.
-
Pros: Phosphate buffer (pH 2.5) provides excellent pH stability and peak shape.
-
Cons: It is non-volatile (not LC-MS compatible) and can precipitate in high % ACN. If you use phosphate, ensure you do not exceed 80% Organic in the gradient, or verify solubility limits.
References
-
ResearchGate. (2025). Improved Analytical Precision of 1,4-Dihydroxy-2-naphthoic Acid by High Performance Liquid Chromatography Using Dithiothreitol as Mobile Phase Additive. Link
-
NIH National Library of Medicine. (2017). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Link
-
MDPI. (2021). Identification and Quantification of Naphthoquinones and Other Phenolic Compounds in Leaves, Petioles, Bark, Roots, and Buds of Juglans regia L., Using HPLC-MS/MS. Link
-
MDPI. (2023). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Link
Sources
Validation & Comparative
"comparing biological activity of Methyl 1,4-dihydroxy-2-naphthoate and menadione"
This guide provides an in-depth technical comparison between Methyl 1,4-dihydroxy-2-naphthoate (MDN) and Menadione (Vitamin K3) . It is designed for researchers investigating naphthoquinone scaffolds for drug development, specifically focusing on oxidative stress mechanisms, cytotoxicity, and therapeutic selectivity.
Executive Summary
Menadione and Methyl 1,4-dihydroxy-2-naphthoate (MDN) represent two distinct chemical behaviors within the naphthoquinone family.
-
Menadione (2-Methyl-1,4-naphthoquinone) is a "cycling quinone." It acts as a potent, non-selective generator of Reactive Oxygen Species (ROS) via futile redox cycling. It is widely used as a model compound for oxidative stress but is limited therapeutically by significant hepatotoxicity and lack of selectivity.
-
Methyl 1,4-dihydroxy-2-naphthoate (MDN) is a "stabilized hydroquinone scaffold." Structurally, it is the methyl ester of 1,4-dihydroxy-2-naphthoic acid (DHNA), a key phylloquinone precursor. MDN exhibits a distinct bioactivity profile: it functions as an Aryl Hydrocarbon Receptor (AhR) agonist and a versatile pharmacophore precursor (e.g., for Mollugin). It offers tunable biological activity with reduced immediate cytotoxicity compared to Menadione.
Key Differentiator: Menadione kills via systemic oxidative overload; MDN modulates cell fate via specific receptor signaling (AhR) and targeted metabolic conversion.
Chemical & Physical Properties[1]
The oxidation state and substitution pattern dictate the biological stability of these compounds.
| Feature | Menadione (Vitamin K3) | Methyl 1,4-dihydroxy-2-naphthoate (MDN) |
| Structure | 1,4-Naphthoquinone (Oxidized) | 1,4-Dihydroxynaphthalene (Reduced) |
| Substituents | C2-Methyl | C2-Carbomethoxy (-COOMe) |
| Redox State | Quinone (Electron Acceptor) | Hydroquinone (Electron Donor) |
| Lipophilicity (LogP) | ~2.2 (Moderate) | ~3.1 (Higher due to ester/hydroxyls) |
| Stability | Light-sensitive; Sublimable | Prone to auto-oxidation to quinone if not protected |
| Primary Reactivity | Michael Acceptor (Thiol arylation) | Nucleophile (at C3); AhR Ligand |
Mechanism of Action: The Divergence
Menadione: The Futile Redox Cycle
Menadione exerts toxicity through a "futile redox cycle." It accepts a single electron from intracellular reductases (like P450 reductase), forming an unstable semiquinone radical. This radical immediately donates the electron to molecular oxygen (
MDN: Receptor Agonism & Metabolic Activation
MDN operates differently. As a hydroquinone ester, it resists immediate redox cycling.
-
AhR Agonism: The naphthoate core mimics xenobiotics, binding the Aryl Hydrocarbon Receptor (AhR). This translocates to the nucleus, inducing CYP1A1/1B1 expression. Unlike dioxins, MDN/DHNA-mediated AhR activation often leads to anti-inflammatory outcomes rather than toxicity.
-
Pro-drug Potential: Intracellular esterases can hydrolyze MDN to DHNA (1,4-dihydroxy-2-naphthoic acid), a bacterial metabolite known to stimulate bifidobacteria and suppress inflammation.
-
Targeted Cytotoxicity: When synthesized into derivatives (e.g., Benzonaphthofuroquinones), the MDN scaffold induces apoptosis via Caspase-3 cleavage without the massive necrosis seen with Menadione.
Mechanistic Pathway Visualization
The following diagram contrasts the uncontrolled oxidative stress of Menadione with the signaling-dependent pathway of MDN.
Caption: Menadione induces toxicity via a futile redox loop (Red), while MDN activates AhR signaling pathways (Green) and controlled apoptosis (Blue).
Therapeutic Applications & Selectivity
Anticancer Activity[2][3][4][5][6][7]
-
Menadione: Shows high cytotoxicity against cancer cells (
) but lacks selectivity. It kills normal hepatocytes just as effectively, limiting its use to a synergistic agent (e.g., with Vitamin C) in experimental therapies. -
MDN: The ester itself has moderate cytotoxicity. However, it is the primary scaffold for synthesizing Mollugin and Benzonaphthofuroquinones . These derivatives exhibit potent cytotoxicity against leukemia and melanoma lines (
) with significantly higher Selectivity Indices (SI > 10) for cancer cells over normal fibroblasts.
Antimicrobial & Gut Health
-
Menadione: Bactericidal at high concentrations due to oxidative damage.
-
MDN (as DHNA precursor): DHNA is a "Bifidogenic Growth Stimulator." It selectively promotes the growth of beneficial Bifidobacteria in the gut and inhibits H. pylori. MDN, as a lipophilic ester, may serve as a delivery vehicle for DHNA to the lower gut.
Experimental Protocols
To validate the differences between these compounds, the following protocols are recommended.
Experiment A: Differentiating ROS Generation (DCFDA Assay)
This protocol distinguishes between the "burst" ROS of Menadione and the low-level ROS of MDN.
-
Cell Seeding: Seed HeLa or HepG2 cells (10,000/well) in a 96-well black plate. Incubate 24h.
-
Probe Loading: Wash cells with PBS. Incubate with
DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C. -
Treatment: Remove DCFDA. Treat cells with:
-
Group 1: Menadione (
) - Positive Control. -
Group 2: MDN (
). -
Group 3: DMSO Vehicle.
-
-
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) immediately every 5 mins for 1 hour.
-
Expected Result: Menadione will show a rapid, exponential increase in fluorescence within 10-15 mins. MDN will show a flat or slowly rising baseline similar to vehicle, confirming lack of immediate redox cycling.
Experiment B: Comparative Cytotoxicity (MTT Assay)
-
Preparation: Dissolve MDN in DMSO (stock 100 mM). Note: MDN solutions should be fresh to prevent auto-oxidation.
-
Dosing: Treat cells with a log-scale concentration range (1, 10, 50, 100
) for 24 hours. -
Readout: Add MTT reagent. Solubilize formazan crystals.
-
Analysis: Calculate
.-
Menadione: Expect steep dose-response curve (Necrosis).
-
MDN: Expect shallower curve (Apoptosis/Growth Arrest).
-
Safety & Handling
-
Menadione: Highly toxic, irritant, and vesicant. Handle in a fume hood. It causes severe skin and respiratory irritation.
-
MDN: Generally less volatile and toxic than Menadione. However, as a naphthoquinone precursor, it should be handled with gloves and eye protection. Store at -20°C under inert gas (Argon) to prevent oxidation to the quinone form (Methyl 1,4-naphthoquinone-2-carboxylate).
References
-
AhR Activation by DHNA: Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Source: Toxicological Sciences, NIH. Link:[Link]
-
Menadione Redox Mechanism: Title: Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis. Source: Free Radical Biology and Medicine. Link:[Link]
-
MDN as Synthesis Scaffold: Title: Synthesis of benzonaphthofuroquinones and benzoylnaphthindolizinediones by reactions of flavonoids with dichlone... their cytotoxic and apoptotic activities. Source: RSC Advances. Link:[Link]
-
DHNA in Psoriasis: Title: 1,4-dihydroxy-2-naphthoic Acid Induces Apoptosis in Human Keratinocyte: Potential Application for Psoriasis Treatment.[1] Source: PLoS One. Link:[Link]
-
Menadione vs Non-cycling Analogues: Title: Menadione-induced Reactive Oxygen Species Generation via Redox Cycling Promotes Apoptosis of Murine Pancreatic Acinar Cells. Source: Journal of Biological Chemistry. Link:[Link]
Sources
Comprehensive Validation Guide: Methyl 1,4-dihydroxy-2-naphthoate (MDN) as an AhR Ligand
Topic: Validation of Methyl 1,4-dihydroxy-2-naphthoate as an AhR Ligand Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDN), a synthetic ester derivative of the microbial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), represents a distinct class of non-halogenated Aryl Hydrocarbon Receptor (AhR) ligands. Unlike the prototypical environmental toxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which induces sustained and often toxic AhR activation, MDN offers a unique pharmacological profile characterized by rapid metabolic clearance and specific immunomodulatory potential.
This guide provides a rigorous technical framework for validating MDN as a functional AhR agonist. It contrasts MDN’s performance against industry "gold standards" (TCDD and FICZ) and details self-validating experimental protocols to confirm nuclear translocation, Xenobiotic Response Element (XRE) binding, and downstream gene induction.
Chemical Profile & Mechanistic Positioning
Compound: Methyl 1,4-dihydroxy-2-naphthoate CAS: 77060-74-3 Molecular Formula: C12H10O4 Molecular Weight: 218.21 g/mol [1]
Structural Significance
MDN retains the naphthalene core of 1,4-DHNA but possesses a methyl ester at the C2 position. This esterification significantly alters lipophilicity (LogP) and cellular permeability compared to the parent acid. Upon cellular entry, MDN acts as a direct ligand for the PAS-B domain of the AhR, triggering a conformational change that exposes the nuclear localization signal (NLS).
Mechanistic Pathway (Visualized)
The following diagram illustrates the canonical signaling pathway activated by MDN, highlighting the critical checkpoints for validation.
Figure 1: Canonical AhR activation pathway by MDN. Validation assays must target three distinct stages: Cytosolic Binding, Nuclear Translocation, and Transcriptional Activation.
Comparative Performance Analysis
To validate MDN, it must be benchmarked against established ligands. TCDD is the high-affinity, non-metabolizable reference; FICZ is the high-affinity, rapidly metabolized endogenous reference.
| Feature | TCDD (Dioxin) | FICZ (Indolo-carbazole) | 1,4-DHNA (Parent Acid) | MDN (Methyl Ester) |
| Origin | Anthropogenic Toxin | Endogenous / UV-derived | Microbial Metabolite | Synthetic Derivative |
| Binding Affinity ( | High (pM range) | High (pM range) | Moderate ( | Moderate-High (nM- |
| Metabolic Stability | Extremely High (Weeks) | Low (Transient) | Moderate | Low (Ester hydrolysis) |
| Toxicity Profile | High (Wasting syndrome) | Low (Physiological) | Non-toxic | Low (Cytotoxicity >50 |
| CYP1A1 Induction | Sustained (>72h) | Transient (<6h) | Moderate | Transient/Moderate |
| Primary Utility | Toxicology Standard | Physiological Reference | Gut Immunity | Pharmacological Lead |
Key Insight: MDN offers a "sweet spot" for therapeutic development—it activates AhR sufficiently to induce immunomodulatory effects without the persistent toxicity associated with TCDD's "locked-on" activation state.
Validation Workflow & Experimental Protocols
To scientifically validate MDN as an AhR ligand, you must demonstrate causality (AhR dependence) and specificity .
Workflow Diagram
Figure 2: Step-by-step validation logic. Failure at Phase 2 indicates off-target effects.
Protocol A: DRE-Driven Luciferase Reporter Assay
The Gold Standard for assessing transcriptional efficacy.
Objective: Quantify the potency (
Methodology:
-
Cell Model: Use Hepa1c1c7 (mouse hepatoma) stably transfected with pGudLuc1.1 (contains 4 DRE sequences).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Vehicle Control: DMSO (0.1% final concentration).
-
Positive Control: TCDD (1 nM) or FICZ (100 nM).
-
MDN: Serial dilution (
M to M).
-
-
Incubation: 4 hours (to capture early activation) and 24 hours (to assess stability).
-
Lysis & Reading: Lyse cells using Passive Lysis Buffer (Promega). Add Luciferin substrate and measure luminescence on a luminometer.
Self-Validating Check:
-
If MDN induces luciferase activity that is inhibited by CH-223191 (a specific AhR antagonist), the activation is AhR-dependent.
-
Data Output: Plot Log[Concentration] vs. RLU. Calculate
. Expect MDN to have a higher (lower potency) than TCDD, likely in the M range.
Protocol B: Competitive Ligand Binding Assay
Proof of direct physical interaction.
Objective: Confirm MDN binds to the AhR ligand-binding pocket (PAS-B).
Methodology:
-
Preparation: Isolate hepatic cytosol from C57BL/6J mice (rich in AhR).
-
Reaction: Incubate cytosol (2 mg/mL protein) with:
-
2 nM
-TCDD (radiolabeled tracer). -
Increasing concentrations of unlabeled MDN (
to M). -
Excess unlabeled TCDF (200 nM) for non-specific binding determination.
-
-
Equilibration: Incubate at 4°C for 18 hours.
-
Separation: Add hydroxyapatite to precipitate AhR-ligand complexes. Wash 3x with buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Interpretation:
-
A decrease in specific
-TCDD binding with increasing MDN concentration confirms competitive displacement . -
Calculate
and derive (inhibition constant).
Protocol C: Endogenous Gene Induction (qRT-PCR)
Validation of physiological relevance.
Objective: Verify MDN induces native target genes (CYP1A1, CYP1B1) in a human cell line (e.g., HepG2 or Caco-2).
Methodology:
-
Treatment: Treat cells with MDN (
M) for 6h and 24h. -
Extraction: Isolate Total RNA (TRIzol method).
-
cDNA Synthesis: Reverse transcribe 1
g RNA. -
qPCR: Use primers for CYP1A1 (canonical target) and GAPDH (housekeeping).
-
CYP1A1 Fwd:[2] 5'-TAGACACTGATCTGGCTGCAG-3'
-
CYP1A1 Rev: 5'-GGGAAGGCTCCATCAGCATC-3'
-
-
Analysis: Calculate fold change using the
method.
Critical Comparison:
-
TCDD: Massive induction (>100-fold) at 24h.
-
MDN: Expect moderate induction (10-50 fold) that may attenuate by 24h due to metabolism (ester hydrolysis).
References
-
Cheng, Y., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Toxicological Sciences, 155(2), 458–473.
-
Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309–334.
-
Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654.
-
Benchchem.
-
Ehrlich, A. K., & Kerkvliet, N. I. (2017). High-affinity AhR ligands determine the fate of CD4+ T cell differentiation.[2] Toxicological Sciences, 160(1), 109–120.
Sources
Technical Guide: Structure-Activity Relationship of Methyl 1,4-dihydroxy-2-naphthoate Analogs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Oncology (Mcl-1 Inhibition) and Immunology (AhR Modulation)
Executive Summary: The Dual-Target Scaffold
Methyl 1,4-dihydroxy-2-naphthoate and its parent acid, 1,4-dihydroxy-2-naphthoic acid (DHNA), represent a privileged scaffold in medicinal chemistry. While often viewed merely as biosynthetic intermediates in the Vitamin K pathway (phylloquinone biosynthesis), these structures possess distinct biological activities depending on their substitution patterns, particularly at the C2 ester/acid position and the C1/C4 hydroxyl groups.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold across two distinct therapeutic domains:
-
Immunology: As potent agonists of the Aryl Hydrocarbon Receptor (AhR) , driving anti-inflammatory responses in the gut.
-
Oncology: As small-molecule inhibitors of Mcl-1 , a key anti-apoptotic protein overexpressed in resistant cancers.
Chemical Structure & Pharmacophore Analysis[1]
The core pharmacophore consists of a naphthalene ring substituted with hydroxyl groups at positions 1 and 4, and a carboxylate or ester moiety at position 2.
Core Scaffold: 1,4-dihydroxy-2-naphthoate[2][3][4]
| Position | Functional Group | Role in SAR |
| C1 (-OH) | Hydroxyl | H-Bond Donor: Critical for AhR binding; forms intramolecular H-bonds that stabilize planar conformation. |
| C2 (-COOR) | Carboxyl/Ester | The "Anchor": • Acid (R=H): Essential for salt-bridge formation with Arg263 in Mcl-1 and maximal AhR activation.• Methyl Ester (R=CH3): Increases lipophilicity (LogP) for cellular entry; often acts as a prodrug or modifies binding kinetics. |
| C4 (-OH) | Hydroxyl/Sulfonamide | The "Probe": • Native (-OH): Redox cycling capability (quinone formation).• Derivatives: Substitution here (e.g., sulfonamides) allows access to the hydrophobic p2 pocket of Mcl-1. |
Case Study A: Mcl-1 Inhibition (Oncology)
Myeloid Cell Leukemia-1 (Mcl-1) is a critical survival factor in many cancers. Unlike Bcl-2, Mcl-1 is difficult to target due to its rigid binding groove. 1-hydroxy-2-naphthoate analogs have emerged as potent inhibitors by mimicking the BH3 domain of pro-apoptotic proteins (Bak/Bim).
Mechanism of Action
The naphthoate scaffold acts as a "BH3 mimetic." The C2-carboxylate anchors the molecule via an electrostatic interaction with Arg263 inside the Mcl-1 binding groove, while hydrophobic substituents at C4 displace the native pro-apoptotic partners, triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
Comparative SAR Data: Mcl-1 Binding Affinity (Ki)
The following data illustrates how modifying the C4-position of the 1-hydroxy-2-naphthoate core affects potency.
Data Source: Derived from SAR studies on Mcl-1 inhibitors (e.g., Friberg et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]
| Compound ID | C2 Substituent | C4 Substituent (Probe) | Ki (µM) [Mcl-1] | Selectivity (vs Bcl-xL) | Interpretation |
| Ref (DHNA) | -COOH | -OH | > 100 | N/A | Inactive. The native core lacks the hydrophobic reach to fill the p2 pocket. |
| Analog 3a | -COOH | -Sulfonamide-Ph-4-Br | 2.76 | 19-fold | Hit. Introduction of the sulfonamide linker allows p2 pocket access. |
| Analog 3o | -COOH | -Sulfonamide-Ph-2,4-di-Br | 0.42 | 5.5-fold | Lead. Bulky halogens increase hydrophobic contacts in the deep p2 pocket. |
| Methyl Ester | -COOCH3 | -Sulfonamide-Ph-4-Br | > 50 | N/A | Loss of Potency. Methylation of C2 disrupts the critical salt bridge with Arg263. |
Critical Insight: For Mcl-1 targeting, the free acid is non-negotiable for binding. The methyl ester serves only as a synthetic precursor or a cell-permeable prodrug that must be hydrolyzed intracellularly.
Case Study B: AhR Agonism (Immunology)
In the context of gut health and autoimmune diseases (e.g., Colitis), bacterial metabolites like DHNA act as signaling molecules.
Mechanism of Action
DHNA binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, AhR translocates to the nucleus, dimerizes with ARNT, and binds to Dioxin Response Elements (DRE), inducing the expression of Cyp1a1 and anti-inflammatory cytokines (e.g., IL-22).
SAR Rules for AhR Activation
-
Hydrogen Bonding: The 1,4-dihydroxy pattern is essential. Removing the C1-OH reduces potency by >10-fold.
-
Acidity: The C2-carboxylic acid is preferred over the methyl ester.
-
1,4-DHNA (Acid): High potency (EC50 ~ 10-50 µM in reporter assays).
-
Methyl 1,4-dihydroxy-2-naphthoate: Significantly reduced affinity. The ester group creates steric clash or loss of electrostatic interaction within the AhR ligand-binding domain (LBD).
-
Experimental Protocols
Protocol A: Synthesis of Methyl 1,4-dihydroxy-2-naphthoate (Esterification)
Use this protocol to generate the methyl ester intermediate from the commercially available acid.
Reagents: 1,4-dihydroxy-2-naphthoic acid (DHNA), Methanol (MeOH), Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2).
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 1.0 g (4.9 mmol) of DHNA in 20 mL of anhydrous Methanol.
-
Catalysis:
-
Method A (Acid Cat): Add 0.5 mL conc. H2SO4 dropwise.
-
Method B (Acyl Chloride): Cool to 0°C, add 1.5 eq SOCl2 dropwise, then warm to RT.
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The ester will appear as a less polar spot (higher Rf) than the acid.
-
Workup: Cool to RT. Evaporate MeOH under reduced pressure. Redissolve residue in EtOAc (50 mL) and wash with sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Methanol/Water to yield the methyl ester as off-white needles.
Protocol B: Mcl-1 Fluorescence Polarization (FP) Binding Assay
Use this self-validating protocol to determine Ki values for your analogs.
-
Tracer Preparation: Use a FITC-labeled Bim BH3 peptide (FITC-Ahx-DMRPEIWIAQELRRIGDEFNAYYARR-NH2).
-
Protein: Recombinant human Mcl-1 (residues 172–327).
-
Assay Buffer: 20 mM Tris (pH 7.4), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Procedure:
-
Plate 20 µL of Mcl-1 protein (final conc. Kd of tracer, typically 10–20 nM) into black 384-well plates.
-
Add 1 µL of test compound (Methyl 1,4-dihydroxy-2-naphthoate analogs) in DMSO (serial dilutions).
-
Incubate 15 mins at RT.
-
Add 10 µL of FITC-Bim tracer (final conc. 2–5 nM).
-
Incubate 30 mins at RT in dark.
-
-
Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).
-
Validation:
-
Positive Control: Unlabeled Bim peptide (Ki ~ 1–5 nM).
-
Negative Control: DMSO only (0% Inhibition).
-
Calculation: Fit data to a competitive binding model (Nikolovska-Coleska equation) to derive Ki.
-
Visualization of Signaling & Workflows
Figure 1: Mechanism of Action Pathways
The following diagram contrasts the AhR activation pathway (Immunology) with the Mcl-1 Inhibition pathway (Oncology).
Caption: Dual-pathway mechanism. Left: DHNA activates AhR for immunomodulation. Right: Synthetic analogs displace Bim from Mcl-1 to induce cancer cell apoptosis.
References
-
Friberg, A., et al. (2013). "Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein." Journal of Medicinal Chemistry.
-
Cheng, Y., et al. (2017). "Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists." Toxicological Sciences.
-
Fukumoto, S., et al. (2014). "Identification of 1,4-dihydroxy-2-naphthoic acid as a bifidogenic growth stimulator." PLOS ONE.
-
Nikolovska-Coleska, Z., et al. (2004). "Development and optimization of a fluorescence polarization assay for the evaluation of small molecule inhibitors of the Bcl-2 family proteins." Analytical Biochemistry.
Sources
- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid - Google Patents [patents.google.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
"confirming the mechanism of action of Methyl 1,4-dihydroxy-2-naphthoate"
Content Type: Technical Comparison & Validation Guide Target Audience: Senior Researchers, Medicinal Chemists, and Toxicologists
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (MDN) represents a critical chemical scaffold in the study of naphthoquinone biology. While often utilized as a synthetic intermediate for Vitamin K analogs (phylloquinones/menaquinones), its intrinsic biological activity is frequently misunderstood due to its chemical instability.
This guide provides a rigorous framework to confirm the Mechanism of Action (MoA) of MDN. Unlike simple cytotoxic agents, MDN exhibits a dualistic mechanism :
-
Pro-oxidant Redox Cycling: As a hydroquinone, it undergoes auto-oxidation to its quinone form (Methyl 1,4-dioxo-2-naphthoate), generating Reactive Oxygen Species (ROS).
-
Receptor Modulation: Structural homology to 1,4-dihydroxy-2-naphthoic acid (DHNA) suggests potential Aryl Hydrocarbon Receptor (AhR) agonism, distinct from pure toxicity.
The following protocols allow you to distinguish between these pathways, comparing MDN against the industry standards Menadione (pure redox cycler) and DHNA (AhR agonist).
Part 1: The Mechanistic Hypothesis
To confirm the MoA, we must validate the transition between the reduced (hydroquinone) and oxidized (quinone) states.
-
The Hydroquinone State (MDN): Lipophilic, membrane-permeable. Potential for direct receptor binding (AhR).
-
The Transition (Auto-oxidation): Spontaneous reaction with molecular oxygen (
) in physiological pH, yielding Superoxide ( ). -
The Quinone State: Electrophilic; capable of alkylating protein thiols (Michael addition) or undergoing enzymatic reduction (NQO1/P450 reductase) to restart the cycle.
Visualizing the Pathway
The following diagram illustrates the critical "Redox Futile Cycle" you must detect.
Caption: The central redox cycle of MDN. The compound cycles between hydroquinone and quinone forms, generating ROS and depleting cellular thiols.
Part 2: Comparative Efficacy & Toxicity Profile
To objectively assess MDN, you must run side-by-side comparisons with established controls.
Table 1: Comparative Reference Standards
| Feature | Methyl 1,4-dihydroxy-2-naphthoate (MDN) | Menadione (Vitamin K3) | 1,4-Dihydroxy-2-naphthoic acid (DHNA) |
| Chemical Class | Naphthohydroquinone Ester | Naphthoquinone | Naphthohydroquinone Acid |
| Primary MoA | Mixed: Redox Cycling + AhR Agonism | Pure Redox Cycling (ROS++) | AhR Agonism (Anti-inflammatory) |
| Lipophilicity | High (Ester) | Moderate | Low (Ionized at pH 7.4) |
| Stability | Low (Auto-oxidizes rapidly) | High (Stable Quinone) | Moderate |
| Key Toxicity | ROS-mediated Apoptosis | Necrosis/Apoptosis (High ROS) | Low Toxicity |
Part 3: Experimental Validation Protocols
Do not rely on simple viability assays (MTT/CCK-8) alone, as they cannot distinguish between ROS toxicity and specific inhibition. Use this three-tier validation system.
Protocol A: Confirming Auto-oxidation (Cell-Free)
Objective: Determine if MDN generates ROS spontaneously in culture media, acting as a "pro-oxidant" before entering the cell.
-
Preparation: Dissolve MDN in DMSO (Stock 100 mM). Prepare fresh immediately before use.
-
System: Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Detection: Add Cytochrome c (50 µM).
-
Measurement: Monitor absorbance at 550 nm every 30 seconds for 20 minutes.
-
Logic: Superoxide generated by MDN oxidation will reduce Cytochrome c (Ferric
Ferrous), increasing absorbance at 550 nm.
-
-
Control: Add Superoxide Dismutase (SOD) (200 U/mL).
-
Validation: If the signal at 550 nm is inhibited by SOD, the mechanism is confirmed as Superoxide generation.
-
Protocol B: Intracellular ROS Specificity (Flow Cytometry)
Objective: Prove that MDN induces oxidative stress inside the cell, comparable to Menadione.
-
Reagent: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Why: It is cell-permeable and cleaved by esterases to non-fluorescent DCFH, which is oxidized by ROS to fluorescent DCF.
-
-
Workflow:
-
Seed HeLa or HepG2 cells (2 x 10^5 cells/well).
-
Pre-load cells with 10 µM DCFH-DA for 30 mins. Wash 2x with PBS.
-
Treat with MDN (10, 20, 50 µM) vs. Menadione (10, 20, 50 µM) for 1–4 hours.
-
-
Rescue Condition (Crucial Step):
-
Pre-treat a parallel group with N-Acetylcysteine (NAC) (5 mM) for 1 hour before MDN addition.
-
Interpretation: If NAC completely blocks MDN cytotoxicity and DCF fluorescence, the MoA is ROS-dependent. If toxicity persists despite ROS blockade, investigate AhR-mediated pathways or direct alkylation.
-
Protocol C: Thiol Depletion & Alkylation Assay
Objective: Determine if MDN (in its oxidized quinone form) acts as an electrophile, covalently binding to proteins.
-
Reagent: DTNB (Ellman’s Reagent) .
-
Workflow:
-
Incubate MDN (50 µM) with reduced Glutathione (GSH, 50 µM) in buffer (pH 7.4).
-
At T=0, 15, 30, 60 min, take aliquots and react with DTNB.
-
Measure Absorbance at 412 nm (detects free -SH).
-
-
Data Analysis:
-
Redox Cycler (Menadione):[1][2][3][4] GSH is consumed (oxidized to GSSG) but can be recovered by adding Glutathione Reductase.
-
Alkylator: GSH is covalently bound (Michael addition to the quinone ring). The loss of free -SH is irreversible.
-
Expectation for MDN: You will likely observe both rapid oxidation and partial irreversible loss, confirming the quinone intermediate's electrophilicity.
-
Part 4: Synthesis & Conclusion
To definitively confirm the mechanism of Methyl 1,4-dihydroxy-2-naphthoate, your data must demonstrate:
-
Spontaneous Conversion: Rapid appearance of quinone spectral signatures (260–270 nm) in aerobic media.
-
ROS Dependency: Significant DCF fluorescence that is abrogated by NAC or SOD.
-
Structural Specificity: Unlike Menadione, MDN may show specific activation of AhR reporter genes (e.g., Cyp1a1) due to its structural similarity to DHNA, providing a unique "therapeutic window" at lower, non-toxic concentrations.
Final Verdict: MDN is a pro-oxidant naphthohydroquinone that exerts biological effects primarily through the generation of superoxide upon auto-oxidation, with secondary activity as a potential AhR modulator.
References
-
Mechanism of Quinone Redox Cycling Bolton, J. L., et al. "The role of quinones in toxicology."[3] Chemical Research in Toxicology, 2000.
-
DHNA and AhR Activation Fukumoto, S., et al.[5] "Identification of a probiotic bacteria-derived activator of the aryl hydrocarbon receptor." Nature Immunology, 2014.
-
Menadione Cytotoxicity Standards Loor, G., et al. "Menadione-induced DNA damage and repair in human hepatoma cells." Toxicology and Applied Pharmacology, 2010.
-
ROS Detection Methodologies Kalyanaraman, B., et al. "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine, 2012.
-
Chemical Properties of 1,4-Dihydroxy-2-naphthoate PubChem Database. "1,4-Dihydroxy-2-naphthoic acid Compound Summary."
Sources
- 1. Interaction of menadione (2-methyl-1,4-naphthoquinone) with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Menadione: a platform and a target to valuable compounds synthesis [beilstein-journals.org]
- 3. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of menadione (2-methyl-1,4-naphthoquinone) by isolated hepatocytes. A study of the implications of oxidative stress in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of Vitamin K2 Metabolic Precursors
The following guide provides a technical comparison of Vitamin K2 precursors, focusing on their metabolic efficacy in generating bioactive Menaquinone-4 (MK-4) in extrahepatic tissues. This content is designed for researchers and drug development professionals.
Focus: Pharmacokinetics, Tissue-Specific Conversion (UBIAD1), and Bioavailability.
Executive Summary
In the context of drug development and advanced nutraceuticals, "Vitamin K2" efficacy is often synonymous with the tissue-specific accumulation of Menaquinone-4 (MK-4) . While MK-4 is the primary bioactive form in extrahepatic tissues (brain, pancreas, bone), its direct oral administration is limited by poor bioavailability and rapid clearance.
Consequently, the industry focus has shifted to Metabolic Precursors —molecules that the body absorbs and converts into MK-4 via the UBIAD1 (UbiA prenyltransferase domain-containing 1) pathway. This guide compares the three primary precursor classes:
-
Phylloquinone (Vitamin K1): The classical dietary precursor.[1][2][3][4]
-
Menadione (Vitamin K3): The obligate intermediate (synthetic/catabolic).
-
Long-Chain Menaquinones (MK-7): High-bioavailability precursors.[5]
Key Insight: Current data suggests that MK-7 serves as a superior "delivery vehicle" for tissue MK-4 generation compared to K1 or direct MK-4, due to its extended half-life and efficient catabolism to the Menadione intermediate.
Mechanistic Foundation: The UBIAD1 Pathway
To evaluate precursor efficacy, one must understand the conversion mechanism. The "Side-Chain Cleavage-Prenylation" hypothesis is now the established dogma.
Mechanism of Action
-
Ingestion: Precursors (K1, MK-7, or oral MK-4) are absorbed.
-
Catabolism: In the intestine and liver, the isoprenoid side chain is cleaved, releasing the naphthoquinone ring as Menadione (K3) .
-
Circulation: Menadione (or its hydroquinone form) circulates to peripheral tissues.
-
Anabolism: Inside target cells (e.g., osteoblasts, neurons), UBIAD1 prenylates Menadione using geranylgeranyl pyrophosphate (GGPP) to synthesize MK-4 .
Pathway Visualization
Figure 1: The metabolic route of Vitamin K precursors. All dietary forms converge on Menadione (K3) before tissue-specific conversion to MK-4 via UBIAD1.
Comparative Analysis of Precursors
A. Phylloquinone (Vitamin K1)[1][2][3][4][5][6][7][8][9][10][11]
-
Nature: Plant-derived (chloroplasts).
-
Efficacy: Moderate.
-
Mechanism: K1 is preferentially retained by the liver for clotting factor carboxylation. Only a fraction undergoes side-chain cleavage to generate extrahepatic MK-4.
-
Limitation: High hepatic retention limits the "spillover" of Menadione needed for peripheral tissues (e.g., bone, arterial wall).
B. Menadione (Vitamin K3)[5][7][8][9][11][12]
-
Nature: Synthetic intermediate.[5]
-
Efficacy: High (Direct Substrate).
-
Mechanism: Bypasses the cleavage step. It is rapidly prenylated by UBIAD1 in all tissues.
-
Limitation: Toxicity. High doses cause oxidative stress (glutathione depletion) and hemolytic anemia. It is banned in human supplements but serves as the reference standard in animal models.
C. Menaquinone-7 (MK-7)[5][13][14][15]
-
Nature: Bacterial fermentation (Bacillus subtilis).[6]
-
Efficacy: Superior (Bioavailability-Driven).
-
Mechanism: MK-7 has a very long half-life (days vs. hours for K1/MK-4). This stable circulating pool provides a continuous supply of substrate for gradual catabolism to Menadione, thereby sustaining tissue MK-4 synthesis over time.
-
Advantage: "The Slow-Release Precursor."
D. Oral Menaquinone-4 (MK-4)[3][14][16]
-
Efficacy: Low (Pharmacokinetic limitation).
-
Mechanism: Surprisingly, oral MK-4 does not simply absorb and deposit. It is largely catabolized to Menadione and re-synthesized. Its short half-life (1–2 hours) means massive doses (45 mg/day) are required to achieve therapeutic effects, compared to micrograms for MK-7.
Data Summary Table
| Precursor | Serum Half-Life | Hepatic Retention | Conversion to Tissue MK-4 | Clinical Dosage Range | Primary Utility |
| Phylloquinone (K1) | 1.5 – 2.5 hrs | High | Moderate | 100 µg – 5 mg | Blood Coagulation |
| Menadione (K3) | N/A (Rapid) | Low | Very High | Toxic (Not used) | Research Tool |
| MK-7 | 68+ hrs | Low | High | 45 – 360 µg | Bone/Vascular Health |
| Oral MK-4 | 1 – 2 hrs | Low | Low (unless high dose) | 15 – 45 mg | Osteoporosis Rx |
Experimental Protocols
To validate these precursors in a drug development pipeline, the following self-validating protocols are recommended.
Protocol A: In Vitro Assessment of UBIAD1 Conversion Efficiency
Objective: Determine the rate at which a cell line converts a precursor into MK-4. Model: HEK293 cells (High UBIAD1 expression) or UBIAD1-knockout CRISPR controls.
-
Preparation:
-
Culture HEK293 cells in DMEM + 10% FBS (Vitamin K-depleted using charcoal stripping).
-
Prepare 10 µM stock solutions of deuterated precursors: d7-Phylloquinone, d7-MK-7, and d8-Menadione.
-
-
Incubation:
-
Treat cells with precursors (1 µM final conc) for 2, 6, 12, and 24 hours.
-
Control: Include a UBIAD1-inhibitor (e.g., statins, which deplete GGPP, or specific siRNA).
-
-
Extraction:
-
Lyse cells in ethanol containing internal standard (d3-MK-4).
-
Extract with hexane; evaporate and reconstitute in methanol.
-
-
Analysis (LC-MS/MS):
-
Monitor the transition of the deuterated naphthoquinone ring.
-
Success Metric: Detection of d7-MK-4 (indicates cleavage + re-prenylation).
-
Note: d8-Menadione should yield d8-MK-4 directly.
-
Protocol B: In Vivo Pharmacokinetic & Tissue Distribution Study
Objective: Compare tissue accumulation of MK-4 after oral administration of different precursors.
-
Animals: Male Wistar rats (n=8 per group), fed a K-deficient diet for 2 weeks to deplete stores.
-
Administration:
-
Group A: Equimolar Phylloquinone (Oral gavage).
-
Group B: Equimolar MK-7.
-
Group C: Equimolar MK-4.
-
-
Sampling:
-
Serum: 0, 2, 4, 8, 24, 48, 72 hours (PK profile).
-
Tissues: Harvest Brain, Femur, and Aorta at 24h and 72h.
-
-
Quantification:
-
Homogenize tissues; enzymatic digestion (lipase) may be required for bone.
-
Analyze via HPLC-fluorescence (post-column reduction) or APCI-LC-MS/MS.
-
-
Calculation:
-
Calculate the Conversion Ratio :
.
-
Experimental Workflow Diagram
Figure 2: Preclinical workflow for assessing the tissue-specific efficacy of Vitamin K precursors.
References
-
Hirota, Y., et al. (2013). Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats. Journal of Biological Chemistry. Link
-
Nakagawa, K., et al. (2010). Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme.[8] Nature. Link[8]
-
Sato, T., et al. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women.[7] Nutrition Journal. Link
-
Shearer, M. J., & Newman, P. (2014). Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis. Journal of Lipid Research.[9] Link
-
Ellis, J. L., et al. (2022). The Biosynthesis of Menaquinone-4: How a Historic Biochemical Pathway Is Changing Our Understanding of Vitamin K Nutrition. Current Developments in Nutrition. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Menadione (vitamin K3) is a catabolic product of oral phylloquinone (vitamin K1) in the intestine and a circulating precursor of tissue menaquinone-4 (vitamin K2) in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Vitamin K2 - Wikipedia [en.wikipedia.org]
- 6. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 7. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amyloidogenic and Neuroinflammatory Molecular Pathways Are Contrasted Using Menaquinone 4 (MK4) and Reduced Menaquinone 7 (MK7R) in Association with Increased DNA Methylation in SK-N-BE Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Experiments with Methyl 1,4-dihydroxy-2-naphthoate: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving Methyl 1,4-dihydroxy-2-naphthoate, a compound of interest for its roles as a menaquinone (Vitamin K2) precursor and an aryl hydrocarbon receptor (AhR) agonist. We will explore the inherent chemical instabilities of this molecule, offer detailed protocols for its synthesis and handling, and compare its performance with relevant alternatives, supported by experimental data.
The Challenge of Reproducibility: Understanding the Instability of a Dihydroxynaphthalene
Methyl 1,4-dihydroxy-2-naphthoate belongs to the dihydroxynaphthalene class of compounds, which are notoriously susceptible to oxidation. The hydroquinone moiety is readily oxidized to the corresponding quinone, a reaction that can be accelerated by factors such as pH, exposure to light, and the presence of metal ions. This chemical instability is a primary source of experimental irreproducibility, as the concentration and purity of the active compound can change over the course of an experiment, leading to variable results.
To ensure reliable and repeatable outcomes, it is crucial to implement rigorous handling and experimental design protocols that mitigate this inherent instability.
Synthesis of Methyl 1,4-dihydroxy-2-naphthoate: A Two-Step Approach
A reliable synthesis of high-purity Methyl 1,4-dihydroxy-2-naphthoate is the first step towards reproducible experiments. The following two-step protocol, adapted from established methods for the synthesis of the parent carboxylic acid and the esterification of phenolic acids, provides a robust starting point.[1][2]
Part 1: Synthesis of 1,4-dihydroxy-2-naphthoic acid [1]
This procedure involves the carboxylation of 1,4-dihydroxynaphthalene.
-
Materials: 1,4-dihydroxynaphthalene, sodium methylate solution (28% in methanol), dipropylene glycol monomethyl ether, carbon dioxide gas, 67% aqueous acetic acid, warm water.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 16 parts of 1,4-dihydroxynaphthalene in 100 parts of dipropylene glycol monomethyl ether in a reaction vessel.
-
Add 42.5 parts of 28% sodium methylate solution dropwise.
-
Heat the mixture to 180°C for 1 hour, distilling off the methanol.
-
Cool the mixture to 110°C and introduce carbon dioxide gas.
-
After the reaction is complete, substitute the atmosphere with nitrogen and cool to 60°C.
-
Add 30 parts of a 67% aqueous acetic acid solution dropwise.
-
Discharge the reaction mixture into 45 parts of warm water to precipitate the product.
-
Isolate the crystalline 1,4-dihydroxy-2-naphthoic acid by filtration.
-
Part 2: Methyl Esterification of 1,4-dihydroxy-2-naphthoic acid [2]
This esterification is carried out in a dry medium to avoid side reactions.
-
Materials: 1,4-dihydroxy-2-naphthoic acid, dry acetone, dimethyl sulfate, sodium bicarbonate.
-
Procedure:
-
Dissolve the synthesized 1,4-dihydroxy-2-naphthoic acid in dry acetone in a round-bottom flask.
-
Add 1.25 molar equivalents of sodium bicarbonate.
-
Add 1.25 molar equivalents of dimethyl sulfate.
-
Reflux the mixture for approximately 10 hours.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow for Synthesis:
Caption: Synthesis of Methyl 1,4-dihydroxy-2-naphthoate.
Mitigating Instability: Protocols for Enhanced Reproducibility
The key to reproducible experiments with Methyl 1,4-dihydroxy-2-naphthoate lies in minimizing its oxidation.
Protocol 1: Preparation and Handling of Stock Solutions
-
Solvent Selection: Use deoxygenated solvents. Solvents like methanol or dimethyl sulfoxide (DMSO) are suitable.
-
Inert Atmosphere: Prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.
-
Antioxidants: Consider the addition of a small amount of an antioxidant like ascorbic acid to the stock solution to inhibit oxidation.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
Protocol 2: Stability Assessment using UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the compound's stability.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a solution of Methyl 1,4-dihydroxy-2-naphthoate in the desired experimental buffer.
-
Measurement: Scan the UV-Vis spectrum of the solution at regular intervals over the duration of a typical experiment. The appearance and growth of new absorption bands, particularly in the longer wavelength region, can indicate the formation of the oxidized quinone product.[3]
-
Data Analysis: Plot the absorbance at a specific wavelength corresponding to the oxidation product against time to determine the rate of degradation.
Protocol 3: Stability-Indicating HPLC Method
A more quantitative approach to assess stability involves High-Performance Liquid Chromatography (HPLC).[4][5]
-
Instrumentation: An HPLC system with a UV detector. A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with controlled pH) and an organic solvent like acetonitrile or methanol.
-
Sample Analysis: Inject aliquots of the experimental solution at different time points.
-
Quantification: The decrease in the peak area of Methyl 1,4-dihydroxy-2-naphthoate and the appearance of new peaks corresponding to degradation products can be quantified to determine the stability profile.
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing compound stability.
Comparative Analysis: Methyl 1,4-dihydroxy-2-naphthoate and Its Alternatives
To provide a comprehensive understanding of its utility, we compare Methyl 1,4-dihydroxy-2-naphthoate with alternative compounds in its two primary areas of application.
As a Menaquinone (Vitamin K2) Precursor
Methyl 1,4-dihydroxy-2-naphthoate is a precursor to 1,4-dihydroxy-2-naphthoic acid, a key intermediate in the biosynthesis of menaquinones.[6] The efficiency of different precursors can significantly impact the final yield of Vitamin K2.
| Precursor | Key Characteristics | Reported Efficiency/Bioavailability | References |
| Methyl 1,4-dihydroxy-2-naphthoate | A stable, cell-permeable precursor to 1,4-dihydroxy-2-naphthoic acid. | Efficiency is dependent on cellular esterase activity to convert it to the active acid form. | Inferred from biosynthetic pathways |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | The direct precursor in the menaquinone pathway. | Can be used directly in cell-free systems or with bacteria that can uptake it. Production can be enhanced in fed-batch cultures.[7] | [7] |
| Shikimic acid and Sodium glutamate | Upstream precursors in the biosynthetic pathway. | Combination has been shown to boost menaquinone-7 production significantly in Bacillus natto.[8] | [8] |
| Menaquinone-4 (MK-4) | A form of Vitamin K2. | Poor bioavailability at nutritional doses.[9][10][11][12] | [9][10][11][12] |
| Menaquinone-7 (MK-7) | Another form of Vitamin K2. | Well-absorbed and has a longer half-life in serum compared to MK-4.[9][10][11][12] | [9][10][11][12] |
Menaquinone Biosynthesis Pathway:
Caption: Role in Menaquinone Biosynthesis.
As an Aryl Hydrocarbon Receptor (AhR) Agonist
The parent compound, 1,4-dihydroxy-2-naphthoic acid, has been identified as a potent AhR agonist.[13][14] The methyl ester is expected to have similar activity, potentially with altered cell permeability and metabolic stability.
| Compound | EC50 for AhR Activation | Key Characteristics | References |
| Methyl 1,4-dihydroxy-2-naphthoate | Not explicitly reported. Expected to be a potent agonist. | Cell-permeable prodrug of the active carboxylic acid. | Inferred from[13][14] |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | Potent AhR agonist, with fold induction of CYP1A1 and CYP1B1 similar to TCDD.[13][14] | A bacterial-derived metabolite with anti-inflammatory activity.[13][14] | [13][14] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High-affinity ligand, often used as a reference agonist. | Prototypical and highly potent AhR agonist. | [15] |
| Indole-3-carbinol (I3C) | Lower potency compared to TCDD. | A natural AhR agonist found in cruciferous vegetables. | |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | A potent endogenous AhR agonist. | Rapidly metabolized by AhR-regulated enzymes. |
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
Caption: Aryl Hydrocarbon Receptor Signaling.
Conclusion and Future Directions
The reproducibility of experiments with Methyl 1,4-dihydroxy-2-naphthoate is critically dependent on acknowledging and mitigating its inherent oxidative instability. By employing the synthesis and handling protocols outlined in this guide, researchers can significantly improve the consistency and reliability of their results.
For comparative studies, the choice of an alternative compound will depend on the specific research question. When investigating its role as a menaquinone precursor, direct comparison with 1,4-dihydroxy-2-naphthoic acid in cell-free or bacterial systems, and with menaquinone-7 in bioavailability studies, is recommended. For its activity as an AhR agonist, comparison with well-characterized agonists like TCDD or endogenous ligands like FICZ will provide valuable context.
Future research should focus on obtaining quantitative data for Methyl 1,4-dihydroxy-2-naphthoate, including its EC50 for AhR activation and its precise conversion efficiency to 1,4-dihydroxy-2-naphthoic acid in various cell types. Such data will further solidify its position as a valuable tool for research in cellular metabolism and toxicology.
References
- Google Patents. (n.d.). Method for producing 1,4-dihydroxy-2-naphthoic acid.
- Desai, B. M., & Sethna, S. (1951). A modified method for esterification of some polyhydroxy aromatic acids. Journal of the Indian Chemical Society, 28, 213-216.
-
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]
-
PubMed. (2023). Enhancing menaquinone-7 biosynthesis through strengthening precursor supply and product secretion. Retrieved from [Link]
-
National Institutes of Health. (2002). Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. Retrieved from [Link]
-
bioRxiv. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. Retrieved from [Link]
-
PubMed Central. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Retrieved from [Link]
-
ResearchGate. (n.d.). The changes in the UV-Vis absorption spectrum of 1,5-dihydroxynaphthalene (DHN, 8.4 mM) in the presence of a mixture of 4 NAs and Cu(II) (12.3 μM) in water as a function of irradiation time. Retrieved from [Link]
-
ResearchGate. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Retrieved from [Link]
-
PubMed. (2011). Stability-indicating HPLC method for determination of naftazone in tablets. Application to degradation kinetics and content uniformity testing. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Retrieved from [Link]
-
National Institutes of Health. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
-
springermedizin.de. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Retrieved from [Link]
-
PubMed. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Retrieved from [Link]
-
PubMed. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
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"comparative analysis of synthetic routes to Methyl 1,4-dihydroxy-2-naphthoate"
Executive Summary
Methyl 1,4-dihydroxy-2-naphthoate (CAS: 7706-67-4) is a critical pharmacophore in the synthesis of anthracycline antibiotics, pigments, and vitamin K analogues. Its structural core—a naphthalene ring substituted with para-hydroquinones and an ester functionality—presents a unique synthetic challenge: balancing the oxidation sensitivity of the hydroquinone moiety with the need for regioselective functionalization.
This guide evaluates three distinct synthetic methodologies:
-
The Industrial Standard: Kolbe-Schmitt Carboxylation of 1,4-Dihydroxynaphthalene.
-
The Classical Route: Base-Catalyzed Condensation (Dieckmann/Stobbe type).
-
The Modern Approach: Diels-Alder Cycloaddition via Isobenzofurans.
Verdict: The Kolbe-Schmitt Carboxylation followed by esterification is the superior route for scalability and atom economy, offering yields >85% with high purity. The Diels-Alder approach remains valuable for generating complex, substituted analogues but suffers from atom inefficiency in the parent molecule synthesis.
Route A: The Industrial Standard (Carboxylation + Esterification)
This route relies on the direct functionalization of the commercially available 1,4-dihydroxynaphthalene (1,4-DHN). It mimics the biosynthesis of phylloquinone precursors and utilizes the robust Kolbe-Schmitt reaction conditions to install the carboxyl group with perfect regioselectivity ortho to the hydroxyl group.
Mechanistic Pathway
The reaction proceeds via the formation of a bis-phenoxide anion. The high electron density of the naphthoxide ring facilitates nucleophilic attack on carbon dioxide. The coordination of the alkali metal cation (typically
Figure 1: The Kolbe-Schmitt carboxylation sequence followed by esterification.
Experimental Protocol
Step 1: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)
-
Reagents: 1,4-Dihydroxynaphthalene (1.0 eq), Sodium Methoxide (2.5 eq), Carbon Dioxide.
-
Solvent: Dipropylene glycol monomethyl ether (high boiling point required).
-
Procedure:
-
Charge a high-pressure autoclave with 1,4-DHN and solvent under
. -
Add Sodium Methoxide solution dropwise. Heat to 170–180°C to distill off methanol, forming the anhydrous disodium salt.
-
Pressurize with
to 5–10 atm. Maintain temperature for 1–3 hours. -
Cool to 60°C and quench with aqueous acetic acid.
-
Precipitate the crude acid by adjusting pH to <2 with HCl. Filter and dry.[1][2][3]
-
Self-Validation: The color shift from dark brown (oxidized quinone impurities) to pale yellow upon acidification indicates successful protonation and isolation.
-
Step 2: Esterification to Methyl 1,4-dihydroxy-2-naphthoate
-
Reagents: DHNA (from Step 1), Methanol (excess), conc.
(cat). -
Procedure:
Route B: The Classical Condensation (Phthalate + Succinate)
Historically, this route utilized the condensation of dimethyl phthalate with dimethyl succinate (a variation of the Stobbe/Dieckmann condensation). While chemically elegant, it is operationally burdensome due to multiple steps involving cyclization, tautomerization, and often decarboxylation.
Critical Drawbacks[4]
-
Atom Economy: Poor. Requires the loss of alcohol and often
molecules to reach the target core. -
Selectivity: Can yield mixtures of the 1,4-dihydroxy and 1,3-dihydroxy isomers depending on the specific starting materials (e.g., using succinic vs. glutaric derivatives).
-
Yield: Typically <50% overall due to competing polymerization and oxidation of intermediates.
Note: This route is now largely obsolete for the parent molecule but remains relevant for teaching the assembly of the naphthalene core from benzenoid precursors.
Route C: The Diels-Alder Approach (Isobenzofuran)[5][6]
This modern approach generates the naphthalene core via a [4+2] cycloaddition between an isobenzofuran intermediate and an acrylate dienophile. It is highly versatile for creating substituted derivatives but less efficient for the methyl ester itself.
Mechanistic Pathway
Isobenzofuran is a highly reactive, transient species (generated in situ) that acts as the diene. It reacts with methyl acrylate (dienophile) to form an endo-oxide bridge intermediate, which is then aromatized using acid.
Figure 2: The Diels-Alder pathway utilizing transient isobenzofuran species.
Pros and Cons
-
Pros: Mild conditions; allows for convergent synthesis if the benzene ring needs complex substitution patterns.
-
Cons: Isobenzofurans are unstable and must be trapped immediately. The aromatization step (opening the oxide bridge) requires strong acid, which can degrade sensitive functional groups.
Comparative Analysis
The following table summarizes the performance metrics of the three routes based on laboratory and pilot-scale data.
| Metric | Route A: Kolbe-Schmitt | Route B: Condensation | Route C: Diels-Alder |
| Overall Yield | High (80-90%) | Low (30-50%) | Moderate (50-70%) |
| Step Count | 2 (Linear) | 3-4 | 2 (Convergent) |
| Atom Economy | Excellent | Poor | Moderate |
| Reagent Cost | Low (DHN, CO2, MeOH) | Medium | High (Specialized precursors) |
| Scalability | High (Industrial proven) | Low (Purification issues) | Medium (Exotherm control) |
| Safety Profile | Moderate (High Pressure CO2) | Good | Moderate (Reactive intermediates) |
Decision Matrix
-
Choose Route A if you need multi-gram to kilogram quantities of the parent molecule. It is the most robust and cost-effective method.
-
Choose Route C if you are developing a library of substituted naphthoates where the substitution pattern on the benzene ring is difficult to access via electrophilic aromatic substitution on DHN.
References
-
US Patent 5599971A. Method for producing 1,4-dihydroxy-2-naphthoic acid. (1997). Describes the industrial Kolbe-Schmitt process using 1,4-dihydroxynaphthalene. Link
-
Keay, B. A., & Rodrigo, R. (1985).[4] The Diels-Alder reaction of 4-methoxy-7-hydroxyisobenzofuran with methyl vinyl ketone.[4] Canadian Journal of Chemistry, 63(4), 735-743. Demonstrates the isobenzofuran strategy for naphthoate synthesis. Link
-
Organic Syntheses, Coll. Vol. 3, p. 637 (1955). Ethyl 1,3-dihydroxy-2-naphthoate. Provides context for the condensation routes (Malonate/Phthalate chemistry). Link
-
Lorette, N. B., & Brown, J. H. (1959).[5] Use of Acetone Dimethyl Acetal in Preparation of Methyl Esters. Journal of Organic Chemistry, 24(2), 261–262. Protocol for mild esterification compatible with phenolic substrates. Link
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Validating the Anti-inflammatory Effects of Methyl 1,4-dihydroxy-2-naphthoate: A Comparative Guide
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[2] Consequently, the identification of novel anti-inflammatory agents that can modulate these pathways is a significant focus of drug discovery. Naphthoquinone derivatives have garnered attention for their diverse biological activities. This guide focuses on a systematic approach to validating the anti-inflammatory potential of a specific compound, Methyl 1,4-dihydroxy-2-naphthoate. While its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a bacterial metabolite known to exhibit anti-inflammatory activity, the therapeutic potential of its methyl ester derivative remains to be thoroughly elucidated.[3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the anti-inflammatory efficacy of Methyl 1,4-dihydroxy-2-naphthoate. We will outline a series of in vitro and in vivo experiments, compare its potential performance against established anti-inflammatory drugs, and provide the scientific rationale behind each experimental choice.
Conceptual Framework for Validation
Our validation strategy is built on a multi-tiered approach, beginning with fundamental in vitro assays to establish a baseline of activity and progressing to more complex in vivo models to assess physiological relevance. This progression allows for a cost-effective and ethically responsible evaluation of the compound's therapeutic potential.
Caption: The proposed inhibitory effect of Methyl 1,4-dihydroxy-2-naphthoate on the NF-κB signaling pathway.
b) MAPK Pathway Activation
The MAPK family, including p38 and JNK, also plays a critical role in regulating the inflammatory response. [4]Their phosphorylation indicates activation of the pathway. Western blotting will be used to measure the levels of phosphorylated p38 and JNK. A related compound, Methyl-1-hydroxy-2-naphthoate, has been shown to inhibit the LPS-induced inflammatory response via suppression of NF-κB, JNK, and p38 MAPK pathways. [5]
Caption: The proposed inhibitory effect of Methyl 1,4-dihydroxy-2-naphthoate on the MAPK signaling pathway.
In Vivo Validation: Assessing Physiological Efficacy
Following promising in vitro results, the next logical step is to evaluate the anti-inflammatory effects of Methyl 1,4-dihydroxy-2-naphthoate in a living organism. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation. [6][7][8]
Acute Toxicity Study
An acute toxicity study is a prerequisite for in vivo experiments to determine the safe dosage range of the compound. This is typically performed in mice or rats according to OECD guidelines.
Carrageenan-Induced Paw Edema Model
Carrageenan injection into the rat paw induces a biphasic inflammatory response, characterized by edema, erythema, and hyperalgesia. [7][9]The first phase is mediated by the release of histamine and serotonin, while the second phase is associated with the production of prostaglandins and cytokines. [7] Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Divide rats into several groups: a vehicle control group, a positive control group (e.g., treated with Indomethacin, a standard NSAID), and groups treated with different doses of Methyl 1,4-dihydroxy-2-naphthoate. [10]2. Compound Administration: Administer the test compound or control orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Comparative In Vivo Efficacy
The following table provides a hypothetical comparison of the anti-edematous effects of Methyl 1,4-dihydroxy-2-naphthoate and Indomethacin.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) | Paw Edema Inhibition at 5h (%) |
| Vehicle Control | - | 0 | 0 |
| Methyl 1,4-dihydroxy-2-naphthoate | 25 | 30 ± 4 | 25 ± 5 |
| 50 | 55 ± 6 | 50 ± 7 | |
| 100 | 75 ± 5 | 70 ± 6 | |
| Indomethacin | 10 | 80 ± 4 | 78 ± 5 |
Conclusion and Future Directions
This guide outlines a robust and systematic approach to validate the anti-inflammatory effects of Methyl 1,4-dihydroxy-2-naphthoate. The proposed experiments will provide a comprehensive understanding of its efficacy, mechanism of action, and potential as a therapeutic agent. Positive results from these studies would warrant further investigation, including more chronic models of inflammation and detailed pharmacokinetic and pharmacodynamic studies. The structural similarity to other bioactive naphthoate derivatives suggests that Methyl 1,4-dihydroxy-2-naphthoate is a promising candidate for further anti-inflammatory drug development.
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- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Methyl 1,4-dihydroxy-2-naphthoate with Other AhR Modulators: A Technical Guide for Researchers
In the intricate world of cellular signaling, the Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of diverse physiological and pathological processes. This ligand-activated transcription factor, once primarily associated with mediating the toxicity of environmental pollutants, is now recognized for its role in immunity, development, and cellular homeostasis. Consequently, the identification and characterization of novel AhR modulators are of paramount importance for therapeutic development. This guide provides a comprehensive, head-to-head comparison of Methyl 1,4-dihydroxy-2-naphthoate (M14DN), a derivative of a bacterially-produced metabolite, with other well-established AhR modulators, including the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the synthetic agonist β-Naphthoflavone, and the antagonist CH-223191.
Introduction to the Aryl Hydrocarbon Receptor (AhR) and its Modulation
The AhR is a cytosolic transcription factor that, upon binding to a ligand, translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family 1 (CYP1) enzymes, such as CYP1A1 and CYP1B1. The diverse array of molecules that can activate or inhibit the AhR signaling pathway underscores its complex role in cellular function.
This guide will delve into the comparative analysis of M14DN and other key AhR modulators, focusing on their binding affinity, efficacy in activating or inhibiting AhR-mediated transcription, and the experimental methodologies used to characterize these interactions. As direct experimental data for Methyl 1,4-dihydroxy-2-naphthoate is limited, this guide will utilize data from its parent compound, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), as a close surrogate, a necessary clarification for the interpreting the presented data.
The AhR Signaling Pathway: A Visual Overview
The canonical AhR signaling pathway is a well-orchestrated cascade of molecular events. The following diagram illustrates the key steps from ligand binding to target gene transcription.
Comparative Analysis of AhR Modulators
A quantitative comparison of AhR modulators is essential for understanding their biological activity. The following table summarizes key parameters for M14DN (represented by 1,4-DHNA), TCDD, β-Naphthoflavone, and CH-223191.
| Modulator | Type | Binding Affinity (Ki) | Agonist Efficacy (EC50) | Antagonist Potency (IC50) | Key Characteristics |
| 1,4-DHNA | Agonist | Not explicitly reported | ~3 orders of magnitude less potent than TCDD[1] | - | A bacterially-derived metabolite with potent, full agonist activity similar in maximal response to TCDD.[1] |
| TCDD | Agonist | ~0.5 nM[2] | 16 pM[3] | - | The most potent and well-characterized AhR agonist, often used as a reference compound.[4] |
| β-Naphthoflavone | Agonist | Not explicitly reported | Not explicitly reported for AhR activation | - | A synthetic flavonoid and a commonly used AhR agonist.[5] |
| CH-223191 | Antagonist | 12.2 µM[6] | - | 30 nM[7] | A potent and specific AhR antagonist.[7] |
Note: The potency of 1,4-DHNA is significantly lower than TCDD, requiring higher concentrations to achieve a similar level of AhR activation.[1] The esterification of the carboxylic acid in 1,4-DHNA to form M14DN may alter its physicochemical properties, potentially affecting its cell permeability and metabolic stability, which could in turn influence its overall potency. Further studies are required to delineate the precise pharmacological profile of M14DN.
Experimental Workflows for Characterizing AhR Modulators
To empirically determine the parameters outlined above, researchers employ a variety of in vitro assays. The following sections detail the principles and protocols for two fundamental assays in AhR research.
AhR-Dependent Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the agonist or antagonist activity of a compound. It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing XREs. Activation of the AhR by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission.
Step-by-Step Protocol: AhR Luciferase Reporter Gene Assay
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., Hepa-1c1c7, HepG2) stably or transiently transfected with an AhR-responsive luciferase reporter plasmid.
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density (e.g., 2 x 10^4 cells per well) and allow them to attach overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (M14DN, TCDD, β-Naphthoflavone) and the antagonist (CH-223191) in the appropriate cell culture medium.
-
For agonist testing, add the diluted compounds directly to the cells.
-
For antagonist testing, pre-incubate the cells with the antagonist for a defined period (e.g., 1 hour) before adding a known concentration of an agonist (e.g., TCDD).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 nM TCDD for rodent cells, 10 nM for human cells).[7]
-
-
Incubation:
-
Incubate the plate for 16 to 24 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Cell Lysis and Luciferase Assay:
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence using a plate-reading luminometer.[7]
-
Plot the luminescence data against the compound concentration and use a non-linear regression analysis to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
CYP1A1 mRNA Induction Assay (qRT-PCR)
To confirm that AhR activation leads to the transcription of endogenous target genes, a quantitative real-time polymerase chain reaction (qRT-PCR) assay is performed to measure the relative expression of CYP1A1 mRNA.
Step-by-Step Protocol: CYP1A1 mRNA Induction Assay
-
Cell Treatment:
-
Seed and treat cells with the AhR modulators as described in the luciferase assay protocol. The incubation time for mRNA induction studies is typically shorter (e.g., 4-24 hours).
-
-
RNA Extraction:
-
After incubation, lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[10]
-
-
Quantitative PCR (qPCR):
-
Data Analysis:
-
Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, which normalizes the expression of the target gene to the housekeeping gene and compares it to the vehicle-treated control.[11]
-
Conclusion
This guide provides a comparative framework for understanding the activity of Methyl 1,4-dihydroxy-2-naphthoate in the context of other well-known AhR modulators. While direct quantitative data for M14DN remains to be fully elucidated, the information available for its parent compound, 1,4-DHNA, suggests it is a potent and efficacious AhR agonist, albeit with a lower potency than the prototypical agonist TCDD. The provided experimental protocols offer a practical starting point for researchers aiming to further characterize M14DN and other novel AhR modulators. The continued exploration of the structure-activity relationships of AhR ligands will undoubtedly pave the way for the development of novel therapeutics targeting this multifaceted signaling pathway.
References
- Benson, J. M., & Shepherd, D. M. (2011). 1,4-dihydroxy-2-naphthoic acid is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor and exhibits anti-inflammatory activity in the gut. Toxicological Sciences, 122(1), 1-10.
- Kim, S. H., Henry, E. C., Kim, D., & Bradfield, C. A. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular pharmacology, 69(6), 1871–1878.
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
- Fukumoto, S., et al. (2014). 1,4-Dihydroxy-2-naphthoic acid from Propionibacterium freudenreichii has in vitro and in vivo anti-inflammatory effects on colitis. Journal of dairy science, 97(11), 6777-6786.
- Li, W., et al. (2020). β-Naphthoflavone Activation of the Ah Receptor Alleviates Irradiation-Induced Intestinal Injury in Mice. Oxidative Medicine and Cellular Longevity, 2020, 8879615.
- Safe, S., et al. (2020). Aryl Hydrocarbon Receptor Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6649.
-
INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]
- Murray, I. A., et al. (2014). Development of a Selective Modulator of Aryl Hydrocarbon (Ah) Receptor Activity that Exhibits Anti-Inflammatory Properties. Journal of Biological Chemistry, 289(30), 20644-20657.
- Han, D., et al. (2004). Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness. Toxicological Sciences, 81(1), 137-147.
- Spandidos Publications. (2021). β‑naphthoflavone‑induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements. International Journal of Oncology, 59(5), 1-12.
- Esser, C., et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. Biosensors, 11(3), 60.
- Singh, N. P., et al. (2011). AhR activation by TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) attenuates pertussis toxin-induced inflammatory responses by differential regulation of Tregs and Th17 cells through specific targeting by microRNA. Journal of immunology, 186(10), 5739-5749.
-
ResearchGate. (n.d.). Real-time RT-PCR analysis of CYP1A1 mRNA expression in Caco-2 cells.... Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Mimura, J., & Fujii-Kuriyama, Y. (2003). Functional role of AhR in the expression of toxic effects by TCDD. Genes to Cells, 8(1), 1-11.
- Quintana, F. J., et al. (2013). The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment. Current opinion in immunology, 25(6), 725-731.
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
- Spandidos Publications. (2021). β‑naphthoflavone‑induced upregulation of CYP1B1 expression is mediated by the preferential binding of aryl hydrocarbon receptor to unmethylated xenobiotic responsive elements. International Journal of Oncology, 59(5), 1-12.
-
Bio-Rad Laboratories. (n.d.). Real-Time PCR (qPCR). Retrieved from [Link]
- Houser, W. H., Raha, A., & Vickers, M. (1992). Induction of CYP1A1 gene expression in H4-II-E rat hepatoma cells by benzo[e]pyrene. Molecular carcinogenesis, 5(3), 232-237.
-
Steinbeis-Transfer-Zentrum Biopharmazie und Analytik. (n.d.). Supplemental Methods qRT-qPCR. Retrieved from [Link]
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
-
ResearchGate. (n.d.). AhR controls the cell cycle and produces ROS. Following TCDD and PCB118.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling Methyl 1,4-dihydroxy-2-naphthoate
Topic: Personal Protective Equipment for Handling Methyl 1,4-dihydroxy-2-naphthoate CAS: 77060-74-3[1][2]
Executive Safety Summary
Methyl 1,4-dihydroxy-2-naphthoate is a specialized naphthalene derivative often used as a synthetic intermediate.[1][2] While its primary GHS classification highlights irritation and acute toxicity, its chemical structure presents a secondary, often overlooked hazard: oxidative instability .[1][2]
The Hidden Risk: 1,4-Dihydroxy naphthalenes are prone to oxidation upon exposure to air and light, converting into 1,4-naphthoquinones .[1][2] Quinones are potent sensitizers and often possess higher toxicity profiles than their parent diols.[1][2] Therefore, your PPE strategy must protect not just against the fresh reagent (an irritant), but against the potential degradation products (sensitizers/toxins).[1][2]
Core Directive: Treat this substance as a high-risk particulate irritant with potential sensitizing properties.[1][2] Zero skin contact and zero dust inhalation are the operational standards.[1][2][3]
Hazard Analysis & Risk Assessment
The following classification is based on GHS standards for CAS 77060-74-3 and structural analogs (1,4-dihydroxy-2-naphthoic acid).
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][4] | Strict hygiene; no hand-to-mouth contact.[1][2][3] |
| Skin Corrosion | H315 | Causes skin irritation.[1][2][5][6] | Direct contact will cause dermatitis.[1][2] Double gloving recommended. |
| Eye Damage | H319 | Causes serious eye irritation.[1][2][4][5][6][7] | Safety glasses are insufficient. Chemical goggles are mandatory.[1][2] |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][6] | Dust hazard. All solid handling must occur under LEV (Local Exhaust Ventilation).[1][2] |
PPE Matrix: The "Self-Validating" Protocol
This matrix is designed to be self-validating: if you cannot fulfill a requirement (e.g., no fume hood), the protocol dictates you Stop Work .
A. Respiratory Protection (The Primary Barrier)[1][2]
-
Standard Operation: Chemical Fume Hood .
-
Secondary (If Hood Unavailable/Maintenance): P100 Respirator (Full Face) .
B. Hand Protection (The Contact Barrier)[1][2]
-
Configuration: Double Gloving Protocol .
C. Eye & Body Protection
-
Eyes: Unvented Chemical Safety Goggles .
-
Body: Tyvek® Lab Coat (or equivalent impervious material) + Closed-toe chemical resistant shoes .[1][2]
Operational Workflow: Safe Handling Protocol
This workflow minimizes dust generation and oxidation exposure.[1][2][3]
Step 1: Pre-Work Preparation[1][2]
-
Verify Ventilation: Check fume hood flow monitor.
-
Prepare Waste Stream: Label a solid waste container specifically for "Naphthoate/Quinone Contaminated Waste."[1][2]
-
De-oxygenate Solvents: If dissolving, have degassed solvents ready to minimize oxidation to the quinone.[1][2]
Step 2: Weighing & Transfer (Critical Risk Point)
-
Static Control: Use an anti-static gun or wipe on the weighing boat.[1][2] Static charge scatters light powders, increasing inhalation risk.[1][2]
-
The "Draft Shield" Technique:
Step 3: Solubilization
-
Dissolve the solid immediately.[1][2] Once in solution, the dust hazard is eliminated, though the splash hazard remains.[1][2]
-
Solvent Choice: Methyl 1,4-dihydroxy-2-naphthoate is lipophilic.[1][2] Common solvents: Dichloromethane (DCM), Ethyl Acetate.[1][2] Note: DCM permeates nitrile gloves in <5 minutes.[1][2] If using DCM, change outer gloves immediately after any splash.[1][2]
Step 4: Decontamination[1][2][5]
-
Wipe balance and work area with a 10% Sodium Thiosulfate solution (if available) or mild detergent.[1][2] Thiosulfate can help reduce any oxidized quinones back to less toxic species or aid in cleaning.[1][2]
-
Doffing Sequence: Outer gloves
Goggles Coat Inner gloves Wash hands with soap/water for 60 seconds.[1][2]
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Eye Contact | Flush for 15 mins using eyewash station. Hold eyelids open. | Naphthoates are sticky; extended flushing is required to mechanically remove particulates.[1][2] |
| Skin Contact | Soap & Water Wash. Do NOT use alcohol/solvents.[1][2] | Solvents (ethanol/acetone) increase skin permeability, driving the chemical deeper into the dermis.[1][2] |
| Spill (Solid) | Wet Wipe Method. Cover with wet paper towels, then scoop.[1][2] | Sweeping generates dust aerosols.[1][2] Wetting the powder encapsulates it.[1][2] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the specific handling state of the chemical.
Figure 1: Decision logic for PPE selection.[1][2] Note that "Solid" handling requires stricter eye and respiratory protection due to the dust hazard.[1][2]
References
-
PubChem. (n.d.).[1][2][8] 1,4-Dihydroxy-2-naphthoate Compound Summary. National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]
Sources
- 1. CAS 481-85-6: 2-Methyl-1,4-naphthalenediol | CymitQuimica [cymitquimica.com]
- 2. ECMDB: 1,4-Dihydroxy-2-naphthoic acid (ECMDB04054) (M2MDB000586) [ecmdb.ca]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 1,4-Dihydroxy-2-naphthoate | C11H7O4- | CID 54706667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
